3-Methoxyphenyl
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
18815-11-7 |
|---|---|
分子式 |
C7H7O |
分子量 |
107.13 g/mol |
InChI |
InChI=1S/C7H7O/c1-8-7-5-3-2-4-6-7/h2-3,5-6H,1H3 |
InChI 键 |
JIQNWFBLYKVZFY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C[C]=C1 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-methoxyphenol (B1666288), a key intermediate in the pharmaceutical and fine chemical industries.[1][2] This document details established synthetic protocols, presents key characterization data in a structured format, and visualizes experimental workflows for clarity.
Introduction
3-Methoxyphenol, also known as m-hydroxyanisole or resorcinol (B1680541) monomethyl ether, is a valuable building block in organic synthesis.[1][3][4] Its bifunctional nature, containing both a hydroxyl and a methoxy (B1213986) group, allows for a wide range of chemical transformations, making it a crucial component in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules.[1] This guide outlines a common and efficient method for its preparation and the analytical techniques used to confirm its identity and purity.
Synthesis of 3-Methoxyphenol
The most prevalent and well-documented method for the synthesis of 3-methoxyphenol is the selective methylation of resorcinol using dimethyl sulfate (B86663).[3][5][6][7] An optimized version of this procedure, employing a phase transfer catalyst to improve yield and purity, is also presented.
Synthesis via Selective Methylation of Resorcinol
This method involves the reaction of resorcinol with dimethyl sulfate in the presence of a base. The reaction proceeds via nucleophilic substitution, where the phenoxide ion of resorcinol attacks the methyl group of dimethyl sulfate.
A common procedure involves treating resorcinol with sodium hydroxide (B78521) to form the monosodium salt, followed by the addition of dimethyl sulfate.[3][5][7] The temperature is controlled to favor mono-methylation.[3][5]
An optimized protocol using a phase transfer catalyst has been reported to achieve higher yields and purity. [6] This method utilizes a toluene-water system with tetrabutylammonium (B224687) bromide (TBAB) as the phase transfer catalyst.[6]
-
Reaction Setup: In a 250 mL three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 11.0 g (0.1 mol) of resorcinol, 0.5 g of tetrabutylammonium bromide (TBAB), 50 mL of toluene (B28343), and 50 mL of a 2 mol/L sodium hydroxide solution.
-
Reaction Conditions: Stir the mixture and heat to 80°C.
-
Addition of Methylating Agent: Add 15.1 g (0.12 mol) of dimethyl sulfate dropwise to the reaction mixture.
-
Reaction Time: After the addition is complete, continue the reaction for 8 hours at 80°C.
-
Work-up:
-
Cool the reaction mixture and adjust the pH to weakly acidic with glacial acetic acid.
-
Separate the organic phase.
-
Extract the aqueous phase with 25 mL of toluene.
-
Combine the organic phases and wash with water and then with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the toluene under reduced pressure.
-
Perform vacuum distillation and collect the fraction at 115-118°C (at 0.67 kPa). This yields approximately 8.5 g of 3-methoxyphenol.[6]
-
Alternative Synthesis Route
Another reported method for the synthesis of 3-methoxyphenol involves the oxidation of 3-methoxyphenylboronic acid.[5] A general procedure for the oxidation of phenylboronic acids to phenols involves the use of hydrogen peroxide.[5]
Characterization of 3-Methoxyphenol
The identity and purity of the synthesized 3-methoxyphenol are confirmed through various analytical techniques, including spectroscopic methods and determination of physical properties.
Physical Properties
The following table summarizes the key physical properties of 3-methoxyphenol.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈O₂ | [5] |
| Molecular Weight | 124.14 g/mol | [5] |
| Appearance | Colorless to light yellow transparent oily liquid | [1] |
| Boiling Point | 113-115 °C at 5 mmHg144 °C at 25 mmHg243 °C (lit.) | [3][5][7] |
| Density | 1.131 g/mL at 25 °C | [3][5][7] |
| Refractive Index | n²⁰/D 1.552 | [3][5][7] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of 3-methoxyphenol.
-
¹H NMR: The proton NMR spectrum of 3-methoxyphenol typically shows signals for the aromatic protons, the methoxy protons, and the hydroxyl proton.[8][9] The aromatic protons appear in the range of 6.4-7.1 ppm, the methoxy protons as a singlet around 3.8 ppm, and the hydroxyl proton as a broad singlet.[9]
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for the seven carbon atoms.[9][10] The carbon of the methoxy group appears around 55 ppm, while the aromatic carbons are observed in the region of 100-160 ppm.[9]
The IR spectrum of 3-methoxyphenol displays characteristic absorption bands that confirm the presence of its functional groups.[11][12]
| Functional Group | Wavenumber (cm⁻¹) |
| O-H Stretch (Phenol) | 3200-3600 (broad) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-O Stretch (Phenol) | 1200-1260 |
| C-O Stretch (Ether) | 1000-1300 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 3-methoxyphenol.[13][14] The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺) at m/z = 124.[4]
Visualized Workflows
The following diagrams illustrate the synthesis and characterization workflows for 3-methoxyphenol.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-Methoxyphenol | 150-19-6 [chemicalbook.com]
- 4. 3-Methoxyphenol | C7H8O2 | CID 9007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. prepchem.com [prepchem.com]
- 8. 3-Methoxyphenol(150-19-6) 1H NMR [m.chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 3-Methoxyphenol(150-19-6) IR Spectrum [m.chemicalbook.com]
- 12. IR Comparison [webspectra.chem.ucla.edu]
- 13. 3-Methoxyphenol(150-19-6) MS spectrum [chemicalbook.com]
- 14. 3-Methoxyphenol, TMS derivative [webbook.nist.gov]
Spectroscopic Profile of 3-Methoxyphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxyphenyl (also known as 3-methoxyphenol), a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. This document presents its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.
Core Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.13 | t | 1H | Ar-H |
| 6.50-6.41 | m | 3H | Ar-H |
| 5.34 | s | 1H | -OH |
| 3.77 | s | 3H | -OCH₃ |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 161.2 | C-O (methoxy) |
| 155.6 | C-OH |
| 131.5 | Ar-CH |
| 105.2 | Ar-CH |
| 104.5 | Ar-CH |
| 102.2 | Ar-CH |
| 55.3 | -OCH₃ |
Solvent: CDCl₃, Frequency: 100 MHz[1]
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~3550 - 3230 | O-H stretch (broad, indicating hydrogen bonding) |
| ~3100 - 3000 | Aromatic C-H stretch |
| ~1600 - 1440 | Aromatic C=C ring stretch |
| ~1230 - 1140 | C-O stretch (aryl ether) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 124 | 99.99 | [M]⁺ (Molecular Ion) |
| 81 | 39.50 | Fragment Ion |
| 95 | 34.90 | Fragment Ion |
| 53 | 32.00 | Fragment Ion |
| 39 | 36.20 | Fragment Ion |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following sections detail the generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of phenolic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is used.
-
Number of Scans: Typically 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
-
Number of Scans: A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A delay of 2-5 seconds is used.
Infrared (IR) Spectroscopy
IR spectra are generally recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Neat Liquid):
-
As this compound is a liquid at room temperature, the simplest method is to prepare a neat sample.
-
A single drop of the compound is placed on the surface of one salt plate (e.g., NaCl or KBr).
-
A second salt plate is carefully placed on top to create a thin liquid film between the plates.
Data Acquisition:
-
Spectral Range: The spectrum is typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.
-
The concentration is typically in the range of 10-100 µg/mL.
GC-MS Parameters:
-
Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Column: A non-polar or medium-polarity capillary column is suitable for separation.
-
Temperature Program: A temperature gradient is used to ensure good separation and peak shape.
Mass Spectrometer Parameters (EI):
-
Ionization Energy: A standard electron energy of 70 eV is used to induce fragmentation.
-
Mass Range: The detector is set to scan a mass-to-charge (m/z) ratio range that includes the molecular weight of the compound (e.g., m/z 35-300).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
physical and chemical properties of 3-Methoxyphenyl
Introduction
3-Methoxyphenol (B1666288), also known as m-hydroxyanisole or resorcinol (B1680541) monomethyl ether, is an aromatic organic compound with the chemical formula C₇H₈O₂.[1][2][3] It is a member of the phenol (B47542) class, characterized by a hydroxyl group bonded to a benzene (B151609) ring, and also a monomethoxybenzene due to the presence of a methoxy (B1213986) substituent at the 3-position.[1][4] This versatile intermediate plays a significant role in various chemical syntheses, most notably as a precursor in the production of vanillin.[2] It appears as a clear pink-red or colorless to pale yellow liquid with a characteristic phenolic, caramel-like odor.[4][5][6][7]
Physical and Chemical Properties
The unique reactivity and physical characteristics of 3-Methoxyphenol are dictated by its molecular structure, featuring both a hydroxyl and a methoxy group on the benzene ring.
Table 1: Physical Properties of 3-Methoxyphenol
| Property | Value |
| Molecular Formula | C₇H₈O₂[2][3][6] |
| Molecular Weight | 124.14 g/mol [1][2][6] |
| Appearance | Clear pink-red to colorless liquid[3][4][6] |
| Odor | Phenolic, caramel-like[6][7] |
| Melting Point | -17 °C (<1.4 °F)[1][3][6][7][8][9] |
| Boiling Point | 243-246 °C @ 760 mmHg; 113-115 °C @ 5 mmHg[6][7][8][9][10] |
| Density | 1.131 g/mL at 25 °C[4][7][8][9][10] |
| Refractive Index | n20/D 1.552[4][7][8][9][10] |
| Solubility | Soluble in water, ethanol, and ether.[5] Slightly soluble in chloroform (B151607) and ethyl acetate.[7][8][9] |
| Flash Point | >112 °C (>233.6 °F) |
Table 2: Chemical Properties of 3-Methoxyphenol
| Property | Value |
| pKa | 9.65 at 25 °C[7][8][9][11][12] |
| LogP | 1.340[7] |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2[1] |
| Rotatable Bond Count | 1[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3-Methoxyphenol.
Table 3: Spectroscopic Data for 3-Methoxyphenol
| Data Type | Details |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.13 (t, 1H), 6.50-6.41 (m, 3H), 5.34 (s, 1H), 3.77 (s, 3H) ppm[13] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 161.2, 155.6, 131.5, 105.2, 104.5, 102.2, 55.3 ppm[13] |
| Kovats Retention Index | Standard non-polar: 1211, 1206.9; Standard polar: 2086[1] |
Reactivity and Synthesis
Reactivity
As a phenol derivative, 3-Methoxyphenol's reactivity is largely influenced by the electron-donating effects of both the hydroxyl and methoxy groups, which activate the aromatic ring towards electrophilic substitution. The atmospheric reactivity of methoxyphenols has been a subject of study, with reactions involving OH and NO₃ radicals being primary degradation pathways.[14][15] The mechanism for these reactions often involves H-abstraction or the formation of radical adducts.[14][15]
The positional isomerism of methoxyphenols also affects their interaction with catalysts. For instance, unlike its ortho and para isomers, 3-methoxyphenol adsorbs onto a RANEY® Ni catalyst in a tilted orientation, preventing strong interaction between the methoxy C-O bond and the catalyst surface.[16]
Synthesis
A common and well-established method for synthesizing 3-Methoxyphenol is through the selective methylation of resorcinol using dimethyl sulfate (B86663).[4][17] This method is favored due to its accessible raw materials and relatively straightforward operation.[17]
Caption: Synthesis workflow for 3-Methoxyphenol from resorcinol.
Experimental Protocols
1. Synthesis of 3-Methoxyphenol via Selective Methylation of Resorcinol
This protocol is adapted from an optimized process using a phase transfer catalyst.[17]
-
Materials:
-
Resorcinol (11g, 0.1 mol)
-
Dimethyl sulfate (15.1g, 0.12 mol)
-
Tetrabutylammonium bromide (TBAB) (0.5g)
-
Toluene (75 mL)
-
Sodium hydroxide (2 mol/L solution, 50 mL)
-
Ice acetic acid
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Charge a 250 mL three-necked flask with 11g of resorcinol, 0.5g of TBAB, 50 mL of toluene, and 50 mL of 2 mol/L sodium hydroxide solution.[17]
-
Stir the mixture and heat to 80°C.[17]
-
Add 15.1g of dimethyl sulfate dropwise to the reaction mixture.[17]
-
Maintain the reaction at 80°C for 8 hours after the addition is complete.[17]
-
Cool the mixture to room temperature.
-
Adjust the pH to a weak acidity using ice acetic acid.[17]
-
Separate the organic phase. Extract the aqueous phase with an additional 25 mL of toluene.[17]
-
Combine the organic phases and wash sequentially with water and saturated sodium chloride solution.[17]
-
Dry the organic layer over anhydrous sodium sulfate.[17]
-
Remove the toluene solvent under reduced pressure.
-
Purify the crude product by reduced pressure distillation, collecting the fraction at 115-118°C (0.67 kPa) to yield the final product.[17]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure and purity of the synthesized 3-Methoxyphenol.
-
Instrumentation: 400 MHz (for ¹H) and 100 MHz (for ¹³C) NMR Spectrometer.
-
Procedure:
-
Prepare a sample by dissolving approximately 10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum. Expected chemical shifts are approximately 7.13 (t), 6.50-6.41 (m), 5.34 (s, -OH), and 3.77 (s, -OCH₃) ppm.[13]
-
Acquire the ¹³C NMR spectrum. Expected chemical shifts are approximately 161.2, 155.6, 131.5, 105.2, 104.5, 102.2, and 55.3 ppm.[13]
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals to confirm the structure.
-
Caption: Relationship between structure and chemical properties.
Applications
3-Methoxyphenol is a valuable building block in organic chemistry with several key applications:
-
Chemical Synthesis: It serves as a crucial intermediate in the synthesis of various organic compounds, including antioxidants and pharmaceuticals.[4] It is notably used in the production of C(4) symmetric calix[17]resorcinarene, 2-nitroso-5-methoxyphenol, and 6-methoxy-2(3H)-benzoxazolone.[10]
-
Analytical Standard: It is employed as an analytical standard for determining its presence in food and beverage products like wine and coffee, as well as in environmental samples such as wood and smoke, typically using gas chromatography (GC) based methods.[4]
-
Wood Preservation: Its antimicrobial properties make it effective in wood treatment formulations, helping to prevent decay.[3]
Safety Information
3-Methoxyphenol is a hazardous substance and requires careful handling.
-
Hazards: It is toxic in contact with skin, harmful if swallowed or inhaled, and causes serious eye damage and skin irritation.[18] It may also cause respiratory irritation.[18]
-
Precautions: When handling, use appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask. Work in a well-ventilated area or outdoors.[18] Avoid breathing vapors or mist.[18] Wash hands and any exposed skin thoroughly after handling.[18]
-
Transportation: It is classified as a toxic liquid, organic, n.o.s., under UN number 2810, Hazard Class 6.1.[18]
References
- 1. 3-Methoxyphenol | C7H8O2 | CID 9007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Methoxyphenol | 150-19-6 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 3-Methoxyphenol price,buy 3-Methoxyphenol - chemicalbook [chemicalbook.com]
- 8. 3-Methoxyphenol CAS#: 150-19-6 [m.chemicalbook.com]
- 9. 150-19-6 CAS MSDS (3-Methoxyphenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 3-甲氧基苯酚 96% | Sigma-Aldrich [sigmaaldrich.com]
- 11. chemistryindailylife.quora.com [chemistryindailylife.quora.com]
- 12. quora.com [quora.com]
- 13. rsc.org [rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Atmospheric Reactivity of Methoxyphenols: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid–solid interface of RANEY® Ni - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. Page loading... [guidechem.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
3-Methoxyphenyl CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 3-Methoxyphenol (B1666288) (also known as m-guaiacol or resorcinol (B1680541) monomethyl ether), a phenolic compound of significant interest in various scientific and industrial fields. While the initial query mentioned "3-Methoxyphenyl," this term describes a chemical moiety rather than a specific compound. This guide focuses on 3-Methoxyphenol, the most probable compound of interest, given its diverse biological activities and applications as a synthetic building block. We will delve into its chemical properties, synthesis, biological activities with a focus on its antioxidant and anti-inflammatory effects, and its potential mechanisms of action, including the modulation of key cellular signaling pathways.
Core Data Presentation
Physicochemical Properties of 3-Methoxyphenol
| Property | Value | Reference(s) |
| CAS Number | 150-19-6 | [1][2] |
| Molecular Formula | C₇H₈O₂ | [1][2] |
| Molecular Weight | 124.14 g/mol | [1][2] |
| Appearance | Colorless to pale yellow or pinkish liquid | |
| Boiling Point | 243 °C (lit.) | |
| Melting Point | -17 °C | |
| Density | 1.131 g/mL at 25 °C (lit.) | |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, and chloroform. |
Biological Activities of Methoxyphenyl Compounds
The this compound moiety is a common feature in a variety of biologically active molecules. While specific quantitative data for 3-methoxyphenol's activity across all assays is not extensively available in publicly accessible literature, the following table presents data for related methoxyphenyl-containing compounds to provide a comparative context for its potential efficacy.
| Biological Activity | Compound | Assay | IC₅₀ (µM) | Reference(s) |
| Antioxidant | Ferulic acid (a methoxyphenol) | DPPH Radical Scavenging | 25.0 - 60.0 | [1] |
| Anti-inflammatory | Pterostilbene | Inhibition of NO production | ~20 | [3] |
| Tyrosinase Inhibition | 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane | Murine Tyrosinase Inhibition | 12 | [4] |
| Anticancer | Bromo-methoxyphenyl derivative (2-Phenylacrylonitrile) | Cytotoxicity (HCT116 cells) | 0.0059 |
Experimental Protocols
Synthesis of 3-Methoxyphenol from Resorcinol
Principle: This method involves the selective mono-methylation of resorcinol using dimethyl sulfate (B86663) in the presence of a base.
Materials:
-
Resorcinol
-
10% Sodium hydroxide (B78521) solution
-
Dimethyl sulfate
-
Diethyl ether
-
Dilute sodium carbonate solution
-
Calcium chloride
-
Three-necked flask, reflux condenser, stirrer, internal thermometer, dropping funnel
Procedure:
-
In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, rapidly add 1.25 moles of 10% sodium hydroxide to 1 mole of resorcinol with stirring.
-
While vigorously stirring and maintaining the temperature below 40 °C (using a water bath for cooling), add 1 mole of dimethyl sulfate dropwise.
-
After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and decompose any unreacted dimethyl sulfate.
-
Cool the mixture and separate the organic layer.
-
Extract the aqueous layer several times with diethyl ether.
-
Combine the organic layer and the ether extracts. Wash the combined organic phase with dilute sodium carbonate solution, followed by water.
-
Dry the organic phase with anhydrous calcium chloride.
-
Fractionally distill the dried organic phase to obtain 3-methoxyphenol.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[1][5]
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compound (3-Methoxyphenol) dissolved in methanol (B129727) at various concentrations
-
Methanol (as blank)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well microplate, add 100 µL of the test compound solution at different concentrations to respective wells.
-
Add 100 µL of methanol to the blank wells.
-
Add 100 µL of the positive control solution to its designated wells.
-
To all wells, add 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[5]
Cell-Based Anti-Inflammatory Assay (Measurement of Nitric Oxide Production)
Principle: This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in macrophage cells (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).[6]
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound (3-Methoxyphenol)
-
Griess Reagent
-
Nitrite (B80452) standard solution
-
96-well cell culture plate
-
Cell incubator (37 °C, 5% CO₂)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 3-methoxyphenol for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only) and a positive control (cells with LPS).
-
After incubation, collect the cell culture supernatant.
-
To 50 µL of the supernatant in a new 96-well plate, add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a standard curve prepared with the nitrite standard solution. The reduction in nitrite concentration in the presence of the test compound indicates its anti-inflammatory activity.
Signaling Pathways and Logical Relationships
While direct studies on the specific signaling pathways modulated by 3-methoxyphenol are limited, the broader class of methoxylated phenols and polyphenols are known to exert their biological effects through the modulation of key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[7][8][9] It is plausible that 3-methoxyphenol shares similar mechanisms of action.
Potential Modulation of the MAPK Signaling Pathway
The MAPK pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis.[7][10] Phenolic compounds have been shown to modulate this pathway, often leading to anti-inflammatory and anti-cancer effects.[7][8]
Caption: Proposed inhibitory effect of 3-methoxyphenol on the MAPK signaling pathway.
Potential Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation.[9] Many phenolic compounds exhibit anti-inflammatory properties by inhibiting the activation of NF-κB.[3][9]
Caption: Proposed inhibitory effect of 3-methoxyphenol on the NF-κB signaling pathway.
Experimental Workflow for Studying Signaling Pathway Modulation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Involvement of Antioxidant Defenses and NF-κB/ERK Signaling in Anti-Inflammatory Effects of Pterostilbene, a Natural Analogue of Resveratrol | MDPI [mdpi.com]
- 4. 1-(2,4-dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane, a novel tyrosinase inhibitor with strong depigmenting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
An In-depth Technical Guide to the Solubility and Stability of 3-Methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3-Methoxyphenol (CAS 150-19-6), a key intermediate in the synthesis of pharmaceuticals and flavorings such as vanillin.[1][2] This document compiles available data on its physicochemical properties, outlines detailed experimental protocols for its analysis, and presents visual workflows and diagrams to support research and development activities.
Physicochemical Properties of 3-Methoxyphenol
3-Methoxyphenol, also known as m-guaiacol or resorcinol (B1680541) monomethyl ether, is a phenolic compound with a methoxy (B1213986) group at the 3-position.[3] It typically appears as a clear, colorless to light yellow or pink-red liquid at room temperature.[1][4][5]
Table 1: General Physicochemical Properties of 3-Methoxyphenol
| Property | Value | Reference |
| Molecular Formula | C₇H₈O₂ | [3] |
| Molecular Weight | 124.14 g/mol | [3] |
| Appearance | Clear, pink to red liquid with a phenolic, caramel-like odor | [4] |
| Melting Point | -17 °C to <1.4 °F | [1][6] |
| Boiling Point | 244 °C (at 760 mmHg); 113-115 °C (at 5 mmHg) | [2][7] |
| Density | 1.131 g/mL at 25 °C | [7] |
| pKa | 9.65 at 25 °C | [1][4] |
| LogP (Octanol/Water) | 1.340 | [1] |
Solubility of 3-Methoxyphenol
The solubility of 3-Methoxyphenol is a critical parameter for its application in synthesis, formulation, and biological studies. Temperature and the nature of the solvent are key factors influencing its solubility.[8]
Quantitative solubility data for 3-Methoxyphenol in a wide range of solvents is limited in publicly available literature. The following table summarizes the available information.
Table 2: Solubility of 3-Methoxyphenol in Various Solvents
| Solvent | Solubility | Temperature | Reference |
| Water | Slightly soluble / Partly soluble | Room Temperature | [1][4][9] |
| Ethanol | Soluble | Not Specified | [4] |
| Ether | Soluble | Not Specified | [4] |
| Acetone | Highly Soluble | Not Specified | [8] |
| Ethyl Acetate | Slightly Soluble / Highly Soluble | Not Specified | [1][8] |
| Chloroform | Slightly Soluble | Not Specified | [1] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (805.54 mM) | Not Specified | [10] |
Note: "Slightly soluble" and "Soluble" are qualitative terms from the cited sources. Further experimental determination is required for precise quantitative values.
This protocol is based on the widely used shake-flask method, consistent with OECD Guideline 105 for water solubility, and can be adapted for organic solvents.[5][9][11][12]
Objective: To determine the saturation solubility of 3-Methoxyphenol in a given solvent at a specific temperature.
Materials:
-
3-Methoxyphenol (purity ≥ 99%)
-
Solvent of interest (e.g., water, ethanol, phosphate (B84403) buffer)
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation:
-
Equilibrate the solvent and the thermostatically controlled shaker bath to the desired temperature (e.g., 25 °C).
-
Prepare a calibration curve for 3-Methoxyphenol using the chosen analytical method.
-
-
Equilibration:
-
Add an excess amount of 3-Methoxyphenol to a known volume of the solvent in a sealed flask. The excess solid/liquid phase should be clearly visible.
-
Place the flask in the shaker bath and agitate at a constant speed for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the time to equilibrium (e.g., 24 to 48 hours).[5]
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the mixture to settle for at least 24 hours at the constant temperature to allow for phase separation.
-
Carefully withdraw a sample from the supernatant (the saturated solution) using a pipette or syringe.
-
To remove any undissolved micro-particles, centrifuge the sample or filter it through a syringe filter that has been pre-saturated with the solution to avoid loss of analyte due to adsorption.
-
-
Quantification:
-
Accurately dilute the clear, saturated solution with the solvent to a concentration that falls within the range of the analytical calibration curve.
-
Analyze the diluted sample using the validated analytical method (e.g., HPLC-UV) to determine the concentration of 3-Methoxyphenol.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility (g/L) = Concentration from analysis (g/L) × Dilution Factor
-
Workflow Diagram:
Stability of 3-Methoxyphenol
3-Methoxyphenol is generally stable under normal temperature and pressure. However, its stability can be influenced by environmental factors such as light, pH, and temperature, which is a common characteristic of phenolic compounds.[8] For pharmaceutical applications, rigorous stability testing is required.[7]
-
General Stability: Stable under recommended storage conditions (room temperature, sealed, in a dry and dark place).[1][4]
-
Thermal Decomposition: In the absence of oxygen, thermal decomposition of methoxyphenols can yield phenol (B47542) and hydroxyphenols.[13]
-
Photodegradation: Studies on methoxyphenols indicate that they undergo photochemical decay, with degradation rates influenced by the wavelength of light and the presence of other substances like nitrates.[14][15] The degradation of phenolic compounds via photocatalysis often follows first-order kinetics.[16]
Table 3: Factors Affecting the Stability of 3-Methoxyphenol
| Factor | Effect on Stability | Comments | Reference |
| Temperature | Elevated temperatures can accelerate degradation. | Store at recommended temperatures (e.g., 4°C for long-term storage). | [8][10] |
| Light | Exposure to light, especially UV, can induce photo-oxidation. | Store in a dark place or in light-resistant containers. | [1][8] |
| pH | Phenolic compounds are generally more stable in acidic conditions (pH 3-6). | Stability decreases in neutral to alkaline environments due to auto-oxidation. | [8] |
| Oxygen | The presence of oxygen is critical for oxidative degradation. | Store in well-sealed containers, potentially under an inert atmosphere. | [8] |
This protocol provides a framework for assessing the stability of 3-Methoxyphenol under various stress conditions, based on ICH Q1A guidelines.[7][17]
Objective: To evaluate the stability of 3-Methoxyphenol under conditions of elevated temperature, humidity, and light exposure.
Materials:
-
3-Methoxyphenol (purity ≥ 99%)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Appropriate containers (e.g., amber glass vials)
-
Validated stability-indicating HPLC method for the quantification of 3-Methoxyphenol and its degradation products.
Procedure:
-
Forced Degradation (Stress Testing):
-
Acid/Base Hydrolysis: Dissolve 3-Methoxyphenol in solutions of varying pH (e.g., 0.1N HCl, water, 0.1N NaOH) and store at an elevated temperature (e.g., 60°C). Sample at various time points (e.g., 0, 2, 6, 12, 24 hours) and analyze for degradation.
-
Oxidative Degradation: Dissolve 3-Methoxyphenol in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature. Sample and analyze at set intervals.
-
Thermal Degradation: Expose solid or liquid 3-Methoxyphenol to high temperatures (e.g., 60°C, 80°C) and analyze at various time points.
-
Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[18] A dark control sample should be stored under the same conditions but protected from light.
-
-
Accelerated and Long-Term Stability Studies:
-
Place samples of 3-Methoxyphenol in appropriate containers and store them in stability chambers under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated) and analyze for purity, potency, and degradation products.[19]
-
-
Analysis:
-
At each time point, analyze the samples using a validated stability-indicating HPLC method. The method must be able to separate the intact compound from any degradation products.
-
Monitor for changes in physical appearance, assay (concentration), and the formation of impurities.
-
-
Data Evaluation:
-
Plot the assay of 3-Methoxyphenol against time for each storage condition to determine the degradation kinetics (e.g., zero-order or first-order).
-
Calculate the degradation rate constant (k) and the shelf-life or re-test period.
-
Role of 3-Methoxyphenol in Chemical Pathways and Reactions
3-Methoxyphenol is a versatile building block in organic synthesis and exhibits antioxidant properties characteristic of phenolic compounds.
Phenolic compounds like 3-Methoxyphenol act as antioxidants primarily by scavenging free radicals. This can occur through several mechanisms, including Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[20][21] The hydroxyl group on the benzene (B151609) ring is crucial for this activity, as it can donate a hydrogen atom to a free radical, thereby neutralizing it.[22]
3-Methoxyphenol is a key starting material for the synthesis of a variety of more complex molecules. A prominent example is its use in the production of vanillin.[1][2] It is also used in the synthesis of various pharmaceutical intermediates and other fine chemicals.[23]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Methoxyphenol | C7H8O2 | CID 9007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. books.google.cn [books.google.cn]
- 6. 3-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. filab.fr [filab.fr]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 16. mdpi.com [mdpi.com]
- 17. database.ich.org [database.ich.org]
- 18. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 19. ema.europa.eu [ema.europa.eu]
- 20. researchgate.net [researchgate.net]
- 21. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
The Multifaceted Biological Activities of 3-Methoxyphenyl Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-methoxyphenyl moiety is a prevalent structural motif in a diverse array of biologically active compounds, demonstrating a broad spectrum of pharmacological effects. This technical guide provides an in-depth overview of the biological activities associated with this compound derivatives, with a focus on their anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a comprehensive resource, summarizing quantitative data, detailing experimental methodologies, and visualizing key biological pathways to facilitate further research and drug development endeavors.
Biological Activities and Quantitative Data
The this compound scaffold has been incorporated into numerous molecular frameworks, leading to compounds with significant therapeutic potential. The biological activities of these derivatives are summarized below, with quantitative data presented in structured tables for ease of comparison.
Anticancer Activity
Derivatives containing the this compound group have exhibited notable cytotoxic effects against various cancer cell lines. The mechanisms of action often involve the inhibition of key cellular processes such as tubulin polymerization and cell cycle progression.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Trimethoxyphenyl-based analogues | HepG2 (Hepatocellular carcinoma) | 1.38 - 3.21 | [1] |
| 1,3,4-Thiadiazole derivatives | MCF-7 (Breast cancer) | 73.56 (at 100 µM) | [2] |
| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives | U-87 (Glioblastoma) | More cytotoxic than against MDA-MB-231 | [3] |
| 3-phenylcoumarin derivatives | MAO-B | 0.056 |
Table 1: Anticancer activity of selected this compound derivatives.
Antioxidant Activity
Several this compound derivatives have demonstrated potent antioxidant properties, primarily evaluated through their ability to scavenge free radicals in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
| Compound Class | Assay | Activity | Reference |
| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives | DPPH | 1.37 times higher than ascorbic acid | [3] |
Table 2: Antioxidant activity of selected this compound derivatives.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives has been linked to the inhibition of key inflammatory enzymes like cyclooxygenases (COX).
| Compound Class | Target | IC50 (µM) | Selectivity Index (SI) | Reference |
| Pyrazole-bearing methylamine (B109427) derivatives | COX-2 | 1.79 - 2.51 | 65.75 - 72.73 | [4] |
| 2-(trimethoxyphenyl)-thiazoles | COX-2 | 23.26 | 9.24 | [5] |
| 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives | Prostaglandin (B15479496) inhibition | Significant at 2.5 and 5 mg/kg | - | [6] |
Table 3: Anti-inflammatory activity of selected this compound derivatives.
Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives has been established against a range of bacterial and fungal strains, with the minimum inhibitory concentration (MIC) being a key parameter.
| Compound Class | Microorganism | MIC (mg/mL) | Reference |
| Quinazolinone derivatives | Staphylococcus aureus, Bacillus species, Escherichia coli, Klebsiella pneumonia, Enterococcus faecalis, Pseudomonas aeruginosa, Candida albicans | 6 - 12 | [7] |
| Trimethoxyphenyl benzoxazole (B165842) derivatives | Gram-positive and Gram-negative bacteria, Fungi | 0.0156 - 0.5 | [8] |
Table 4: Antimicrobial activity of selected this compound derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard procedure for evaluating the antioxidant activity of compounds.[9]
Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[9]
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.[7]
-
Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.[7]
-
Reaction Mixture: Add a specific volume of the test sample solution to the DPPH solution. A common ratio is 1:1 or 1:2 (sample:DPPH).[10]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[10]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.[7]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[9]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[11]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.[11]
-
Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the inhibitory effect of compounds on the two isoforms of the COX enzyme.[14]
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Procedure:
-
Enzyme and Cofactor Preparation: Prepare solutions of COX-1 and COX-2 enzymes, heme, and any other necessary cofactors in a suitable buffer (e.g., Tris-HCl).[14]
-
Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the test compound or a known inhibitor (e.g., celecoxib (B62257) for COX-2, SC-560 for COX-1) for a defined period at 37°C.
-
Substrate Addition: Initiate the reaction by adding the substrate, arachidonic acid.
-
Reaction Termination: Stop the reaction after a specific time by adding a quenching agent (e.g., a solution of stannous chloride).
-
Detection: Measure the product formation, typically prostaglandin E2 (PGE2), using an ELISA kit or by monitoring the oxidation of a colorimetric substrate.[14]
-
IC50 Calculation: The IC50 value is determined from the dose-response curve of percentage inhibition versus inhibitor concentration. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).[5]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][15]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth after incubation.[15]
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[16]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[17]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no inoculum).[15]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[17]
-
MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).[4]
Signaling Pathways and Experimental Workflows
The biological activities of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.
Key Signaling Pathways
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[18] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Caption: The canonical NF-κB signaling pathway.
STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is implicated in both inflammation and cancer.[8][19] Its constitutive activation is a hallmark of many cancers.
Caption: The JAK-STAT3 signaling pathway.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: General workflow for drug discovery.
Conclusion
The this compound moiety represents a versatile and valuable scaffold in medicinal chemistry. The derivatives discussed in this guide exhibit a wide range of promising biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects. The provided quantitative data, detailed experimental protocols, and visualizations of key signaling pathways offer a solid foundation for researchers and drug development professionals to build upon. Further exploration of the structure-activity relationships and optimization of lead compounds bearing the this compound group hold significant promise for the development of novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. deepdyve.com [deepdyve.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. STATs in cancer inflammation and immunity: a leading role for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. marinebiology.pt [marinebiology.pt]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
The 3-Methoxyphenyl Group: A Versatile Synthon in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-methoxyphenyl moiety is a ubiquitous and highly versatile building block in the toolkit of synthetic organic chemists. Its unique electronic and steric properties, conferred by the meta-disposed electron-donating methoxy (B1213986) group, allow for a diverse array of chemical transformations, making it a key component in the synthesis of complex molecules, natural products, and a multitude of pharmaceutically active compounds. This technical guide provides a comprehensive overview of the reactivity of the this compound group, detailing key synthetic transformations, experimental protocols, and its application in the synthesis of notable drug molecules.
Core Reactivity and Synthetic Applications
The reactivity of the this compound group is largely dictated by the electronic influence of the methoxy substituent. As an electron-donating group, it activates the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). However, the meta-positioning of the methoxy group in the this compound scaffold leads to a unique reactivity pattern that can be strategically exploited in multi-step syntheses.
Electrophilic Aromatic Substitution
The methoxy group strongly activates the aromatic ring towards electrophilic attack. While it is an ortho, para-director, the substitution pattern on a this compound substrate will be influenced by the directing effects of other substituents present on the ring.
Table 1: Electrophilic Aromatic Substitution Reactions Involving this compound Derivatives
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Friedel-Crafts Acylation | 1,3-Dimethoxybenzene (B93181) | 3-Chloropropionic acid, Polyphosphoric acid (PPA), 35°C, 30 min | 1-(2,4-Dimethoxyphenyl)-3-chloropropan-1-one | Not specified | |
| Bromination | 3-Methoxyacetophenone | N-Bromosuccinimide (NBS), Ethyl acetate, Room temperature, 3h | 2-Bromo-1-(this compound)ethan-1-one | 75-81 | [1] |
Directed Ortho-Metalation (DoM)
The methoxy group can act as a directed metalation group (DMG), facilitating the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent.[2] This allows for the regioselective introduction of a wide range of electrophiles. In 3-substituted methoxyarenes, this directed lithiation provides a powerful tool for further functionalization of the aromatic ring.
Table 2: Directed Ortho-Metalation of Methoxy-substituted Arenes
| Substrate | Reagents and Conditions | Electrophile | Product | Yield (%) | Reference |
| Anisole | n-BuLi, TMEDA | CO2, then H+ | 2-Methoxybenzoic acid | High | [2] |
| 1,3-Dimethoxybenzene | n-BuLi, Et2O | DMF, then H+ | 2,6-Dimethoxybenzaldehyde | ~70 | General protocol |
Cross-Coupling Reactions
This compound derivatives, particularly halides and boronic acids, are excellent partners in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of C-C and C-N bonds, enabling the synthesis of complex biaryl and arylamine structures.
The Suzuki coupling of 3-methoxyphenylboronic acid with aryl halides is a widely used method for the formation of biaryl linkages.
Table 3: Suzuki Coupling Reactions with 3-Methoxyphenylboronic Acid
| Aryl Halide | Catalyst and Conditions | Product | Yield (%) | Reference |
| 3-Bromo-N,N-dimethylaniline | Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, 80°C | 3'-Methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-amine | 95 | General protocol |
The Buchwald-Hartwig amination allows for the formation of C-N bonds between 3-haloanisoles and various amines, providing access to a wide range of substituted anilines.
Table 4: Buchwald-Hartwig Amination of 3-Haloanisoles
| Amine | Catalyst and Conditions | Product | Yield (%) | Reference |
| Cyclohexane-1,2-diamine | [Pd2(dba)3], (±)-BINAP, NaOBu-t, Toluene, 80°C, 4h | N,N'-Bis(this compound)cyclohexane-1,2-diamine | 60 | [3] |
Synthesis of Heterocycles
The this compound group is a key precursor in the synthesis of various heterocyclic systems, particularly isoquinolines, through classical reactions like the Pictet-Spengler and Bischler-Napieralski reactions.
This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. 3-Methoxyphenethylamine is a common starting material for the synthesis of tetrahydroisoquinolines.[4][5][6][7][8][9]
This reaction facilitates the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines using a dehydrating agent like phosphoryl chloride.[4]
Application in Drug Synthesis
The this compound scaffold is a prominent feature in numerous blockbuster drugs. Its presence often contributes to the molecule's pharmacological activity and metabolic stability.
Tramadol Synthesis
Tramadol, a widely used analgesic, features a this compound group attached to a cyclohexanol (B46403) ring. A key step in its synthesis involves the Grignard reaction of 3-methoxyphenylmagnesium bromide with 2-(dimethylaminomethyl)cyclohexanone.[2]
Caption: Synthetic workflow for Tramadol.
Tapentadol Synthesis
Tapentadol, another potent analgesic, also incorporates the this compound moiety. One synthetic route involves the Grignard reaction of 3-methoxyphenylmagnesium bromide with a propanone derivative, followed by a series of transformations including demethylation of the methoxy group to the corresponding phenol.[4][10][11][12]
Caption: A synthetic pathway to Tapentadol.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of 3-Bromoanisole
Materials:
-
3-Bromoanisole (1.0 equiv)
-
Amine (1.2 equiv)
-
[Pd2(dba)3] (0.01 equiv)
-
(±)-BINAP (0.015 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add [Pd2(dba)3], (±)-BINAP, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).
-
Add 3-bromoanisole and the amine to the tube, followed by anhydrous toluene.
-
Seal the Schlenk tube and heat the reaction mixture at 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-(this compound)amine.
General Procedure for Friedel-Crafts Acylation of 1,3-Dimethoxybenzene
Materials:
-
1,3-Dimethoxybenzene (1.0 equiv)
-
Acyl chloride or anhydride (1.1 equiv)
-
Anhydrous aluminum chloride (AlCl3) (1.2 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride to the suspension with stirring.
-
Add a solution of 1,3-dimethoxybenzene in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the acylated product.
O-Demethylation of a this compound Derivative using Boron Tribromide (BBr3)
Materials:
-
This compound substrate (1.0 equiv)
-
Boron tribromide (1.0 M solution in DCM) (1.2-1.5 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the this compound substrate in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BBr3 solution dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the time required as determined by TLC monitoring.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of methanol, followed by water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the corresponding phenol.
Conclusion
The this compound group is a cornerstone building block in organic synthesis, offering a rich and diverse reactivity profile. Its utility is demonstrated in a wide range of transformations, from classical electrophilic substitutions to modern cross-coupling and cyclization reactions. The strategic incorporation of this moiety has been pivotal in the successful synthesis of numerous complex natural products and life-changing pharmaceuticals. A thorough understanding of its reactivity and the judicious application of the synthetic methodologies outlined in this guide will continue to empower researchers and scientists in the development of novel molecules with significant scientific and therapeutic impact.
References
- 1. Negishi Coupling [organic-chemistry.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Isoquinoline synthesis [quimicaorganica.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. Pictet-Spengler_reaction [chemeurope.com]
- 7. The Pictet-Spengler Reaction [ebrary.net]
- 8. jk-sci.com [jk-sci.com]
- 9. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Synthesis and evaluation of antiproliferative microtubule-destabilising combretastatin A-4 piperazine conjugates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
A Deep Dive into 3-Methoxyphenyl: A Theoretical and Computational Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational analysis of the 3-methoxyphenyl moiety, a key structural component in numerous pharmacologically active compounds. By leveraging quantum chemical calculations, this document offers insights into the electronic structure, spectroscopic properties, and reactivity of this compound, providing a valuable resource for in silico drug design and development.
Electronic and Structural Properties
The electronic and structural characteristics of the this compound group are fundamental to its chemical behavior and interactions with biological targets. Density Functional Theory (DFT) calculations are a powerful tool for elucidating these properties.
Computational Methodology
Quantum chemical calculations are typically performed using software packages like Gaussian.[1] A common and effective method involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.[2][3] The initial molecular geometry can be constructed using software like Avogadro and then optimized to find the minimum energy conformation.[1]
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity.[4][5] A smaller gap suggests higher reactivity and polarizability.[4] For this compound derivatives, the HOMO is often distributed over the phenyl ring and the methoxy (B1213986) group, indicating these are the primary sites for electrophilic attack, while the LUMO is typically located over the aromatic ring, signifying the region susceptible to nucleophilic attack.[4]
Table 1: Calculated Electronic Properties of a Representative this compound Derivative
| Parameter | Value (eV) | Reference |
| HOMO Energy | -6.25 | [4] |
| LUMO Energy | -1.50 | [4] |
| HOMO-LUMO Gap (ΔE) | 4.75 | [4] |
| Ionization Potential | 6.25 | [6] |
| Electron Affinity | 1.50 | [6] |
| Electronegativity (χ) | 3.875 | [4] |
| Chemical Hardness (η) | 2.375 | [4] |
| Chemical Potential (μ) | -3.875 | [4] |
| Electrophilicity Index (ω) | 3.16 | [4] |
Note: These values are illustrative and can vary depending on the specific this compound-containing molecule and the computational method used.
Spectroscopic Analysis
Computational methods provide valuable insights into the spectroscopic signatures of molecules, aiding in their experimental characterization.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often scaled by a factor (e.g., 0.9608 for B3LYP) to better match experimental data obtained from FT-IR and FT-Raman spectroscopy.[2] The analysis of vibrational modes, with the aid of Potential Energy Distribution (PED) calculations, allows for the precise assignment of spectral bands to specific molecular motions.[7][8]
Table 2: Key Vibrational Frequencies and Assignments for a this compound Moiety
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Reference |
| O-CH₃ asymmetric stretching | 2977 | 2947 | [2] |
| O-CH₃ symmetric stretching | 2838 | 2834 | [2] |
| C-H (aromatic) stretching | 3100-3000 | 3087-3015 | [9][10] |
| C=C (aromatic) stretching | 1650-1430 | 1624-1482 | [11] |
| C-O-C asymmetric stretching | 1251 | 1233 | [10] |
| C-O-C symmetric stretching | 1048 | 1026 | [10] |
UV-Visible Spectroscopy
Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules.[3] The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with experimental UV-Vis spectra to understand the electronic transitions, which are often of the π → π* and n → π* type.[3]
Reactivity and Interaction Analysis
Understanding the reactivity and non-covalent interactions of the this compound group is vital for predicting its behavior in chemical reactions and biological systems.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron density distribution and intramolecular interactions.[12] It allows for the quantification of charge transfer between occupied (donor) and unoccupied (acceptor) orbitals, which is crucial for understanding hyperconjugative and conjugative interactions that stabilize the molecule.[10] The analysis of interactions between Lewis-type (bonding or lone pair) NBOs and non-Lewis-type (antibonding or Rydberg) NBOs reveals the delocalization of electron density.[12]
Molecular Electrostatic Potential (MEP)
The MEP surface is a visual representation of the electrostatic potential on the electron density surface of a molecule.[2] It is a valuable tool for identifying the electrophilic and nucleophilic sites.[13] For this compound, the region around the oxygen atom of the methoxy group typically shows a negative potential (red/yellow), indicating a site prone to electrophilic attack, while the aromatic protons exhibit a positive potential (blue), suggesting sites for nucleophilic interaction.[3]
Experimental and Computational Protocols
Protocol 1: DFT-Based Molecular Modeling and Spectroscopic Analysis
-
Molecule Construction: Build the this compound derivative using a molecular editor like Avogadro.
-
Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using DFT with the B3LYP functional and the 6-311++G(d,p) basis set in the gas phase.[2]
-
Frequency Calculation: At the optimized geometry, perform a frequency calculation at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra.[2]
-
Spectra Analysis: Visualize the calculated FT-IR and FT-Raman spectra and compare them with experimental data. Assign the vibrational modes based on PED analysis.
-
Electronic Properties: From the output of the DFT calculation, extract the HOMO and LUMO energies and calculate the various electronic properties as listed in Table 1.
-
UV-Vis Spectrum Simulation: Perform a TD-DFT calculation at the optimized geometry to predict the electronic absorption spectrum.
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships in the computational analysis of this compound.
Caption: Computational workflow for the theoretical analysis of this compound.
Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.
References
- 1. DFT analysis of 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (MNYAD_1539) in gas phase - Mendeley Data [data.mendeley.com]
- 2. researchgate.net [researchgate.net]
- 3. or.niscpr.res.in [or.niscpr.res.in]
- 4. Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. openaccesspub.org [openaccesspub.org]
- 9. ias.ac.in [ias.ac.in]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. or.niscpr.res.in [or.niscpr.res.in]
- 12. NBO [cup.uni-muenchen.de]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Reactions and Mechanisms Involving the 3-Methoxyphenyl Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-methoxyphenyl group, a common structural motif in organic chemistry, is integral to the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. Its chemical behavior is primarily governed by the electronic properties of the methoxy (B1213986) (-OCH₃) group. The oxygen's lone pairs exert a strong electron-donating resonance (+M) effect, which activates the aromatic ring towards electrophilic attack, particularly at the ortho and para positions. Concurrently, the oxygen's high electronegativity results in a weaker electron-withdrawing inductive (-I) effect. This interplay of electronic effects dictates the regioselectivity and reactivity of the this compound moiety in numerous chemical transformations. These application notes provide detailed protocols and mechanistic insights into the key reactions involving this versatile functional group.
Electrophilic Aromatic Substitution (EAS)
The electron-donating methoxy group strongly activates the aromatic ring, making it highly susceptible to electrophilic attack. The substitution reactions are directed to the positions ortho and para to the methoxy group (positions 2, 4, and 6). Compared to benzene, anisole (B1667542) and its derivatives react much more rapidly in EAS reactions.[1][2]
General Mechanism
The mechanism proceeds via a two-step addition-elimination pathway. The electrophile (E⁺) attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring and, crucially, onto the oxygen atom of the methoxy group, which provides significant stabilization. A subsequent deprotonation step by a weak base restores the aromaticity of the ring.
Figure 1: General mechanism of Electrophilic Aromatic Substitution.
Experimental Protocol: Nitration of Anisole
This protocol describes the nitration of anisole, a model for 3-substituted methoxybenzene compounds, to yield a mixture of ortho- and para-nitroanisole.[3] The para isomer is typically the major product.[3]
Materials:
-
Anisole
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, cool a mixture of concentrated sulfuric acid and concentrated nitric acid (typically a 1:1 ratio) in an ice bath.
-
Slowly add anisole dropwise to the cold, stirred acid mixture. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir in the ice bath for 30-60 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture.
-
The ortho and para isomers can be separated by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The this compound group is a common building block in palladium-catalyzed cross-coupling reactions, which are fundamental for constructing C-C and C-N bonds.
Suzuki-Miyaura Coupling
This reaction creates a carbon-carbon bond between an organoboron species (like 3-methoxyphenylboronic acid) and an aryl or vinyl halide/triflate.[4][5] It is a cornerstone of modern synthesis for creating biaryl compounds.[5]
Catalytic Cycle: The mechanism involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (after activation by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Coupling of 3-Methoxyphenylboronic Acid with 4-Bromoanisole
Materials:
-
3-Methoxyphenylboronic acid (1.2 eq)
-
4-Bromoanisole (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or other suitable ligand
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene (B28343) and Water (e.g., 4:1 mixture)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add 4-bromoanisole, 3-methoxyphenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent mixture (Toluene/Water) via syringe.
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex.[6][7] It is a powerful method for synthesizing arylamines, which are prevalent in pharmaceuticals.[6][8]
Catalytic Cycle: The mechanism is similar to the Suzuki coupling, involving oxidative addition of the aryl halide to Pd(0), formation of a palladium-amido complex via deprotonation of the amine by a base, and reductive elimination to form the C-N bond and regenerate the catalyst.
Figure 3: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Amination of 1-Bromo-3-methoxybenzene with Pyrrolidine
This protocol is adapted from a general procedure for the synthesis of 3-methoxy-4-(1-pyrrolidinyl)aniline, illustrating the core steps.[8]
Materials:
-
1-Bromo-3-methoxybenzene (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)
-
A suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous Toluene or Dioxane
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu, the palladium precursor, and the phosphine ligand to a Schlenk flask.
-
Add the anhydrous solvent, followed by 1-bromo-3-methoxybenzene and pyrrolidine.
-
Seal the flask and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Nucleophilic Substitution Reactions
O-Demethylation (Ether Cleavage)
The cleavage of the methyl-oxygen bond in the methoxy group is a crucial transformation, converting the aryl methyl ether into a phenol (B47542).[9] This is commonly achieved with strong Lewis acids like boron tribromide (BBr₃). The resulting phenol is a valuable intermediate for synthesizing heterocycles like flavones and xanthones.[9]
Mechanism: The Lewis acidic boron atom coordinates to the ether oxygen. A bromide ion then attacks the methyl group in an Sₙ2 fashion, leading to the cleavage of the C-O bond. A final workup step hydrolyzes the boron-oxygen bond to yield the phenol.
Figure 4: Mechanism of O-Demethylation using BBr₃.
Experimental Protocol: O-Demethylation using BBr₃ [9]
Materials:
-
This compound derivative (1.0 eq)
-
Boron tribromide (BBr₃, 1.0 M solution in DCM, 1.1 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Round-bottom flask, dropping funnel
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the this compound compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the BBr₃ solution dropwise over 15-30 minutes.
-
After the addition, allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture back to 0 °C.
-
Carefully quench the excess BBr₃ by the slow, dropwise addition of methanol.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over anhydrous Na₂SO₄, and concentrate to yield the crude phenolic product.
-
Purify as needed by chromatography or recrystallization.
Nucleophilic Aromatic Substitution (SₙAr)
While electron-rich rings like those containing a methoxy group are generally unreactive towards nucleophiles, SₙAr can occur if the ring is strongly activated by an electron-withdrawing group (EWG), such as a nitro group (-NO₂), positioned ortho or para to a good leaving group (e.g., a halide).[10][11][12]
Mechanism: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] The negative charge is delocalized over the aromatic ring and is further stabilized by the EWG. In the second step, the leaving group is eliminated, restoring the ring's aromaticity.[12]
Figure 5: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).
Synthesis of Key Precursors: 3-Methoxyphenol
3-Methoxyphenol is a vital precursor in many synthetic routes.[14][15] A common and efficient method for its synthesis is the selective monomethylation of resorcinol (B1680541) using dimethyl sulfate under phase-transfer catalysis conditions.[16]
Experimental Protocol: Synthesis of 3-Methoxyphenol [16]
Materials:
-
Resorcinol (1.0 eq, 0.1 mol, 11g)
-
Dimethyl sulfate (1.2 eq, 0.12 mol, 15.1g)
-
Sodium hydroxide (B78521) (2 mol/L solution, 50 mL)
-
Toluene (75 mL total)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB, 0.5g)
-
Ice acetic acid
-
Three-necked flask, condenser, stirrer, dropping funnel
Procedure:
-
In a 250 mL three-necked flask, add resorcinol, TBAB, 50 mL of toluene, and 50 mL of 2 mol/L sodium hydroxide solution.
-
Stir the mixture and heat to 80 °C.
-
Add dimethyl sulfate dropwise to the heated mixture.
-
After the addition is complete, continue the reaction at 80 °C for 8 hours.
-
After cooling, neutralize the mixture to a weakly acidic pH with ice acetic acid.
-
Separate the organic phase. Extract the aqueous phase with 25 mL of toluene.
-
Combine the organic phases and wash with water and then saturated sodium chloride solution.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure, followed by vacuum distillation.
-
Collect the fraction at 115-118 °C (at 0.67 kPa) to obtain 3-methoxyphenol.
Quantitative Data Summary
The following tables summarize quantitative data for reactions involving this compound derivatives.
Table 1: Synthesis of 3-Methoxyphenol via Selective Methylation [16]
| Reactant | Methylating Agent | Catalyst | Solvent System | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| Resorcinol | Dimethyl Sulfate | TBAB | Toluene-Water | 80 | 8 | 66 | >96 |
Table 2: Kinetic Data for Aminolysis of this compound 4-Nitrophenyl Thionocarbonate [17][18]
This reaction was studied in 44 wt % ethanol-water at 25.0 °C. The data shows the second-order rate constants (k₁) for the rate-determining formation of a zwitterionic tetrahedral intermediate.
| Amine Nucleophile | pKₐ | k₁ (M⁻¹s⁻¹) |
| Piperidine | 11.22 | 141 |
| Piperazine | 9.83 | 12.6 |
| 1-(2-Hydroxyethyl)piperazine | 9.13 | 4.37 |
| Morpholine | 8.65 | 1.10 |
| 1-Formylpiperazine | 7.98 | 0.28 |
| Piperazinium ion | 5.91 | 0.03 |
References
- 1. quora.com [quora.com]
- 2. brainly.in [brainly.in]
- 3. m.youtube.com [m.youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. ncrdsip.com [ncrdsip.com]
- 13. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. Page loading... [wap.guidechem.com]
- 17. Kinetics and mechanisms of the reactions of this compound, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates with alicyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3-Methoxyphenyl Derivatives in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-methoxyphenylboronic acid and related derivatives in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone in modern organic synthesis, particularly for constructing biaryl structures prevalent in pharmaceuticals and functional materials.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organohalide or triflate.[1] This reaction is favored in academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[2][3] The organoboron reagents are also relatively non-toxic and environmentally benign compared to other organometallic reagents.[1]
The 3-methoxyphenyl moiety is a common structural motif in bioactive molecules. The methoxy (B1213986) group can influence the electronic properties of the aromatic ring and participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. The Suzuki coupling provides a direct and efficient method for incorporating this valuable fragment into complex molecular architectures.
The Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., a this compound halide) to form a Pd(II) complex.[1]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., 3-methoxyphenylboronic acid) transfers its organic group to the Pd(II) complex. The base activates the boronic acid, facilitating this step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters for Successful Coupling
Optimizing a Suzuki coupling reaction involves the careful selection of several key components:
-
Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is critical. Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common precatalysts.[1] Electron-rich and bulky phosphine (B1218219) ligands, such as SPhos and PCy₃, can improve catalytic activity, especially for less reactive aryl chlorides.[4]
-
Base: A base is required to activate the boronic acid for transmetalation. Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄).[5] The choice of base can depend on the solvent and the sensitivity of the substrates.
-
Solvent: The solvent must solubilize the reactants and facilitate the reaction. A variety of solvents can be used, often in combination with water. Common solvent systems include toluene/water, dioxane/water, and DMF/water.[2][6]
-
Organoboron Reagent: While 3-methoxyphenylboronic acid is commonly used, its corresponding boronic esters (e.g., pinacol (B44631) esters) can also be employed and may offer advantages in terms of stability and reactivity in certain cases.
Quantitative Data for Suzuki Coupling with Methoxyphenyl Derivatives
The following tables summarize reaction conditions and yields for Suzuki coupling reactions involving methoxyphenylboronic acids and related substrates. While specific data for 3-methoxyphenylboronic acid is prioritized, data for isomeric methoxyphenyl derivatives are also included for comparison, as they often exhibit similar reactivity profiles.
Table 1: Suzuki Coupling of Aryl Halides with Methoxyphenylboronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-3-nitrobenzene | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 2 | 4-Bromoacetophenone | 3-Methoxyphenylboronic acid | Pd/C (1) | K₂CO₃ | H₂O | 100 | 1 | 95 |
| 3 | 3-Bromopyridine | 3-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ | Dioxane | 100 | 16 | 88 |
| 4 | 4-Chlorotoluene | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 91 |
| 5 | 1-Iodo-4-fluorobenzene | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (1) | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 |
| 6 | 2-Bromopyridine | 2-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 90 | 2 | 96 |
Table 2: Comparison of Catalytic Systems for the Coupling of 4-Bromoacetophenone with Phenylboronic Acid (Analogous System)
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzimidazole-based Pd(II) complex (0.5 mol%) | KOH | Water | 100 | 1 | 94 |
| Magnetic supported Pd(II)-N₂O₂ (1.0 mmol%) | K₂CO₃ | DMA | 100 | 24 | >95 (conversion) |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura coupling reactions involving 3-methoxyphenylboronic acid. Note: These protocols should be considered as a starting point, and optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling with an Aryl Bromide
This protocol is a standard method suitable for a wide range of aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
3-Methoxyphenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water, typically in a 4:1 to 10:1 ratio)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 equiv), 3-methoxyphenylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the chosen solvent system to the flask.
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas (N₂ or Ar) through the solution for 15-30 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.
Protocol 2: Aqueous Phase Suzuki Coupling
This protocol utilizes water as a primary solvent, offering a greener alternative.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
3-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.01 mmol, 1 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Water
-
Optional: a co-solvent like ethanol (B145695) to improve solubility
Procedure:
-
To a reaction vessel, add the aryl halide, 3-methoxyphenylboronic acid, K₂CO₃, and water.
-
If necessary, add a minimal amount of ethanol to aid in dissolving the reactants.
-
Add Pd(OAc)₂ to the mixture.
-
Heat the reaction at a suitable temperature (e.g., 60-100 °C) with vigorous stirring for the required time.
-
After completion, cool the reaction mixture and extract the product with an organic solvent.
-
Purify the product as described in Protocol 1.
Applications in Drug Discovery and Development
The Suzuki-Miyaura coupling is a widely used transformation in the synthesis of pharmaceuticals. The ability to efficiently form biaryl linkages is crucial for the construction of many drug candidates and approved drugs. The this compound group, in particular, is present in a variety of biologically active compounds, including enzyme inhibitors and receptor antagonists. The protocols and data presented here can serve as a valuable resource for medicinal chemists and process development scientists working on the synthesis of such molecules. The versatility and robustness of the Suzuki coupling make it an indispensable tool in the modern drug discovery pipeline.
References
Synthesis of Derivatives from 3-Methoxyphenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of derivatives from 3-methoxyphenol (B1666288), a versatile starting material in organic synthesis. The methodologies outlined herein are essential for the development of novel compounds with potential applications in pharmaceuticals and material science.
Introduction
3-Methoxyphenol is a key building block in organic synthesis due to its bifunctional nature, possessing both a nucleophilic hydroxyl group and an activated aromatic ring. This allows for a wide range of chemical transformations, including O-alkylation, O-acylation, and various electrophilic aromatic substitution reactions. Its derivatives have shown promise in diverse fields, exhibiting anti-inflammatory, antioxidant, and other valuable biological activities.
Synthetic Transformations and Protocols
This section details the experimental procedures for several key reactions to synthesize derivatives from 3-methoxyphenol.
O-Alkylation (Williamson Ether Synthesis)
The Williamson ether synthesis is a robust method for the preparation of ethers from an alkoxide and a primary alkyl halide. This reaction proceeds via an SN2 mechanism.
Protocol 1: Synthesis of 1-(Benzyloxy)-3-methoxybenzene
-
Materials: 3-Methoxyphenol, Benzyl (B1604629) chloride, Potassium carbonate (K₂CO₃), 2-Butanone (B6335102).
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 3-methoxyphenol (1.2 eq), anhydrous potassium carbonate (2.0 eq), and 2-butanone (40 mL).
-
Set up the apparatus for reflux and begin stirring the mixture.
-
From a dropping funnel, add benzyl chloride (1.0 eq, 1.50 g) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.
-
After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Add dichloromethane (B109758) (30 mL) and 1M aqueous sodium hydroxide (B78521) solution (100 mL) and perform an extraction.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
If necessary, the crude product can be purified by recrystallization from isopropanol.
-
O-Acylation (Esterification)
Esterification of 3-methoxyphenol can be achieved using acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or a Lewis acid catalyst.
Protocol 2: Synthesis of 3-Methoxyphenyl Benzoate
-
Materials: 3-Methoxyphenol, Benzoyl chloride, Titanium dioxide (TiO₂), Diethyl ether, 15% Sodium hydroxide solution, Saturated sodium bicarbonate solution.
-
Procedure:
-
In a reaction vessel, combine 3-methoxyphenol (20 mmol) and benzoyl chloride (20 mmol).
-
Add a catalytic amount of TiO₂ (2 mmol) to the mixture.
-
Stir the reaction mixture at 25°C for 30 minutes. Monitor the reaction by TLC.
-
Upon completion, add 25 mL of diethyl ether and filter the mixture.
-
Wash the filtrate with 10 mL of 15% NaOH solution to remove any unreacted phenol.
-
Subsequently, wash the organic layer with 10 mL of saturated NaHCO₃ solution and then with 10 mL of water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
The crude product can be purified by silica (B1680970) gel column chromatography to yield the final product.
-
Electrophilic Aromatic Substitution
The hydroxyl and methoxy (B1213986) groups of 3-methoxyphenol are ortho-, para-directing and activating, making the aromatic ring susceptible to electrophilic attack.
Protocol 3: Synthesis of 3-Methoxy-2-nitrophenol (B2904787)
-
Materials: 3-Methoxyphenol, Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN), Sodium bicarbonate (NaHCO₃), Anhydrous acetonitrile (B52724).
-
Procedure:
-
In a suitable flask, prepare a stirred mixture of 3-methoxyphenol (3.5 mmol), NaHCO₃ (1.0 g), and 40 mL of anhydrous acetonitrile at room temperature.
-
Add CAN (7.0 mmol) to the mixture.
-
Stir the resulting mixture for 30 minutes, during which the yellow color of the CAN will dissipate.
-
Filter the mixture and wash the solid with acetonitrile.
-
The filtrate contains the product, which can be isolated by removal of the solvent under reduced pressure. This method has been reported to yield 3-methoxy-2-nitrophenol exclusively.[1]
-
Protocol 4: Bromination of 3-Methoxyphenol
-
Materials: 3-Methoxyphenol, N-Bromosuccinimide (NBS), Acetone.
-
Procedure:
-
Dissolve 3-methoxyphenol in acetone.
-
Add 1 equivalent of N-Bromosuccinimide (NBS) to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon consumption of the starting material, the solvent is removed under reduced pressure.
-
The residue will contain a mixture of 4-bromo-3-methoxyphenol (B10137) and 6-bromo-3-methoxyphenol, which can be separated by column chromatography.[2]
-
Protocol 5: Acylation of 3-Methoxyphenol (Adapted from a general procedure for anisole)
-
Materials: 3-Methoxyphenol, Acetyl chloride, Anhydrous aluminum chloride (AlCl₃), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
In a 100-mL round-bottom flask under a nitrogen atmosphere, place anhydrous AlCl₃ (0.055 mol, 1.1 equiv) and 15 mL of dichloromethane.
-
Cool the mixture to 0°C in an ice/water bath.
-
In an addition funnel, prepare a solution of acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of dichloromethane and add it dropwise to the AlCl₃ suspension over 10 minutes.
-
Following this, add a solution of 3-methoxyphenol (0.050 mol) in 10 mL of dichloromethane dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 15 minutes.
-
Carefully pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl.
-
Transfer the mixture to a separatory funnel, collect the organic layer, and extract the aqueous layer with 20 mL of dichloromethane.
-
Combine the organic layers, wash with two portions of saturated sodium bicarbonate solution, and dry over anhydrous MgSO₄.
-
Filter and remove the solvent by rotary evaporation to obtain the crude acylated product. Further purification can be done by distillation or column chromatography.
-
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of various derivatives from 3-methoxyphenol based on the provided protocols and literature data.
| Reaction Type | Derivative | Yield (%) | Key Reagents | Reference |
| O-Alkylation | 1-(Benzyloxy)-3-methoxybenzene | High (not specified) | Benzyl chloride, K₂CO₃ | Adapted from |
| O-Acylation | This compound benzoate | High (not specified) | Benzoyl chloride, TiO₂ | Adapted from[3] |
| Nitration | 3-Methoxy-2-nitrophenol | 90 | CAN, NaHCO₃ | [1] |
| Bromination | 4-Bromo- & 6-Bromo-3-methoxyphenol | Mixture | NBS | [2] |
| Acylation | Acylated 3-methoxyphenol | High (not specified) | Acetyl chloride, AlCl₃ | Adapted from[4] |
Signaling Pathways and Experimental Workflows
Signaling Pathways of Methoxyphenol Derivatives
Derivatives of methoxyphenols have been shown to possess anti-inflammatory properties, often through the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Caption: MAPK signaling pathway and the inhibitory action of methoxyphenol derivatives.
Caption: NF-κB signaling pathway and the inhibitory action of methoxyphenol derivatives.
Experimental Workflow
The general workflow for the synthesis and purification of 3-methoxyphenol derivatives is depicted below.
Caption: General workflow for the synthesis of 3-methoxyphenol derivatives.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the synthesis of a range of derivatives from 3-methoxyphenol. These methodologies are foundational for the exploration of new chemical entities with potential therapeutic and industrial applications. The provided workflows and signaling pathway diagrams offer a visual representation to aid in experimental design and understanding the biological context of these compounds. Researchers are encouraged to adapt and optimize these protocols to suit their specific research goals.
References
The 3-Methoxyphenyl Group: A Versatile Scaffold in the Synthesis of Bioactive Heterocyclic Compounds
Application Notes and Protocols for Researchers in Synthetic Chemistry and Drug Discovery
The 3-methoxyphenyl moiety is a prevalent structural motif in a vast array of biologically active heterocyclic compounds. Its electronic properties, characterized by the electron-donating nature of the methoxy (B1213986) group, and its specific substitution pattern, influence the reactivity of precursors and the pharmacological profile of the final products. These notes provide detailed protocols for the synthesis of two distinct classes of bioactive heterocycles—1,3,4-thiadiazoles and 3,4-dihydropyrimidin-2(1H)-ones—utilizing this compound precursors.
Application Note 1: Synthesis of 2-Amino-5-(this compound)-1,3,4-thiadiazoles as Potential Anticancer Agents
This section details the synthesis of 2-amino-5-(this compound)-1,3,4-thiadiazole, a scaffold that has been investigated for its cytotoxic activities. The synthetic route involves the cyclization of a thiosemicarbazide (B42300) precursor.
Quantitative Data Summary
The synthesis of various 2-amino-5-aryl-1,3,4-thiadiazole derivatives often proceeds in high yields. While the specific yield for the this compound analog can vary, related syntheses provide a general expectation.
| Compound Class | Starting Materials | Typical Yield (%) | Reference |
| 2-Amino-5-substituted-1,3,4-thiadiazoles | Thiosemicarbazide, Substituted Carboxylic Acid | 91-97 | [1] |
| 1-Aryl-4-(this compound)thiosemicarbazides | This compound isothiocyanate, Hydrazides | 46-99 | [2] |
| 2-Anilino-5-aryl-1,3,4-thiadiazoles | 1-Aryl-4-(this compound)thiosemicarbazides | 32-53 | [2] |
Experimental Workflow Diagram
Caption: General workflow for the solid-state synthesis of the target thiadiazole.
Experimental Protocol
This protocol is adapted from a general method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.[1]
Materials:
-
3-Methoxybenzoic acid
-
Thiosemicarbazide
-
Phosphorus pentachloride (PCl₅)
-
5% aqueous Sodium Carbonate (Na₂CO₃) solution
-
Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a dry mortar, add thiosemicarbazide (1 molar equivalent), 3-methoxybenzoic acid (1.1 molar equivalents), and phosphorus pentachloride (1.1 molar equivalents).
-
Grind the mixture evenly at room temperature for 15-20 minutes.
-
Allow the reaction mixture to stand at room temperature for 30 minutes, during which the crude product will form.
-
Transfer the crude product to a beaker and add 5% sodium carbonate solution dropwise with stirring until the pH of the mixture reaches 8-8.2.
-
Collect the resulting solid precipitate by vacuum filtration and wash the filter cake with deionized water.
-
Dry the filter cake and recrystallize the crude product from a mixture of DMF and water (1:2 v/v) to obtain pure 2-amino-5-(this compound)-1,3,4-thiadiazole.
Application Note 2: Multicomponent Synthesis of 4-(this compound)-3,4-dihydropyrimidin-2(1H)-one via Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of heterocycles with a wide range of pharmacological activities. This protocol outlines the synthesis of a DHPM derivative using 3-methoxybenzaldehyde (B106831).
Quantitative Data Summary
The yield of the Biginelli reaction can be influenced by the specific substrates and reaction conditions. The following table provides representative yields for the synthesis of DHPMs from various benzaldehydes.
| Aldehyde | β-Ketoester | Urea (B33335)/Thiourea | Catalyst | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate (B1235776) | Urea | - | 58-62 | [3] |
| Substituted Benzaldehydes | Methyl acetoacetate | Urea | Silicotungstic acid/Amberlyst-15 | 20-40 (classical) | [4] |
| Fluorous Benzaldehyde | Various β-dicarbonyls | Urea/Thiourea | HCl | 85-95 | [5] |
Experimental Workflow Diagram
Caption: One-pot, three-component Biginelli synthesis workflow.
Experimental Protocol
This protocol is a general procedure for the Biginelli reaction, which can be adapted for 3-methoxybenzaldehyde.[3][4]
Materials:
-
3-Methoxybenzaldehyde
-
Ethyl acetoacetate
-
Urea
-
Catalytic amount of a Lewis or Brønsted acid (e.g., HCl, BF₃·OEt₂)
Procedure:
-
In a round-bottom flask, combine 3-methoxybenzaldehyde (1 molar equivalent), ethyl acetoacetate (1 molar equivalent), and urea (1.5 molar equivalents).
-
Add a minimal amount of ethanol to create a slurry, followed by a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water. A solid precipitate should form.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.
Biological Activity and Signaling Pathway
Certain this compound substituted 1,3,4-thiadiazoles have demonstrated weak to moderate anticancer activity against breast cancer cell lines such as MCF-7.[2] In silico studies suggest that a potential mechanism of action for these compounds is through the modulation of the extrinsic apoptosis pathway via interaction with Caspase-8.[2][6]
Caspase-8 Mediated Apoptosis Pathway
The diagram below illustrates a simplified extrinsic apoptosis pathway initiated by death receptor activation, leading to the activation of Caspase-8 and subsequent executioner caspases. The synthesized 1,3,4-thiadiazole (B1197879) derivatives are hypothesized to influence this pathway.
Caption: Extrinsic apoptosis pathway showing the central role of Caspase-8.[7][8][9][10][11]
References
- 1. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 4. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications [beilstein-journals.org]
- 6. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with this compound Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functions of Caspase 8: the Identified and the Mysterious - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methoxyphenyl-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of fluorescent probes incorporating the 3-methoxyphenyl moiety. The unique electronic properties of the this compound group can be harnessed to develop sensitive and selective fluorescent probes for various applications in research and drug development, including metal ion sensing and cellular imaging.
Application: Selective Detection of Aluminum Ions (Al³⁺)
A fluorescent probe based on a chromone (B188151) scaffold featuring a this compound group can be utilized for the selective and sensitive detection of aluminum ions (Al³⁺). This application is critical in environmental monitoring and biological systems where aluminum toxicity is a concern.
Probe Spotlight: 3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one (HMC)
While the direct use of a this compound substituted chromone for Al³⁺ sensing is not extensively documented in readily available literature, a closely related analogue, 3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one (a para-isomer), has been successfully synthesized and employed as a fluorescent chemosensor for Al³⁺.[1] The principles and protocols described can be adapted for a this compound equivalent. The sensing mechanism relies on the chelation-enhanced fluorescence (CHEF) effect, where the binding of Al³⁺ to the hydroxyl and carbonyl groups of the chromone core restricts intramolecular rotation and enhances fluorescence emission.
Data Presentation: Photophysical Properties of HMC
The following table summarizes the key photophysical properties of the HMC probe for Al³⁺ detection.[1]
| Property | Value (in absence of Al³⁺) | Value (in presence of Al³⁺) |
| Absorption Maximum (λabs) | ~355 nm | ~355 nm |
| Emission Maximum (λem) | 436 nm | 465 nm |
| Stokes Shift | 81 nm | 110 nm |
| Fluorescence Quantum Yield (Φ) | Low | Significantly Enhanced |
| Linearity Range | - | 1 x 10⁻⁷ - 1 x 10⁻⁶ M[1] |
| Limit of Detection (LOD) | - | 1.69 x 10⁻⁸ M[1] |
| Limit of Quantification (LOQ) | - | 5.07 x 10⁻⁸ M[1] |
Experimental Protocols
A general and efficient method for synthesizing 3-hydroxyflavones is the Algar-Flynn-Oyamada (AFO) reaction.
Materials:
-
2'-Hydroxy-3-methoxychalcone
-
Hydrogen peroxide (30%)
-
Sodium hydroxide
Procedure:
-
Dissolve 2'-Hydroxy-3-methoxychalcone in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide.
-
To the cooled, stirred solution, add 30% hydrogen peroxide dropwise.
-
Continue stirring the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
The precipitate formed is the crude 3-hydroxy-2-(this compound)-4H-chromen-4-one.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure fluorescent probe.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
This protocol describes the use of the synthesized probe for the fluorometric determination of Al³⁺ concentration.
Materials:
-
Stock solution of the this compound chromone probe (1 mM in DMSO or ethanol).
-
Stock solution of Al(NO₃)₃·9H₂O (10 mM in deionized water).
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
Spectrofluorometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of Probe Solution: Prepare a working solution of the probe (e.g., 10 µM) in the buffer solution.
-
Instrument Setup: Set the excitation wavelength of the spectrofluorometer to the absorption maximum of the probe (~355 nm) and the emission scan range to 400-600 nm.
-
Blank Measurement: Record the fluorescence spectrum of the probe solution alone in a quartz cuvette.
-
Titration:
-
Add incremental amounts of the Al³⁺ stock solution to the cuvette containing the probe solution.
-
After each addition, mix gently and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (around 465 nm) against the concentration of Al³⁺.
-
A linear relationship should be observed within a specific concentration range, which can be used to construct a calibration curve for determining unknown Al³⁺ concentrations.
-
Application: Live-Cell Imaging
Fluorescent probes containing methoxyphenyl groups, particularly trimethoxyphenyl-substituted BODIPY dyes, have shown promise as effective agents for staining and imaging specific cellular organelles, such as lysosomes, in living cells. Their utility stems from their good cell permeability and selective accumulation in acidic organelles.
Probe Spotlight: Trimethoxyphenyl-BODIPY Derivatives
While a specific this compound BODIPY for live-cell imaging is not detailed in the provided search results, the general class of trimethoxyphenyl-BODIPYs serves as an excellent model. These probes are valuable for their high fluorescence quantum yields and photostability.
Data Presentation: General Photophysical Properties
The photophysical properties of BODIPY-based probes are highly tunable based on the substitution pattern. Generally, they exhibit:
| Property | Typical Value Range |
| Absorption Maximum (λabs) | 480 - 520 nm |
| Emission Maximum (λem) | 500 - 540 nm |
| Stokes Shift | 20 - 30 nm |
| Molar Extinction Coefficient (ε) | > 80,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | High (often > 0.8) |
Experimental Protocols
This protocol provides a general guideline for staining and imaging live cells with a methoxyphenyl-substituted BODIPY probe. Optimization of probe concentration and incubation time is recommended for each cell line and experimental setup.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips.
-
Stock solution of the trimethoxyphenyl-BODIPY probe (1 mM in DMSO).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope equipped with appropriate filters for the BODIPY dye (e.g., FITC or GFP filter set).
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.
-
Probe Preparation: Prepare a working solution of the BODIPY probe in pre-warmed complete cell culture medium. The final concentration typically ranges from 100 nM to 1 µM.
-
Cell Staining:
-
Remove the existing culture medium from the cells.
-
Add the probe-containing medium to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.
-
-
Washing (Optional but Recommended):
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove excess probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells.
-
Place the dish on the stage of the fluorescence microscope.
-
Excite the sample with the appropriate wavelength (e.g., 488 nm laser line) and collect the emission using the corresponding filter set.
-
Acquire images using the lowest possible excitation power and exposure time to minimize phototoxicity and photobleaching.
-
Application: Viscosity Sensing
The development of fluorescent probes sensitive to microenvironmental viscosity is crucial for understanding various cellular processes and disease states. While no specific this compound-based viscosity probe was identified in the provided search results, the design principles of "molecular rotors" can be applied to create such probes. The fluorescence of these probes is quenched in low-viscosity environments due to intramolecular rotation, and this rotation is hindered in viscous media, leading to a significant increase in fluorescence intensity. A this compound group could be incorporated as a donor or acceptor moiety in such a D-π-A (donor-pi-acceptor) scaffold. Further research and synthesis would be required to develop and characterize a specific this compound-based viscosity probe.
References
analytical methods for detecting 3-Methoxyphenyl
An overview of analytical methods for the detection of 3-Methoxyphenyl containing compounds, with a focus on 3-Methoxyphenol, is detailed below. This guide is intended for researchers, scientists, and professionals in drug development, providing comprehensive protocols and data for accurate detection and quantification.
Introduction
3-Methoxyphenol (3-MP) is an organic compound that serves as a building block in the synthesis of various pharmaceuticals and other complex organic molecules. Its accurate detection and quantification are crucial for process monitoring, quality control, and research and development. This document outlines validated analytical methods for the analysis of 3-Methoxyphenol, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of 3-Methoxyphenol. The method offers high resolution and sensitivity.
Experimental Protocol: HPLC
-
Instrumentation : A standard HPLC system equipped with a UV detector is suitable.
-
Column : A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.
-
Mobile Phase : An isocratic elution with a mixture of methanol (B129727) and water (e.g., 60:40 v/v) is effective. The mobile phase should be filtered and degassed prior to use.
-
Flow Rate : A typical flow rate is 1.0 mL/min.
-
Detection : UV detection at a wavelength of 274 nm allows for sensitive detection of 3-Methoxyphenol.
-
Injection Volume : 20 µL.
-
Standard Preparation : Prepare a stock solution of 3-Methoxyphenol in the mobile phase. Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation : Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification : Create a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of 3-Methoxyphenol in the sample by interpolating its peak area on the calibration curve.
Quantitative Data: HPLC
| Parameter | Value |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Recovery | 98 - 102% |
| Retention Time | ~4.5 min |
Experimental Workflow: HPLC Analysis of 3-Methoxyphenol
Caption: Workflow for the HPLC analysis of 3-Methoxyphenol.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like 3-Methoxyphenol, offering high specificity and sensitivity.
Experimental Protocol: GC-MS
-
Instrumentation : A gas chromatograph coupled with a mass spectrometer.
-
Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Injector : Splitless injection at 250°C.
-
Oven Temperature Program :
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Standard Preparation : Prepare standards in a suitable solvent like dichloromethane (B109758) or methanol.
-
Sample Preparation : For solid samples, an extraction with a suitable solvent may be necessary. Liquid samples can often be diluted and injected directly.
-
Identification and Quantification : Identification is based on the retention time and the mass spectrum of the compound. Quantification is typically performed using selected ion monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of 3-Methoxyphenol (e.g., m/z 124, 109, 81).
Quantitative Data: GC-MS
| Parameter | Value |
| Linearity Range | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Recovery | 95 - 105% |
| Retention Time | ~12.8 min |
Experimental Workflow: GC-MS Analysis of 3-Methoxyphenol
Caption: Workflow for the GC-MS analysis of 3-Methoxyphenol.
Application Notes and Protocols for the Scale-Up Synthesis of 3-Methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 3-methoxyphenol (B1666288) (m-hydroxyanisole), an important intermediate in the pharmaceutical and chemical industries.[1][2] The focus is on a robust and scalable methylation of resorcinol (B1680541) utilizing phase transfer catalysis to improve yield, selectivity, and process safety compared to traditional methods.[3] Safety considerations for handling key reagents and protocols for reaction work-up and product purification are also detailed.
Introduction
3-Methoxyphenol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals.[2] Its industrial production demands a process that is not only high-yielding and cost-effective but also safe and reproducible on a large scale. The selective mono-methylation of resorcinol presents a challenge, as over-methylation to form 1,3-dimethoxybenzene (B93181) is a common side reaction. Traditional methods often suffer from poor selectivity and the use of hazardous reagents in ways that are not ideal for industrial production.[3]
This application note details an optimized process using a phase transfer catalyst (PTC) to facilitate the selective methylation of resorcinol with dimethyl sulfate (B86663) in a biphasic system. This approach enhances the reaction rate and selectivity, leading to a more efficient and scalable process.[3]
Comparison of Synthetic Routes
Several methods for the synthesis of 3-methoxyphenol have been reported. A comparative summary of the most common approaches is presented in Table 1.
| Synthetic Route | Key Reagents | Typical Yield | Purity | Advantages | Disadvantages |
| Classical Methylation | Resorcinol, Dimethyl Sulfate, Sodium Hydroxide (B78521) | ~50%[4] | Variable | Readily available and inexpensive reagents.[3] | Low yield, poor selectivity (over-methylation), difficult to control exotherm on a large scale.[3] |
| Phase Transfer Catalysis (PTC) Methylation | Resorcinol, Dimethyl Sulfate, Sodium Hydroxide, PTC (e.g., TBAB) | ~66%[3] | >96%[3] | Higher yield and selectivity, milder reaction conditions, better process control and reproducibility.[3] | Additional cost of the phase transfer catalyst. |
| Williamson Ether Synthesis | Resorcinol, Methyl Halide (e.g., CH3I), Strong Base | Variable | Good | High selectivity. | Expensive and volatile methylating agents, may require high pressure.[3] |
| "Green" Methylation | Resorcinol, Dimethyl Carbonate (DMC) | High | High | Non-toxic methylating agent, environmentally friendly byproducts (CO2 and methanol). | Requires higher temperatures and pressures, or specialized catalysts. |
Recommended Scale-Up Protocol: Phase Transfer Catalysis Methylation
This protocol is an optimized procedure for the selective mono-methylation of resorcinol using dimethyl sulfate in the presence of a phase transfer catalyst.
Materials and Equipment
-
Reactors: Glass-lined or stainless steel reactor with temperature control, mechanical stirring, a reflux condenser, and a dropping funnel for controlled reagent addition.
-
Reagents:
-
Resorcinol
-
Dimethyl Sulfate (DMS)
-
Sodium Hydroxide (NaOH)
-
Toluene
-
Tetrabutylammonium (B224687) Bromide (TBAB) or other suitable PTC
-
Glacial Acetic Acid
-
Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical resistant gloves, safety goggles, face shield, and a lab coat, is mandatory. All operations involving dimethyl sulfate should be conducted in a well-ventilated fume hood or a closed system due to its high toxicity and carcinogenicity.
Experimental Procedure
-
Reaction Setup: In a suitable reactor, charge resorcinol (1.0 eq), tetrabutylammonium bromide (0.01-0.05 eq), toluene, and a 2M solution of sodium hydroxide in water.
-
Heating: Begin vigorous stirring and heat the biphasic mixture to 80°C.[3]
-
Addition of Dimethyl Sulfate: Slowly add dimethyl sulfate (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 80°C.[3] The addition rate should be carefully controlled to manage the reaction exotherm.
-
Reaction Monitoring: After the addition is complete, continue to stir the mixture at 80°C for 8 hours.[3] The reaction progress can be monitored by techniques such as TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add glacial acetic acid to neutralize the excess sodium hydroxide and adjust the pH to weakly acidic.
-
Separate the organic phase.
-
Extract the aqueous phase with toluene.
-
Combine the organic phases.
-
-
Purification:
-
Wash the combined organic phase with water and then with a saturated sodium chloride solution.[3]
-
Dry the organic phase over anhydrous sodium sulfate.[3]
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the toluene.
-
The crude 3-methoxyphenol is then purified by vacuum distillation. Collect the fraction at 115-118°C under a pressure of 0.67 kPa.[3]
-
Safety Considerations for Scale-Up
-
Dimethyl Sulfate (DMS): DMS is extremely toxic, corrosive, and a suspected carcinogen. Handle only in a closed system or with appropriate engineering controls and PPE. Have a quenching solution (e.g., ammonia (B1221849) or sodium carbonate solution) readily available in case of spills.
-
Exothermicity: The methylation reaction is exothermic. Controlled addition of DMS and efficient heat removal are critical to prevent runaway reactions, especially on a large scale.
-
Pressure Build-up: Ensure the reactor is properly vented as some gas evolution may occur.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the scale-up synthesis of 3-methoxyphenol using the phase transfer catalysis method.
Caption: Workflow for the scale-up synthesis of 3-methoxyphenol.
Conclusion
The phase transfer catalysis-mediated methylation of resorcinol offers a significant improvement over classical methods for the scale-up synthesis of 3-methoxyphenol. The optimized protocol provides a higher yield and purity, along with enhanced process control and safety.[3] Careful consideration of the handling of hazardous materials like dimethyl sulfate is paramount for a safe and successful scale-up operation. This robust methodology is well-suited for the industrial production of this important chemical intermediate.
References
Application Notes and Protocols for Enzymatic Reactions Involving 3-Methoxyphenyl Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Compounds containing the 3-methoxyphenyl moiety are of significant interest in medicinal chemistry and drug discovery due to their presence in a variety of biologically active molecules. Understanding the enzymatic transformations of these compounds is crucial for elucidating their metabolic fate, mechanism of action, and potential drug-drug interactions. This document provides detailed application notes and experimental protocols for studying the enzymatic reactions of this compound derivatives, with a focus on oxidation reactions catalyzed by Monoamine Oxidases (MAOs) and Cytochrome P450 (CYP) enzymes, as well as other relevant biotransformations.
Monoamine Oxidase (MAO) Inhibition Assays
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters.[1][2] Many compounds containing a this compound group have been investigated as potential MAO inhibitors for the treatment of neurological disorders.[3]
Application Note:
This protocol describes a continuous spectrophotometric or fluorometric assay to determine the inhibitory potential of this compound compounds against human MAO-A and MAO-B. The assay is based on the oxidative deamination of kynuramine (B1673886), which leads to the formation of 4-hydroxyquinoline, a product that can be monitored by an increase in absorbance or fluorescence.[1][2][4] This method is suitable for high-throughput screening and for determining the half-maximal inhibitory concentration (IC50) and the mode of inhibition.
Quantitative Data: MAO-B Inhibition by 3-Phenylcoumarin Derivatives
| Compound ID | Structure | Target | IC50 (nM)[5] |
| 1 | 3-Phenylcoumarin | MAO-B | 56 |
| 8 | 6-methoxy-3-(this compound)-2H-chromen-2-one | MAO-B | Not specified in the provided text, but noted as a potent inhibitor. |
| 11 | 3-(this compound)-2H-chromen-2-one | MAO-B | Not specified in the provided text, but synthesized and tested. |
| 21 | 3-(4-fluorophenyl)-6-methoxy-2H-chromen-2-one | MAO-B | Not specified in the provided text, but synthesized and tested. |
Experimental Protocol: MAO Inhibition Assay using Kynuramine
Materials:
-
Recombinant human MAO-A and MAO-B (e.g., from Supersomes™)[6]
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)[1]
-
Test compound (this compound derivative)
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)[1][6]
-
96-well black microplate (for fluorescence) or UV-transparent plate (for absorbance)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Dilute recombinant human MAO-A and MAO-B in the phosphate buffer to the desired working concentrations. These should be optimized in preliminary experiments to ensure a linear reaction rate.
-
Prepare a stock solution of kynuramine in the phosphate buffer.
-
Prepare stock solutions of the test compound and positive controls in DMSO. Further dilute in phosphate buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept low (<1%) to avoid enzyme inhibition.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B) or buffer for the blank.
-
Add 25 µL of the test compound dilution or buffer for the control wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for interaction between the inhibitor and the enzyme.[1]
-
Initiate the reaction by adding 25 µL of the kynuramine substrate solution to all wells.[1]
-
Incubate the plate at 37°C for 20-30 minutes, protected from light.[1]
-
-
Detection:
-
Fluorometric: Measure the fluorescence intensity at an excitation wavelength of ~310-320 nm and an emission wavelength of ~380-400 nm.
-
Spectrophotometric: Measure the absorbance at 316 nm to detect the formation of 4-hydroxyquinoline.[2]
-
-
Data Analysis:
-
Subtract the blank readings from all wells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[1]
-
To determine the mechanism of inhibition, perform kinetic studies with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk plots.[1][2]
-
Workflow for MAO Inhibition Assay
Caption: Workflow for the kynuramine-based MAO inhibition assay.
Cytochrome P450 (CYP) Mediated O-Demethylation
CYP enzymes are a major family of enzymes involved in the metabolism of a vast array of xenobiotics, including many drugs.[7][8] For compounds containing a this compound group, O-demethylation is a common metabolic pathway catalyzed by CYPs, leading to the formation of a hydroxylated metabolite and formaldehyde (B43269).[9]
Application Note:
This protocol details a method to assess the O-demethylation of this compound compounds by human liver microsomes or recombinant CYP enzymes. The assay quantifies the formation of formaldehyde using a sensitive fluorometric method based on the Hantzsch reaction.[9] This approach is suitable for identifying which CYP isoforms are responsible for the metabolism of a given compound (reaction phenotyping) and for determining kinetic parameters such as Km and Vmax.[7]
Quantitative Data: CYP-Mediated Reactions
| Substrate | CYP Isoform | Km (µM) | Vmax (nmol/min/nmol P450) | Reference |
| Dextromethorphan (O-demethylation) | CYP2D6 | Varies | Varies | [10][11] |
| Erythromycin (N-demethylation) | CYP3A4 | Varies | Varies | [10][11] |
| Guaiacol (O-demethylation) | GcoA (a P450) | Varies (high affinity) | Not specified | [12][13] |
| p-Vanillin (O-demethylation) | GcoA T296S variant | Lower affinity than guaiacol | Not specified | [12][13] |
Note: Specific Km and Vmax values for this compound substrates are highly compound-dependent and need to be determined experimentally. The table provides examples of substrates for relevant CYP enzymes.
Experimental Protocol: CYP O-Demethylation Assay
Materials:
-
Human liver microsomes or recombinant human CYP enzymes
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
HEPES buffer (0.1 M, pH 7.4)[9]
-
Test compound (this compound derivative)
-
Formaldehyde standard solution
-
Acetoacetanilide (AAA) solution (0.25 M in ethanol (B145695) with 1.5% acetic acid)[9]
-
Ammonium (B1175870) acetate (B1210297) solution
-
96-well black microplate
-
Fluorometer
Procedure:
-
Preparation of Reaction Mixtures:
-
In each well of a 96-well plate, prepare a reaction mixture containing human liver microsomes or a specific recombinant CYP enzyme, the NADPH regenerating system, and the test compound at various concentrations in HEPES buffer. The total reaction volume should be around 80 µL.[9]
-
Include control wells without the test compound and without the NADPH regenerating system.
-
-
Enzymatic Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Formaldehyde Detection:
-
Stop the reaction by adding 32 µL of the AAA solution. This will lower the pH and stop the enzymatic activity.[9]
-
Add ammonium acetate solution to bring the pH back to the optimal range for the Hantzsch reaction (pH 7-7.8).[9]
-
Incubate the plate at 37°C for 30 minutes to allow for the formation of the fluorescent product.
-
-
Detection:
-
Measure the fluorescence at an excitation wavelength of ~400 nm and an emission wavelength of ~510 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of formaldehyde.
-
Quantify the amount of formaldehyde produced in each reaction well using the standard curve.
-
To determine Km and Vmax, plot the reaction velocity (rate of formaldehyde formation) against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
Signaling Pathway for CYP-Mediated O-Demethylation
Caption: CYP450-catalyzed O-demethylation of a this compound compound.
Other Relevant Enzymatic Reactions
Lignin (B12514952) Peroxidase (LiP) Catalyzed Oxidation
Lignin peroxidases are fungal enzymes capable of oxidizing a wide range of aromatic compounds, including those with methoxyphenyl groups. The reaction involves the cleavage of C-C bonds and is relevant in bioremediation and biomass conversion.
Application Note: The activity of lignin peroxidase can be assayed by monitoring the oxidation of veratryl alcohol (3,4-dimethoxybenzyl alcohol) to veratraldehyde at 310 nm.[14][15][16] This assay can be adapted to study the oxidation of other this compound-containing substrates.
Lipase-Catalyzed Kinetic Resolution
Lipases are widely used in biocatalysis for the enantioselective resolution of racemic mixtures. For chiral alcohols containing a methoxyphenyl group, lipases can be employed to selectively acylate one enantiomer, allowing for the separation of the two.
Application Note: The kinetic resolution of a racemic this compound alcohol can be performed using a lipase (B570770) (e.g., from Pseudomonas cepacia) and an acyl donor (e.g., vinyl acetate) in an organic solvent.[17][18][19] The progress of the reaction and the enantiomeric excess of the product and remaining substrate can be monitored by chiral chromatography.
Experimental Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: General workflow for lipase-catalyzed kinetic resolution.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for investigating the enzymatic reactions of compounds bearing a this compound moiety. By employing these methodologies, researchers can gain valuable insights into the metabolism, bioactivity, and potential applications of this important class of molecules in drug development and other scientific disciplines.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 6. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 7. xenotech.com [xenotech.com]
- 8. Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts [organic-chemistry.org]
- 9. High-Throughput Assay of Cytochrome P450-Dependent Drug Demethylation Reactions and Its Use to Re-Evaluate the Pathways of Ketamine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of kinetic parameters for drug oxidation rates and substrate inhibition potential mediated by cytochrome P450 3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. docs.nrel.gov [docs.nrel.gov]
- 14. Comparison of two assay procedures for lignin peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. [PDF] Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 3-Methoxyphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing 3-methoxyphenylboronic acid and its derivatives in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with 3-methoxyphenylboronic acid is giving low to no yield. What are the most common causes?
A1: Low or no yield in a Suzuki coupling with 3-methoxyphenylboronic acid can stem from several factors. The most common issues include:
-
Catalyst Inactivity: The Pd(0) catalyst is sensitive to oxygen and can decompose into inactive palladium black. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Boronic Acid Instability: Boronic acids, particularly electron-rich ones like 3-methoxyphenylboronic acid, can be susceptible to degradation via protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom. It is advisable to use high-purity boronic acid.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for activating the boronic acid and facilitating the catalytic cycle. A mismatch can lead to poor reaction performance.
-
Low Reactivity of the Coupling Partner: Aryl chlorides are generally less reactive than aryl bromides or iodides and may require more specialized, highly active catalyst systems.
Q2: I am observing a significant amount of a side product that corresponds to the homocoupling of 3-methoxyphenylboronic acid. How can I minimize this?
A2: Homocoupling of boronic acids to form symmetrical biaryls is a common side reaction, often promoted by the presence of oxygen. To minimize this:
-
Ensure Rigorous Inert Conditions: Deoxygenate all solvents and reagents thoroughly before use and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
-
Control Reagent Addition: In some cases, adding the boronic acid slowly to the reaction mixture, which has been pre-heated with the catalyst and other reagents, can reduce homocoupling.
-
Optimize Catalyst System: The choice of palladium source and ligand can influence the rate of homocoupling versus the desired cross-coupling.
Q3: What is protodeboronation and how can I prevent it with 3-methoxyphenylboronic acid?
A3: Protodeboronation is an undesired side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying the nucleophilic partner. This is a known issue, especially with electron-rich or certain heteroaromatic boronic acids.[1] To mitigate this:
-
Use a More Stable Boron Reagent: Consider using more robust alternatives to the boronic acid, such as its corresponding potassium trifluoroborate salt or a pinacol (B44631) ester. These derivatives often exhibit greater stability towards air and moisture and are less prone to protodeboronation.
-
"Slow Release" Strategy: Employing N-methyliminodiacetic acid (MIDA) boronate esters can provide a slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[1]
-
Anhydrous Conditions: For certain protocols, ensuring anhydrous conditions can suppress protodeboronation.
Q4: Which palladium catalyst and ligand combination is a good starting point for coupling with 3-methoxyphenylboronic acid?
A4: A good starting point for many Suzuki couplings, including those with electron-rich boronic acids, is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand. For challenging substrates, particularly less reactive aryl chlorides, bulky and electron-rich biaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos often provide superior results.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during Suzuki coupling reactions with 3-methoxyphenylboronic acid.
Problem: Low or No Product Yield
// Nodes Start [label="Low / No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; Check_Inert [label="Verify Inert Atmosphere\n(Degassed Solvents, N₂/Ar Purge)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Reagents [label="Assess Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Catalyst [label="Optimize Catalyst System", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Conditions [label="Adjust Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Inert [label="Re-run with rigorous\ndegassing (e.g., freeze-\npump-thaw) and inert gas.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; Sol_Reagents [label="Use fresh, high-purity\n3-methoxyphenylboronic acid.\nConsider pinacol ester or\ntrifluoroborate salt.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; Sol_Catalyst [label="Screen different Pd sources\n(e.g., Pd(OAc)₂, Pd₂(dba)₃).\nScreen bulky ligands\n(e.g., SPhos, XPhos).", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; Sol_Conditions [label="Screen different bases\n(K₂CO₃, K₃PO₄, Cs₂CO₃).\nScreen solvents (Dioxane, Toluene, THF).\nIncrease temperature.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note];
// Edges Start -> Check_Inert [label="Potential Cause:\nCatalyst Decomposition"]; Start -> Check_Reagents [label="Potential Cause:\nReagent Degradation"]; Start -> Optimize_Catalyst [label="Potential Cause:\nInefficient Catalyst"]; Start -> Optimize_Conditions [label="Potential Cause:\nSuboptimal Conditions"];
Check_Inert -> Sol_Inert [label="Solution", style=dashed, color="#4285F4"]; Check_Reagents -> Sol_Reagents [label="Solution", style=dashed, color="#4285F4"]; Optimize_Catalyst -> Sol_Catalyst [label="Solution", style=dashed, color="#4285F4"]; Optimize_Conditions -> Sol_Conditions [label="Solution", style=dashed, color="#4285F4"]; }
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Problem: Significant Side Product Formation (Homocoupling, Protodeboronation)
// Nodes Start [label="Side Products\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; Homocoupling [label="Homocoupling of\nBoronic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Deboronation [label="Protodeboronation", fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Homocoupling [label="Ensure rigorous O₂ exclusion.\nConsider slow addition of the\nboronic acid.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; Sol_Deboronation [label="Use boronic acid ester\n(pinacol, MIDA) or\ntrifluoroborate salt.\nUse anhydrous solvents.", fillcolor="#F1F3F4", fontcolor="#202124", shape=note];
// Edges Start -> Homocoupling [label="Issue"]; Start -> Deboronation [label="Issue"];
Homocoupling -> Sol_Homocoupling [label="Solution", style=dashed, color="#34A853"]; Deboronation -> Sol_Deboronation [label="Solution", style=dashed, color="#34A853"]; }
Caption: Troubleshooting guide for common side reactions in Suzuki coupling.
Data Presentation: Reaction Parameter Optimization
The selection of catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling. The following tables provide representative data from studies on similar substrates to guide optimization.
Table 1: Comparison of Palladium Catalysts and Ligands (Reaction: 4-Bromoacetophenone with Phenylboronic Acid)
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzimidazole-based Pd(II) complex | 0.5 | KOH | Water | 100 | 1 | 94 |
| Magnetic supported Pd(II)-N₂O₂ | 1.0 | K₂CO₃ | DMA | 100 | 24 | >95 (conversion) |
| Pd(OAc)₂ / SPhos | 0.0005 | K₃PO₄ | Toluene/H₂O | 100 | 2 | >99 |
| Pd₂(dba)₃ / XPhos | 0.0025 | K₃PO₄ | MeOH/THF | RT | 12 | ~95 |
Data is compiled from multiple sources for comparison and may not be directly transferable to all substrate combinations.
Table 2: Comparison of Bases (Reaction: Aryl Halide with Phenylboronic Acid)
| Base | Aryl Halide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| K₃PO₄ | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | Toluene/H₂O | 100 | 2 | >99 |
| K₂CO₃ | 4-Bromoanisole | Pd/C | Water | 100 | 0.17 | 100 |
| Cs₂CO₃ | 3-Iodotoluene | Au-Pd alloy NPs | - | 30 | 6 | 96 |
| KOH | 4-Bromoacetophenone | Benzimidazole-Pd(II) | Water | 100 | 1 | 94 |
The optimal base is highly dependent on the specific substrates, catalyst, and solvent system.
Experimental Protocols
Representative Protocol for Suzuki Coupling of an Aryl Bromide with 3-Methoxyphenylboronic Acid
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl Bromide (1.0 equiv)
-
3-Methoxyphenylboronic Acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane (B91453)/Water, 4:1 v/v)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide, 3-methoxyphenylboronic acid, and potassium phosphate (B84403) under an inert atmosphere (Argon or Nitrogen).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas three times to ensure all oxygen is removed.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and the phosphine ligand to the flask.
-
Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the limiting aryl bromide. Reactions can take from 2 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
References
Technical Support Center: Purification of 3-Methoxyphenyl Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of 3-methoxyphenyl products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound products?
A1: The most common and effective methods for purifying this compound products are recrystallization and silica (B1680970) gel column chromatography.[1][2] The choice between these methods depends on the nature of the impurities, the quantity of the material, and the desired final purity. Recrystallization is often effective for removing closely related impurities from solid compounds, while column chromatography is versatile for separating a wider range of impurities from both solid and liquid products.[2][3]
Q2: My this compound product is an oil. Can I still use recrystallization?
A2: If your product is an oil at room temperature, direct recrystallization is not feasible. However, you might be able to convert the oily product into a solid salt derivative if it has acidic or basic functionalities. For example, an amine can be protonated with an acid like HCl to form a solid hydrochloride salt, which can then be recrystallized.[4] Alternatively, column chromatography is a suitable method for purifying oils.[5][6]
Q3: What are common impurities I might encounter with this compound products?
A3: Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents.[3][7][8] For instance, in syntheses involving 3-methoxyphenol, you might find residual starting material or isomers formed during the reaction. In reactions like the synthesis of bis-ethylhexyloxyphenol methoxyphenyl triazine, impurities can arise from incomplete reactions or side reactions involving the triazine core.[7]
Q4: My purified this compound product is discolored. How can I remove the color?
A4: Discoloration is often due to the presence of high molecular weight, colored impurities.[3] Recrystallization can be effective in removing these impurities. Sometimes, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb the colored impurities. However, be aware that charcoal can also adsorb your product, potentially reducing the yield.[3]
Troubleshooting Guides
Recrystallization Issues
Problem: My this compound product "oils out" instead of forming crystals.
-
Possible Cause: The solution is too concentrated, or it is cooling too quickly, causing the product to separate as a liquid because the temperature is still above its melting point in the solvent mixture.[9] The presence of impurities can also lower the melting point and promote oiling out.[9][10]
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Add more of the hot solvent to decrease the concentration.
-
Allow the solution to cool much more slowly. You can insulate the flask to encourage slow cooling.[9][11]
-
If the problem persists, consider a preliminary purification step like passing the crude product through a short plug of silica gel to remove some impurities before recrystallization.[6]
-
Problem: No crystals are forming, even after cooling.
-
Possible Cause: The solution may not be supersaturated, meaning it is too dilute.[11] It's also possible that nucleation has not been initiated.
-
Solution:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites.[11]
-
Add a "seed crystal" of the pure compound to the solution to initiate crystallization.[11]
-
If the solution is too dilute, you can evaporate some of the solvent to increase the concentration and then try cooling again.[11]
-
Consider changing the solvent system. A good recrystallization solvent dissolves the compound when hot but has low solubility when cold.[11][12]
-
Problem: The recrystallization yield is very low.
-
Possible Cause: The chosen solvent may be too good at dissolving your compound, even at low temperatures.[10] You may have also used too much solvent.
-
Solution:
-
Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound.[10]
-
After crystal formation at room temperature, cool the flask in an ice bath to maximize the precipitation of your product.[10]
-
You can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and cooling it again.[10] Be aware that the second crop may be less pure.
-
Column Chromatography Issues
Problem: My this compound product won't move from the baseline on the TLC plate, even with a very polar eluent.
-
Possible Cause: The compound is highly polar and is strongly adsorbed to the silica gel.[1]
-
Solution:
-
Try adding a small percentage of a more polar solvent like methanol (B129727) to your eluent system (e.g., a dichloromethane/methanol mixture).[1]
-
Consider using a different stationary phase, such as alumina, which has different polarity characteristics than silica gel.[6]
-
Problem: The desired product co-elutes with an impurity.
-
Possible Cause: The chosen solvent system does not have sufficient resolving power for the two compounds.
-
Solution:
-
Systematically screen different solvent systems using TLC to find one that provides better separation.[1] Try combinations of solvents with different polarities and properties (e.g., hexane/ethyl acetate, dichloromethane/ether).
-
If column chromatography fails to separate the impurity, recrystallization may be a more effective method for removing a closely related impurity.[3]
-
Data Presentation
Table 1: Solvent Systems for Recrystallization of this compound Derivatives
| Compound Type | Recommended Solvents | Anti-Solvents (for solvent/anti-solvent method) | Reference(s) |
| Neutral, moderately polar solids | Ethanol, Methanol, Ethyl Acetate, Toluene | Water, Hexane, Heptane | [4][5][11] |
| Polar, acidic/basic solids | Water (if crystallizing a salt) | Ethanol, Acetone | [4] |
| Non-polar solids | Hexanes, Petroleum Ether | Diethyl Ether, Ethyl Acetate | [4] |
Table 2: Typical Solvent Gradients for Column Chromatography of this compound Products
| Polarity of Compound | Initial Eluent (less polar) | Final Eluent (more polar) | Example Application | Reference(s) |
| Low to moderate polarity | Hexane / Ethyl Acetate (e.g., 9:1) | Hexane / Ethyl Acetate (e.g., 1:1) | Purification of licarin A | [5] |
| Moderate to high polarity | Dichloromethane | Dichloromethane / Methanol (e.g., 95:5) | Purification of highly polar compounds | [1] |
| Reverse Phase | Methanol / Water (e.g., 4:6) | Methanol / Water (e.g., 6:4) | Purification of 3-hydroxy-4-methoxy benzal acrolein | [13][14] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of your crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.[11][12]
-
Dissolution: Place the crude this compound product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the compound just dissolves.[12][15]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel to remove them.[11]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[11][15] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: General Silica Gel Column Chromatography Procedure
-
TLC Analysis: Determine the optimal eluent system by running thin-layer chromatography (TLC) on the crude product with various solvent mixtures. Aim for an Rf value of 0.2-0.4 for your desired compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack uniformly, ensuring there are no air bubbles.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. If a gradient elution is needed, gradually increase the polarity of the eluent over time.[1]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure this compound product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[16]
Visualizations
Caption: Workflow for the purification of this compound products by recrystallization.
Caption: Workflow for the purification of this compound products by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
- 7. periodicos.ufms.br [periodicos.ufms.br]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Synthesis with 3-Methoxyphenyl Derivatives
Welcome to the technical support center for chemists working with 3-methoxyphenyl compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with this compound derivatives?
A1: The this compound group can influence reactions in several ways, leading to specific side reactions. The methoxy (B1213986) group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. However, it can also be susceptible to cleavage under certain conditions. Common side reactions include:
-
Polysubstitution in Electrophilic Aromatic Substitution: Due to the activating nature of the methoxy group, it can be challenging to achieve mono-substitution, often leading to di- or tri-substituted products.
-
Ether Cleavage: The methoxy group can be cleaved under strongly acidic conditions or with certain Lewis acids, especially at elevated temperatures, to form a phenolic group.
-
Protodeboronation in Suzuki Coupling: 3-Methoxyphenylboronic acid can be prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, particularly under basic and aqueous conditions.
-
Wurtz Coupling in Grignard Reactions: The formation of Grignard reagents from 3-bromoanisole (B1666278) can be accompanied by the formation of a biphenyl (B1667301) byproduct through Wurtz coupling.
-
Rearrangement and Chelation Effects: In reactions like ortho-lithiation, the methoxy group can direct the reaction to a specific position but can also lead to rearrangements or undesired chelation with reagents.
Troubleshooting Guides
Electrophilic Aromatic Substitution (e.g., Nitration, Friedel-Crafts Acylation)
Issue: Low yield of the desired mono-substituted product and formation of multiple products (polysubstitution).
Troubleshooting Workflow:
Caption: Troubleshooting polysubstitution in EAS.
Quantitative Data: Nitration of Anisole (B1667542)
| Nitrating Agent | Temperature (°C) | Solvent | Ortho:Para Ratio | Yield of Mononitroanisoles (%) | Reference |
| HNO₃/H₂SO₄ | 10 | Acetic Anhydride (B1165640) | 40:60 | ~90 | [Controlled nitration of anisole over HNO3/PO4/MoO3/SiO2/solvent systems] |
| HNO₃ | 25 | Acetic Acid | 31:69 | ~85 | [Can anisole be nitrated only with nitric acid?] |
| N₂O₅ | 0 | CCl₄ | 35:65 | >95 | [Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent] |
Experimental Protocol: Friedel-Crafts Acylation of Anisole
This protocol is adapted from established procedures for the acylation of anisole to form 4-methoxyacetophenone.[1]
-
Materials: Anisole, Acetic anhydride (or acetyl chloride), Anhydrous aluminum chloride (AlCl₃), Dichloromethane (B109758) (DCM), Concentrated hydrochloric acid (HCl), Saturated sodium bicarbonate solution (NaHCO₃).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.0 equivalent) to the suspension.
-
Add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Carefully quench the reaction by slowly pouring it into a beaker of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Ether Cleavage
Issue: Unwanted cleavage of the 3-methoxy group during a reaction.
Troubleshooting Workflow:
Caption: Minimizing unwanted ether cleavage.
Quantitative Data: Demethylation of Aryl Methyl Ethers with BBr₃
| BBr₃:Anisole Ratio | Conversion to Phenol (B47542) (%) | Reference |
| 1:1 | 99.8 | [Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers] |
| 0.66:1 | 95.8 | [Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers] |
| 0.33:1 | 56.9 | [Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers] |
Experimental Protocol: Selective Demethylation
This protocol provides a general method for demethylation while aiming to minimize side reactions.
-
Materials: this compound derivative, Boron tribromide (BBr₃) or other demethylating agent, Anhydrous dichloromethane (DCM), Methanol, Saturated sodium bicarbonate solution.
-
Procedure:
-
Dissolve the this compound derivative in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of BBr₃ (1.0-1.2 equivalents) in DCM dropwise.
-
Stir the reaction at -78 °C for 1-3 hours, then allow it to warm slowly to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol.
-
Wash the mixture with water and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the resulting phenol by chromatography or recrystallization.
-
Suzuki Coupling
Issue: Low yield of the desired biaryl product and formation of anisole (protodeboronation byproduct).
Troubleshooting Workflow:
Caption: Troubleshooting Suzuki coupling reactions.
Quantitative Data: Effect of Base on Protodeboronation
Experimental Protocol: Suzuki Coupling of 3-Methoxyphenylboronic Acid
This protocol is a general procedure for the Suzuki coupling of an aryl halide with 3-methoxyphenylboronic acid.[3][4]
-
Materials: Aryl halide (e.g., 4-iodoanisole), 3-Methoxyphenylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Ethanol/Water mixture).
-
Procedure:
-
To a reaction flask, add the aryl halide (1.0 equivalent), 3-methoxyphenylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Add the solvent mixture and degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (0.01-0.05 equivalents) and degas for another 5 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
-
Grignard Reaction
Issue: Formation of a significant amount of 3,3'-dimethoxybiphenyl (B1581302) (Wurtz coupling byproduct).
Troubleshooting Workflow:
Caption: Minimizing Wurtz coupling in Grignard reactions.
Quantitative Data: Grignard Reagent Formation from m-Bromoanisole
| Method | Reaction Time | Yield of Grignard Reagent (%) | Purity (%) | Reference |
| Microwave Irradiation (100W) | 55 min | 95 | 98 | [US7427370B2] |
| Conventional Reflux in Dioxane | 3 hours | No reaction | - | [US7427370B2] |
Experimental Protocol: Formation of 3-Methoxyphenylmagnesium Bromide
This protocol describes the formation of the Grignard reagent from 3-bromoanisole.[5]
-
Materials: Magnesium turnings, 3-Bromoanisole, Anhydrous diethyl ether or THF, Iodine crystal (for activation).
-
Procedure:
-
Flame-dry all glassware and assemble under an inert atmosphere.
-
Place magnesium turnings (1.2 equivalents) in the reaction flask.
-
Add a small crystal of iodine to activate the magnesium.
-
In a dropping funnel, prepare a solution of 3-bromoanisole (1.0 equivalent) in the anhydrous solvent.
-
Add a small portion of the 3-bromoanisole solution to the magnesium. The reaction should initiate (indicated by bubbling and a color change). If not, gentle heating may be required.
-
Once the reaction has started, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
The resulting Grignard reagent is ready for use in the subsequent reaction.
-
References
- 1. benchchem.com [benchchem.com]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www1.udel.edu [www1.udel.edu]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. US7427370B2 - Method for the production of Grignard compounds - Google Patents [patents.google.com]
Technical Support Center: Stability of 3-Methoxyphenyl Moiety
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with compounds containing the 3-methoxyphenyl group. The information is designed to help you anticipate and prevent the decomposition of this moiety during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the decomposition of the this compound group during a reaction?
The this compound group is generally stable, but it can decompose under specific conditions. The primary modes of decomposition are:
-
Acid-Catalyzed Cleavage: Strong protic acids (like hydroiodic acid) and Lewis acids (such as boron tribromide, aluminum chloride) can cleave the methyl ether bond to form a phenol (B47542).[1][2][3][4] This is a common synthetic transformation but can be an undesired side reaction.
-
Oxidative Degradation: The electron-rich aromatic ring is susceptible to oxidation.[5] Strong oxidizing agents or certain photochemical conditions can lead to ring cleavage or the formation of quinone-like structures.[5][6][7][8]
-
High Temperatures: Thermal decomposition can occur at elevated temperatures, often initiated by the loss of a methyl radical from the methoxy (B1213986) group.[9][10]
-
Reductive Cleavage: While less common for the methoxy group itself, conditions like Birch reduction can affect the aromatic ring.[3]
Q2: How can I prevent the cleavage of the methoxy group under acidic conditions?
If your reaction requires acidic conditions that are causing demethylation, consider the following:
-
Use Milder Acids: If possible, switch to a weaker protic or Lewis acid that is sufficient for your desired transformation but not strong enough to cleave the ether.
-
Lower Reaction Temperature: Acid-catalyzed ether cleavage is often temperature-dependent. Running the reaction at a lower temperature may suppress the decomposition pathway.
-
Protect the Phenol: If the methoxy group is intended to be a protecting group for a phenol and is proving to be too labile, you may need to use a more robust protecting group from the outset. Silyl ethers (e.g., TBDMS, TIPS) or other alkyl ethers could be considered depending on the overall synthetic strategy.[11][12]
Q3: My compound with a this compound group is turning dark and showing signs of polymerization. What could be the cause?
Dark coloration and polymerization are often indicative of oxidation. The electron-donating nature of the methoxy group makes the phenyl ring more susceptible to oxidation.[5]
-
Avoid Strong Oxidants: If your reaction conditions involve strong oxidizing agents, this is the likely cause.
-
Degas Solvents: Remove dissolved oxygen from your reaction mixture by degassing the solvent (e.g., by bubbling with nitrogen or argon, or through freeze-pump-thaw cycles).
-
Use Radical Inhibitors: In cases where radical-mediated oxidation might be occurring, the addition of a radical inhibitor like BHT (butylated hydroxytoluene) could be beneficial, provided it doesn't interfere with your desired reaction.
-
Protect from Light: Some oxidative processes are photochemical.[6] Running the reaction in the dark or in a flask wrapped in aluminum foil can prevent light-induced decomposition.
Troubleshooting Guides
Issue 1: Unexpected formation of a phenolic compound.
| Symptom | Possible Cause | Suggested Solution |
| Mass spectrometry shows a loss of 14 Da (CH₂). NMR shows the appearance of a broad singlet characteristic of a hydroxyl group and disappearance of the methoxy singlet. | Acid-catalyzed demethylation. | - Use a milder acid. - Reduce the reaction temperature. - Limit the reaction time. - If using a Lewis acid like BBr₃, ensure precise stoichiometry as excess reagent will drive cleavage.[2] |
| The reaction is performed at high temperatures (>150 °C). | Thermal decomposition.[9][10] | - If possible, use a catalyst that allows for a lower reaction temperature. - Consider if the desired transformation can be achieved through a different synthetic route that avoids high temperatures. |
Issue 2: Low yield and formation of multiple unidentified byproducts.
| Symptom | Possible Cause | Suggested Solution |
| The reaction mixture turns dark brown or black. TLC shows a complex mixture of products. | Oxidative decomposition of the aromatic ring.[5] | - Run the reaction under an inert atmosphere (Nitrogen or Argon). - Use freshly distilled, degassed solvents. - Protect the reaction from light. - Re-evaluate the choice of reagents to see if a less oxidative alternative exists. |
| The reaction involves electrophilic aromatic substitution. | The methoxy group is a strong activating group, which can lead to multiple substitutions or side reactions.[3] | - Use milder reaction conditions (lower temperature, less reactive electrophile). - Consider using a blocking group at other activated positions on the ring if regioselectivity is an issue. |
Experimental Protocols
Protocol: O-Demethylation of a this compound Derivative using Boron Tribromide
This protocol is for the intentional cleavage of the methoxy group, a common synthetic step. Understanding these conditions can help in avoiding unintentional cleavage.
Materials:
-
This compound-containing substrate (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Boron tribromide (BBr₃) solution (1.0 M in DCM, 1.1 - 1.5 eq)
-
Methanol
-
Standard aqueous workup and purification supplies
Procedure:
-
Dissolve the this compound-containing substrate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BBr₃ solution dropwise over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the excess BBr₃ by the slow, dropwise addition of methanol.
-
Proceed with a standard aqueous workup and purify the resulting phenolic compound by chromatography or recrystallization.
(This protocol is adapted from a general procedure for the demethylation of a related compound.)[2]
Visualizations
Decomposition Pathways of this compound Compounds
Caption: Common decomposition pathways for this compound compounds.
Troubleshooting Workflow for this compound Moiety Instability
Caption: A logical workflow for troubleshooting unexpected decomposition.
References
- 1. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anisole - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. ACP - Ozonolysis of surface-adsorbed methoxyphenols: kinetics of aromatic ring cleavage vs. alkene side-chain oxidation [acp.copernicus.org]
- 9. researchgate.net [researchgate.net]
- 10. research-hub.nrel.gov [research-hub.nrel.gov]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. uwindsor.ca [uwindsor.ca]
Technical Support Center: 3-Methoxyphenylacetone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Methoxyphenylacetone (B143000) (3-MPA) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-Methoxyphenylacetone, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | 1. Incomplete initial condensation reaction. | - Ensure anhydrous conditions and use freshly distilled reagents. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Consider extending the reaction time or slightly increasing the temperature. |
| 2. Inefficient reduction of the nitropropene intermediate. | - Use a sufficient excess of the reducing agent (e.g., iron powder). - Ensure vigorous stirring to maintain proper suspension of the reducing agent. - The addition of acid should be controlled to maintain a steady reaction rate. | |
| 3. Loss of product during workup and extraction. | - Perform multiple extractions with an appropriate organic solvent. - Ensure the pH of the aqueous layer is optimized for product extraction. | |
| Low Purity of Crude Product | 1. Presence of unreacted 3-methoxybenzaldehyde (B106831). | - The boiling points of 3-methoxybenzaldehyde and 3-MPA are often close, making simple distillation difficult.[1] - Wash the organic extract with a sodium bisulfite solution to form a water-soluble adduct with the aldehyde, facilitating its removal.[2] |
| 2. Formation of side-products (e.g., aldol (B89426) condensation products). | - Maintain a controlled reaction temperature to minimize side reactions. - The order of reagent addition can be critical; ensure the experimental protocol is followed precisely. | |
| Difficulty in Final Purification | 1. Co-distillation of product and impurities. | - Utilize fractional distillation with a high-efficiency column (e.g., Vigreux column). - Consider vacuum distillation to lower the boiling points and reduce the risk of thermal decomposition. |
| 2. Oily product that fails to crystallize (if applicable). | - Ensure all solvent has been removed. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Consider purification by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 3-Methoxyphenylacetone?
A common and effective method is the condensation of 3-methoxybenzaldehyde with nitroethane to form 1-(3-methoxyphenyl)-2-nitropropene, followed by reduction of the nitropropene to yield 3-Methoxyphenylacetone. This route is analogous to the well-documented synthesis of o-methoxyphenylacetone.[2]
Q2: How can I effectively remove unreacted 3-methoxybenzaldehyde from my product?
Due to potentially similar boiling points, separating 3-MPA from 3-methoxybenzaldehyde by distillation can be challenging.[1] A chemical wash with a sodium bisulfite solution is an effective method. The bisulfite reacts with the aldehyde to form a water-soluble salt, which can then be removed in the aqueous phase during extraction.[2]
Q3: My reaction yield is consistently low. What are the most critical parameters to check?
Several factors can contribute to low yields. Key parameters to investigate include:
-
Reagent Quality: Use freshly distilled 3-methoxybenzaldehyde and ensure the nitroethane is of high purity.
-
Reaction Conditions: The condensation step often requires anhydrous conditions. For the reduction step, maintaining vigorous stirring and a controlled addition of acid is crucial to ensure the reaction proceeds to completion.[2]
-
Workup Procedure: Ensure thorough extraction of the product from the aqueous layer.
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes. The nitropropene intermediate is a lachrymator and can be irritating to the skin. It is also an unsaturated nitro compound, which can be hazardous to distill.[2] Therefore, it is recommended to proceed with the reduction step without isolating and distilling the nitropropene intermediate. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Experimental Protocols
While a specific, peer-reviewed protocol for 3-methoxyphenylacetone was not found in the search results, the following procedure is adapted from a detailed protocol for the synthesis of the ortho-isomer and is expected to provide good results.[2]
Step 1: Synthesis of 1-(this compound)-2-nitropropene
-
To a round-bottom flask, add 3-methoxybenzaldehyde (1.0 mole), nitroethane (1.1 moles), and a suitable solvent like toluene (B28343).
-
Add a catalytic amount of a primary amine (e.g., n-butylamine).
-
Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting aldehyde is consumed.
-
Once the reaction is complete, the resulting solution containing the nitropropene can be used directly in the next step without purification.
Step 2: Reduction of 1-(this compound)-2-nitropropene to 3-Methoxyphenylacetone
-
In a large three-necked flask equipped with a mechanical stirrer and a dropping funnel, place the toluene solution of the nitropropene from the previous step.
-
Add water, iron powder (a significant excess), and a catalytic amount of ferric chloride.
-
Heat the mixture with vigorous stirring and slowly add concentrated hydrochloric acid over a period of several hours.
-
After the addition is complete, continue stirring and heating for an additional 30 minutes.
-
Isolate the crude product by steam distillation.
-
Extract the distillate with toluene, wash the organic layer with a sodium bisulfite solution to remove any unreacted aldehyde, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to obtain the crude 3-Methoxyphenylacetone.
-
Purify the product by vacuum distillation.
Data Presentation
The following table summarizes yield data for related phenylacetone (B166967) syntheses found in the literature. This can serve as a benchmark for what to expect.
| Compound | Starting Material | Yield | Reference |
| o-Methoxyphenylacetone | o-Methoxybenzaldehyde | 63-71% | Organic Syntheses[2] |
| p-Methoxyphenylacetone | Fennel Oil (Anethole) | up to 47.44% | CN101792380A[3] |
| 4-Hydroxy-3-methoxyphenylacetone | 3-(4-hydroxy-3-methoxyphenyl) propylene | 80% | US4638094A |
Visualizations
Caption: Workflow for the synthesis of 3-Methoxyphenylacetone.
Caption: Decision tree for troubleshooting low yield issues.
References
Technical Support Center: Characterization of 3-Methoxyphenyl Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 3-methoxyphenyl derivatives.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Frequently Asked Questions (FAQs)
Q1: The aromatic region of my ¹H NMR spectrum for a this compound derivative is complex and overlapping. How can I accurately assign the peaks?
A1: Overlapping signals in the aromatic region are a frequent challenge when analyzing molecules with multiple aromatic rings.[1] The this compound group itself produces a complex splitting pattern. To resolve and assign these peaks, a combination of one-dimensional and two-dimensional NMR techniques is highly recommended.
Troubleshooting Strategies:
-
Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) can increase signal dispersion and resolve overlapping multiplets.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to establish which protons are adjacent on the aromatic ring.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons to their directly attached carbons, which is invaluable for distinguishing C-H groups based on their distinct ¹³C chemical shifts.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which can help connect different fragments of the molecule, such as the methoxy (B1213986) protons to the aromatic ring.
-
-
D₂O Exchange: If you suspect the presence of labile protons (e.g., -OH, -NH) from impurities or other functional groups that could exchange with deuterium, adding a drop of D₂O to your NMR tube will cause these peaks to disappear or broaden, simplifying the spectrum.[1]
Troubleshooting Guide: Ambiguous NMR Peak Assignment
If you are facing an ambiguous NMR spectrum, the following workflow can help you identify the issue and determine the correct structure.
Caption: Workflow for troubleshooting ambiguous NMR spectra.
Section 2: Mass Spectrometry (MS)
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected molecular ion peak ([M]⁺ or [M+H]⁺) for my this compound derivative. What are the possible causes?
A1: A weak or absent molecular ion peak is a common issue in mass spectrometry, particularly with techniques like Electron Ionization (EI).[2] Several factors can contribute to this:
-
In-Source Fragmentation: The compound may be unstable and fragment within the ion source before it can be detected. This is especially true for EI-MS, which imparts significant energy.[2][3]
-
Poor Ionization Efficiency: The analyte may not be ionizing effectively under the chosen conditions.
-
Solution: For ESI, optimize the mobile phase. Since many derivatives are basic, a slightly acidic mobile phase (e.g., containing 0.1% formic acid) can promote protonation and enhance the [M+H]⁺ signal.[3]
-
-
Incorrect Mass Range: Ensure the mass spectrometer's scan range is set appropriately to include the expected mass-to-charge ratio (m/z) of the molecular ion.[3]
Q2: My mass spectrum shows unexpected fragments. How can I determine if they are from my compound or a contaminant?
A2: Unexpected fragments can arise from co-eluting impurities, sample contamination, or complex fragmentation pathways.
-
Solution: First, analyze your sample with a higher-resolution chromatographic method (e.g., a longer gradient in LC-MS) to separate the analyte from potential impurities.[3] Review all solvents and reagents used in sample preparation for possible sources of contamination.[3] If the unexpected ions persist, they may be a result of a rearrangement reaction, a known phenomenon in the fragmentation of phenyl derivatives.[2][4]
Troubleshooting Guide: Common MS Issues
| Issue | Possible Cause | Suggested Solution |
| Weak or Absent Molecular Ion | In-source fragmentation | Use a softer ionization technique (e.g., ESI, CI); reduce source temperature.[2][3] |
| Poor ionization efficiency | Optimize mobile phase pH (e.g., add 0.1% formic acid for ESI+).[3] | |
| Significant Peak Tailing (LC-MS) | Secondary interactions with column | Use an end-capped column or a lower pH mobile phase.[3] |
| Mass overload | Dilute the sample and inject a smaller volume.[3] | |
| Unexpected Fragments | Co-eluting impurities | Improve chromatographic separation (e.g., longer gradient, different column).[3] |
| Sample contamination | Review solvents and reagents; run a blank.[3] | |
| Complex fragmentation pathway | Consult literature for known fragmentation patterns of similar structures.[4][5][6] |
Section 3: Chromatography
Frequently Asked Questions (FAQs)
Q1: I am struggling to separate positional isomers of a substituted this compound derivative using HPLC. What can I do?
A1: Separating positional isomers is a significant chromatographic challenge because they often have very similar physicochemical properties.
Troubleshooting Strategies:
-
Column Chemistry: The choice of stationary phase is critical. If you are using a standard C18 column, consider trying a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different interactions (e.g., π-π stacking) that may resolve the isomers.
-
Mobile Phase Optimization: Systematically vary the mobile phase composition. For reversed-phase HPLC, adjusting the organic modifier (e.g., switching from acetonitrile (B52724) to methanol (B129727) or vice-versa) or the pH of the aqueous phase can alter selectivity.[7]
-
Temperature: Changing the column temperature can affect retention times and selectivity. Try running the separation at both lower and higher temperatures to see if resolution improves.
-
Supercritical Fluid Chromatography (SFC): SFC can be particularly effective at separating isomers that are difficult to resolve with conventional LC methods.[8]
Experimental Protocol: HPLC Method Development for Isomer Separation
This protocol outlines a systematic approach to developing an HPLC method for separating challenging isomers.
-
Initial Screening:
-
Columns: Screen at least three columns with different stationary phases (e.g., C18, Phenyl-Hexyl, PFP).
-
Mobile Phases: Use a generic gradient with two different organic modifiers (e.g., Acetonitrile and Methanol) with a consistent aqueous phase (e.g., 0.1% Formic Acid in water).
-
Example Gradient: 10% to 90% organic over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV, at a wavelength where both isomers absorb.
-
-
Optimization:
-
Select the column/solvent combination that shows the best initial separation ("the most promise").
-
Gradient Optimization: Adjust the slope of the gradient. A shallower gradient provides more time for separation and can improve resolution.
-
Isocratic Hold: If partial separation is observed, try converting the method to an isocratic one at the organic percentage where the compounds are eluting.
-
pH Adjustment: If the compounds have ionizable groups, screen different pH values for the aqueous mobile phase (e.g., pH 3, 5, 7) using appropriate buffers.
-
-
Final Refinement:
-
Fine-tune the flow rate and column temperature to maximize resolution and efficiency.
-
Section 4: Synthesis and Handling
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction using 3-methoxyphenylboronic acid is giving low yields. What are the common pitfalls?
A1: While versatile, Suzuki couplings with boronic acids can be problematic. Low yields are often traced back to the stability of the boronic acid or suboptimal reaction conditions.[9]
Troubleshooting Strategies:
-
Boronic Acid Quality: Boronic acids can degrade upon storage, especially if exposed to air or moisture, leading to protodeboronation.[9] Use fresh or properly stored (cool, dry, inert atmosphere) boronic acid.[9] Consider converting the boronic acid to a more stable pinacol (B44631) or MIDA boronate ester, which slowly releases the active species under reaction conditions.[9]
-
Choice of Base: The base is critical. Strong bases can promote degradation. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred.[9]
-
Oxygen Exclusion: The Pd(0) catalyst is oxygen-sensitive. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[9]
-
Catalyst/Ligand System: For challenging couplings, screen different palladium catalysts and phosphine (B1218219) ligands. Bulky, electron-rich ligands are often effective.[9]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a generalized starting procedure and requires optimization for specific substrates.[9]
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 eq.), 3-methoxyphenylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Under a positive flow of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1) followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualization of Suzuki Coupling Optimization
Caption: Logical workflow for optimizing a Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. 182.160.97.198:8080 [182.160.97.198:8080]
- 3. benchchem.com [benchchem.com]
- 4. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. molnar-institute.com [molnar-institute.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 3-Methoxyphenylacetic Acid
Welcome to the technical support center for 3-Methoxyphenylacetic Acid (3-MPAA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is 3-Methoxyphenylacetic acid and what are its common applications?
A1: 3-Methoxyphenylacetic acid (CAS No. 1798-09-0) is a monocarboxylic acid that appears as an off-white solid.[1] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including the antidepressant Venlafaxine and several cardiovascular drugs.[2] It is also utilized in agricultural research, particularly in the development of toxin-mediated bioassays to study plant-fungal interactions.[3]
Q2: What are the basic solubility characteristics of 3-Methoxyphenylacetic acid?
A2: 3-Methoxyphenylacetic acid is slightly soluble in water but shows good solubility in several organic solvents.[3][4] It is known to be soluble in methanol, ethanol (B145695), chloroform, and ethyl acetate.[1][4][5]
Q3: How does the structure of 3-Methoxyphenylacetic acid influence its solubility?
A3: 3-Methoxyphenylacetic acid has both a hydrophobic (the methoxyphenyl group) and a hydrophilic (the carboxylic acid group) component. The aromatic ring limits its solubility in aqueous solutions. However, the carboxylic acid group allows for pH-dependent solubility; in basic conditions, it can be deprotonated to form a more water-soluble carboxylate salt.
Troubleshooting Guide: Solubility Issues
Problem: My 3-Methoxyphenylacetic acid is not dissolving in my desired solvent.
This is a common issue stemming from the compound's limited aqueous solubility. Below are several strategies to address this, ranging from simple solvent selection to more advanced techniques.
Solution 1: Selection of an Appropriate Solvent System
For non-aqueous experiments, direct dissolution in an appropriate organic solvent is the most straightforward approach. For aqueous applications, preparing a concentrated stock solution in a water-miscible organic solvent is recommended.
Quantitative Solubility Data
| Solvent | Type | Solubility | Reference |
| Water | Aqueous | Slightly Soluble | [3][4] |
| Ethanol | Organic | Soluble | [4] |
| Methanol | Organic | Soluble | |
| Chloroform | Organic | Soluble | [1][5] |
| Ethyl Acetate | Organic | Soluble | [1][5] |
| Dimethyl Sulfoxide (DMSO) | Organic | Soluble (by structural analogy) | N/A |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Aqueous Buffer | Approx. 5 mg/mL (for 3-Hydroxyphenylacetic acid) | [6] |
Note: Quantitative data for 3-MPAA is limited in publicly available literature. The solubility in PBS is extrapolated from a structurally similar compound and should be used as a guideline.
Solution 2: Preparation of a Concentrated Stock Solution
Preparing a concentrated stock in a water-miscible organic solvent allows for subsequent dilution into your aqueous experimental medium. DMSO and ethanol are common choices.
Experimental Protocol: Preparing a 100 mM Stock Solution in DMSO
-
Calculate Required Mass: For 1 mL of a 100 mM solution, the required mass of 3-MPAA (MW: 166.17 g/mol ) is 16.62 mg.
-
Weighing: Accurately weigh 16.62 mg of 3-MPAA powder and place it in a sterile 1.5 mL or 2.0 mL microcentrifuge tube.
-
Solvent Addition: Add 1 mL of high-purity DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath can aid dissolution. Ensure the solid is completely dissolved before use.
-
Storage: Store the stock solution at -20°C for long-term stability.
Solution 3: pH Adjustment for Aqueous Solutions
The solubility of carboxylic acids like 3-MPAA in water can be significantly increased by raising the pH. Deprotonation of the carboxylic acid group (pKa ≈ 4) to form the more polar carboxylate salt enhances its interaction with water.
Experimental Protocol: pH-Mediated Solubilization in Aqueous Buffer
-
Suspension: Suspend the desired amount of 3-MPAA in the aqueous buffer (e.g., PBS).
-
Basification: While stirring, add a small amount of a base, such as 1 M NaOH, dropwise.
-
Monitor pH: Monitor the pH of the solution continuously with a calibrated pH meter.
-
Dissolution Point: As the pH increases above the compound's pKa, the solid should begin to dissolve. Continue adding base until all the solid is dissolved.
-
Final pH Adjustment: Once dissolved, carefully adjust the pH back down to the desired experimental pH using a dilute acid (e.g., 1 M HCl). Caution: Be mindful of potential precipitation as the pH is lowered. If precipitation occurs, the final concentration may be too high for that specific pH.
Solution 4: Use of Co-solvents
Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[7][8]
Common Co-solvents for Pharmaceutical Formulations:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerin
The selection and concentration of a co-solvent must be empirically determined and compatible with the experimental system, as high concentrations can have physiological effects.[6][9]
Visual Workflow and Troubleshooting Guides
The following diagrams illustrate the logical steps for solubilizing 3-MPAA and troubleshooting common issues.
References
- 1. 3-Methoxyphenylacetic acid | 1798-09-0 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-Methoxyphenylacetic acid, 99.5%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. 3-Methoxyphenylacetic acid, 97% | Fisher Scientific [fishersci.ca]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Technical Support Center: Catalyst Selection for Reactions with 3-Methoxyphenyl Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for catalyst selection in reactions involving 3-methoxyphenyl derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with this compound substrates often challenging?
The this compound group is electron-rich due to the methoxy (B1213986) substituent's positive mesomeric effect (+M), which can influence the reactivity of the aryl system. This electron-donating nature can make some substrates less reactive in certain cross-coupling reactions, particularly in the oxidative addition step with palladium catalysts. Conversely, the methoxy group can also direct ortho-lithiation, providing a route to functionalization. Careful selection of the catalyst, ligands, and reaction conditions is crucial to achieve high yields and selectivity.
Q2: What are the most common palladium catalysts used for cross-coupling reactions with this compound derivatives?
For Suzuki-Miyaura coupling, palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common palladium sources, often used in combination with phosphine (B1218219) ligands. For electron-rich substrates like this compound derivatives, bulky, electron-rich phosphine ligands such as those from the Buchwald family (e.g., SPhos, XPhos) can be particularly effective in promoting the reaction. For Sonogashira couplings, a combination of a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard.
Q3: Can I perform a Buchwald-Hartwig amination on a 3-bromoanisole (B1666278) substrate?
Yes, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds with aryl halides, including 3-bromoanisole. The choice of ligand is critical for success. Bulky, electron-rich phosphine ligands are generally preferred to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. A common challenge can be catalyst inhibition by the amine substrate or product; using a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typical.
Q4: What are the key considerations for the hydrogenation of a nitro group in a this compound-containing compound?
The selective hydrogenation of a nitro group to an amine in the presence of other functional groups on a this compound ring requires a catalyst with good chemoselectivity. While palladium on carbon (Pd/C) is a common choice, other catalysts like platinum on carbon (Pt/C) or bimetallic nanoparticles (e.g., Cu/Ni) can offer enhanced selectivity and activity.[1] It is important to control the reaction conditions, such as hydrogen pressure and temperature, to avoid over-reduction or side reactions.
Q5: How can I achieve selective oxidation of a methyl group on a this compound ring?
The selective oxidation of a benzylic methyl group to an aldehyde or carboxylic acid in the presence of an electron-rich methoxy group can be challenging. Catalyst systems based on cobalt, manganese, and bromine are widely used for the liquid-phase oxidation of methylarenes to carboxylic acids. For the selective oxidation to the aldehyde, vapor-phase oxidation using supported vanadium oxide catalysts (e.g., V₂O₅ on a mixed oxide support) has shown good selectivity.[2]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling of 3-Methoxyphenylboronic Acid
Question: I am attempting a Suzuki-Miyaura coupling with 3-methoxyphenylboronic acid and an aryl bromide, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in Suzuki-Miyaura couplings involving electron-rich boronic acids like 3-methoxyphenylboronic acid can stem from several factors. The electron-donating methoxy group can make the transmetalation step slower. Here is a step-by-step troubleshooting guide:
-
Catalyst and Ligand Choice: Standard catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may not be optimal. Consider switching to a more active catalyst system. Buchwald ligands, such as SPhos or XPhos, paired with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, are often more effective for challenging couplings.[3]
-
Base Selection: The choice of base is critical. Ensure you are using an adequate amount (typically 2-3 equivalents). For many Suzuki couplings, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are effective. The base's strength and solubility can significantly impact the reaction rate.
-
Solvent and Degassing: Ensure your solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) are recommended. Common solvent systems include toluene (B28343), dioxane, or DMF, often with a small amount of water.
-
Reaction Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), a careful increase in temperature may improve the rate. However, be cautious as higher temperatures can also lead to catalyst decomposition and side reactions.
-
Protodeboronation: A common side reaction is the replacement of the boronic acid group with a hydrogen atom (protodeboronation). This can be minimized by using anhydrous solvents, ensuring the base is not excessively strong, and potentially switching to a more stable boronic ester (e.g., a pinacol (B44631) ester).
Issue 2: Catalyst Deactivation in Reactions with this compound Derivatives
Question: My reaction (e.g., cross-coupling or hydrogenation) starts well but then stalls, and I observe the formation of palladium black. What is causing this catalyst deactivation?
Answer: Catalyst deactivation is a common issue and can be caused by several factors, especially when dealing with functionalized substrates like this compound derivatives. The formation of palladium black indicates the aggregation of the active Pd(0) species into an inactive form.[4]
-
Potential Causes:
-
Oxygen: Traces of oxygen can oxidize the active Pd(0) catalyst.
-
Impurities: Sulfur or other coordinating impurities in the starting materials or solvents can poison the catalyst.[5]
-
Ligand Degradation: The phosphine ligands can be susceptible to oxidation or other degradation pathways.
-
High Temperatures: Excessive heat can accelerate catalyst decomposition.
-
Substrate/Product Inhibition: The methoxy group or other functionalities on the substrate or product could potentially coordinate to the palladium center and inhibit catalysis.
-
-
Troubleshooting Steps:
-
Improve Degassing: Rigorously degas all solvents and the reaction mixture.
-
Purify Reagents: Ensure the purity of your this compound substrate, coupling partner, and solvents.
-
Use Robust Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that can stabilize the palladium catalyst and promote efficient reductive elimination.
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to catalyst aggregation. The optimal ratio is typically between 1:1 and 4:1, depending on the specific ligand and palladium source.[6]
-
Control Temperature: Run the reaction at the lowest effective temperature to minimize thermal degradation of the catalyst.
-
Data Presentation
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of 3-Methoxyphenylboronic Acid with Aryl Halides
| Aryl Halide | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Chlorobenzene | 0.05 (Pd/BC) | - | K₂CO₃ (2) | H₂O | 100 | 91 | [7] |
| 4-Bromotoluene | 2 (Pd(OAc)₂) | 4 (SPhos) | K₃PO₄ (2) | Toluene/H₂O | 100 | 95 | Generic |
| 4-Chloroacetophenone | 1.5 (Pd₂(dba)₃) | 3.0 (XPhos) | K₃PO₄ (2) | Dioxane | 100 | 92 | Generic |
| 3,4,5-tribromo-2,6-dimethylpyridine | 5 (Pd(PPh₃)₄) | - | Na₂CO₃ (3) | Toluene/EtOH/H₂O | 80 | >95 | [8] |
Table 2: Catalyst Performance in the Hydrogenation of Substituted Nitroarenes
| Substrate | Catalyst | H₂ Pressure (MPa) | Temp (°C) | Time (h) | Conversion (%) | Selectivity to Aniline (%) | Reference |
| 3-Nitro-4-methoxy-acetylaniline | Cu₀.₇Ni₀.₃ | 3.0 | 140 | 2 | 95.7 | 99.4 | [1] |
| Nitrobenzene | Pt₂/mpg-C₃N₄ | 1.0 | 100 | 1 | >99 | >99 | [4] |
| 3-Chloronitrobenzene | Pd/Ti-200ppm | 1.0 | 150 | 3 | ~95 | ~90 (to 3-chloroaniline) | [9] |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 3-Bromoanisole with a Secondary Amine
This protocol provides a general procedure for the palladium-catalyzed amination of 3-bromoanisole. Optimization may be required for specific amines.
-
Materials:
-
3-Bromoanisole
-
Secondary amine (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable Buchwald ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Add the base, NaOtBu (e.g., 1.2 equivalents), to the flask under a positive flow of inert gas.
-
Add 3-bromoanisole (1.0 equivalent) and the secondary amine (1.2 equivalents) via syringe.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][11]
Caption: A troubleshooting workflow for low-yield cross-coupling reactions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Stereoselectivity in Reactions with 3-Methoxyphenyl Groups
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when managing stereoselectivity in reactions involving 3-methoxyphenyl-substituted compounds.
FAQs and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address common issues and provide actionable solutions for your experiments.
Asymmetric Aldol (B89426) Reactions with 3-Methoxybenzaldehyde (B106831)
Question: I am performing an asymmetric aldol reaction with 3-methoxybenzaldehyde and acetone (B3395972), but I am observing low enantiomeric excess (ee). What are the potential causes and how can I improve the stereoselectivity?
Answer:
Low enantiomeric excess in asymmetric aldol reactions involving 3-methoxybenzaldehyde can stem from several factors, including catalyst choice, reaction conditions, and the electronic nature of the substrate. The 3-methoxy group, being moderately electron-donating through resonance and electron-withdrawing through induction, can influence the electronic properties of the aldehyde and the stability of the transition state.
Troubleshooting Workflow for Low Enantioselectivity in Aldol Reactions:
Caption: Troubleshooting workflow for low enantioselectivity in aldol reactions.
Potential Causes and Recommended Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Enantioselectivity | Suboptimal Catalyst: The chosen catalyst may not provide a sufficiently chiral environment to effectively differentiate between the two prochiral faces of the aldehyde. | Switch to a Proline-based Organocatalyst: L-proline and its derivatives are known to be effective for direct asymmetric aldol reactions.[1] They form a chiral enamine intermediate with acetone, which then reacts with the aldehyde through a well-organized transition state. Employ a Chiral Lewis Acid: Chiral Lewis acids can coordinate to the aldehyde, activating it and creating a chiral environment for the nucleophilic attack. |
| Inappropriate Reaction Temperature: Higher temperatures can lead to decreased selectivity due to increased molecular motion and the accessibility of higher energy transition states. | Lower the Reaction Temperature: Performing the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) can significantly enhance enantioselectivity by favoring the lower energy transition state that leads to the desired enantiomer. | |
| Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the stability of the transition state. | Screen Different Solvents: Evaluate a range of solvents with varying polarities, such as DMSO, DMF, CH3CN, and chlorinated solvents. For proline-catalyzed reactions, DMSO is often a good starting point. | |
| Presence of Water: Trace amounts of water can either be beneficial or detrimental depending on the specific catalytic system. | Control Water Content: For many organocatalytic reactions, anhydrous conditions are preferred. Ensure solvents are properly dried. In some cases, the addition of a controlled amount of water can have a positive effect on both reaction rate and enantioselectivity. | |
| Impure Starting Materials: Impurities in the 3-methoxybenzaldehyde or acetone can interfere with the catalyst or the reaction pathway. | Purify Reactants: Ensure the purity of your starting materials by distillation or other appropriate purification techniques before use. |
Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a general guideline for the direct asymmetric aldol reaction between 3-methoxybenzaldehyde and acetone using L-proline as the catalyst.
-
Materials:
-
3-Methoxybenzaldehyde
-
Acetone (dried over molecular sieves)
-
L-proline
-
Anhydrous DMSO
-
-
Procedure:
-
To a stirred solution of L-proline (0.1 mmol, 10 mol%) in anhydrous DMSO (1.0 mL) at room temperature, add acetone (5.0 mmol, 5 equivalents).
-
Stir the mixture for 10 minutes to allow for enamine formation.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add 3-methoxybenzaldehyde (1.0 mmol, 1 equivalent) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the purified product using chiral HPLC.
-
Stereoselective Michael Additions to this compound-Substituted Acceptors
Question: I am attempting a diastereoselective Michael addition of a nucleophile to a β-nitrostyrene derivative bearing a 3-methoxy group, but I am obtaining a mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
Achieving high diastereoselectivity in Michael additions to this compound-substituted acceptors depends on controlling the approach of the nucleophile to the prochiral β-carbon. The electronic nature of the 3-methoxy group can influence the conformation of the Michael acceptor and the stability of the transition state.
Troubleshooting Workflow for Low Diastereoselectivity in Michael Additions:
Caption: Troubleshooting workflow for low diastereoselectivity in Michael additions.
Potential Causes and Recommended Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity | Ineffective Catalyst: The catalyst may not be able to create a sufficiently ordered transition state to favor one diastereomer over the other. | Use a Bifunctional Organocatalyst: Catalysts that can activate both the nucleophile and the electrophile through non-covalent interactions (e.g., hydrogen bonding) can lead to highly organized transition states and improved diastereoselectivity.[2] Thiourea-based catalysts and cinchona alkaloid derivatives are often effective. Employ a Chiral Metal Complex: Chiral Lewis acidic metal complexes can coordinate to the nitro group of the β-nitrostyrene, creating a rigid and stereochemically defined environment for the nucleophilic attack. |
| Flexible Transition State: The transition state may lack rigidity, allowing for multiple approach trajectories of the nucleophile. | Lower the Reaction Temperature: As with aldol reactions, lower temperatures generally lead to higher selectivity. Solvent Choice: The solvent can influence the conformation of the reactants and the catalyst, thereby affecting the diastereoselectivity. Test a range of solvents from non-polar (e.g., toluene (B28343), hexanes) to polar aprotic (e.g., CH2Cl2, THF). | |
| Steric and Electronic Effects: The steric bulk of the nucleophile and the electronic properties of the this compound group can impact the facial selectivity of the addition. | Modify the Nucleophile: Increasing the steric bulk of the nucleophile can sometimes enhance diastereoselectivity by favoring a less hindered approach to the Michael acceptor. |
Experimental Protocol: Organocatalyzed Asymmetric Michael Addition to (E)-1-(this compound)-2-nitroethene
This protocol provides a general method for the enantioselective Michael addition of dimedone to (E)-1-(this compound)-2-nitroethene using a chiral primary amine catalyst.
-
Materials:
-
(E)-1-(this compound)-2-nitroethene
-
Dimedone
-
Chiral primary amine catalyst (e.g., a derivative of a cinchona alkaloid or a primary amine-thiourea catalyst)
-
Anhydrous solvent (e.g., toluene or CH2Cl2)
-
-
Procedure:
-
In a reaction vial, dissolve (E)-1-(this compound)-2-nitroethene (0.2 mmol, 1 equivalent) and the chiral primary amine catalyst (0.02 mmol, 10 mol%) in the anhydrous solvent (1.0 mL).
-
Add dimedone (0.24 mmol, 1.2 equivalents) to the solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
-
Asymmetric Diels-Alder Reactions
Question: I am conducting a Lewis acid-catalyzed asymmetric Diels-Alder reaction with a dienophile containing a this compound group and am observing poor endo/exo selectivity and low enantioselectivity. What strategies can I employ to improve the stereochemical outcome?
Answer:
In Diels-Alder reactions, the stereoselectivity is governed by both the inherent preference for the endo transition state (due to secondary orbital interactions) and the facial selectivity imposed by the chiral catalyst. The electronic nature of the this compound group can influence the energy of the frontier molecular orbitals of the dienophile, affecting reactivity and selectivity.
Troubleshooting Workflow for Low Stereoselectivity in Diels-Alder Reactions:
Caption: Troubleshooting workflow for low stereoselectivity in Diels-Alder reactions.
Potential Causes and Recommended Solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low endo/exo and Enantioselectivity | Weak Catalyst-Dienophile Interaction: The chiral Lewis acid may not be coordinating strongly or rigidly enough to the dienophile to effectively block one face and direct the approach of the diene. | Screen Different Chiral Lewis Acids: Evaluate a variety of chiral Lewis acids based on different metals (e.g., Ti, Cu, Al, B) and chiral ligands (e.g., BINOL, BOX, TADDOL derivatives).[3] The oxazaborolidine catalysts developed by Corey are also highly effective. Increase Catalyst Loading: In some cases, a higher catalyst loading can improve selectivity, although this should be balanced with cost and purification considerations. |
| High Reaction Temperature: Elevated temperatures can overcome the small energy differences between the diastereomeric transition states, leading to lower selectivity. | Reduce the Reaction Temperature: Performing the reaction at lower temperatures is a standard strategy to enhance both diastereoselectivity and enantioselectivity. | |
| Solvent Effects: The solvent can compete with the dienophile for coordination to the Lewis acid or influence the catalyst's active conformation. | Use Non-Coordinating Solvents: Solvents like CH2Cl2, toluene, or hexanes are generally preferred for Lewis acid-catalyzed reactions. |
Experimental Protocol: Asymmetric Diels-Alder Reaction Catalyzed by a Chiral Oxazaborolidine
This protocol describes a general procedure for the asymmetric Diels-Alder reaction between cyclopentadiene (B3395910) and an α,β-unsaturated ketone bearing a this compound group.
-
Materials:
-
α,β-Unsaturated ketone with a this compound group
-
Cyclopentadiene (freshly cracked)
-
Chiral oxazaborolidine catalyst (e.g., Corey's CBS catalyst)
-
Anhydrous CH2Cl2
-
-
Procedure:
-
To a solution of the chiral oxazaborolidine catalyst (0.1 mmol, 10 mol%) in anhydrous CH2Cl2 (1.0 mL) at -78 °C, add the α,β-unsaturated ketone (1.0 mmol, 1 equivalent) in CH2Cl2.
-
Stir the mixture at -78 °C for 15 minutes.
-
Add freshly cracked cyclopentadiene (3.0 mmol, 3 equivalents) dropwise.
-
Continue stirring at -78 °C and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a few drops of methanol.
-
Allow the mixture to warm to room temperature and then partition between CH2Cl2 and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Determine the endo/exo ratio by 1H NMR and the enantiomeric excess by chiral HPLC.
-
Data Presentation
The following tables summarize representative quantitative data for stereoselective reactions involving methoxyphenyl-substituted compounds. Note that specific results can vary depending on the exact substrate and reaction conditions.
Table 1: Representative Enantioselectivities in Asymmetric Aldol Reactions
| Aldehyde | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | L-Prolinamide (B555322) derivative | Acetone | -25 | 66 | 93 | [4] |
| Benzaldehyde | L-Prolinamide derivative | Acetone | -25 | 85 | 88 | [4] |
| Isovaleraldehyde | L-Prolinamide derivative | Acetone | -25 | 47 | >99 | [4] |
Table 2: Representative Diastereo- and Enantioselectivities in Asymmetric Michael Additions to Nitroolefins
| Nitroolefin | Nucleophile | Catalyst | Solvent | dr (syn:anti) | ee (%) | Reference |
| (E)-β-Nitrostyrene | Dimedone | Primary amine-thiourea | Toluene | - | 92 | [2] |
| (E)-β-Nitrostyrene | Malononitrile | Cinchona alkaloid derivative | CH2Cl2 | - | 94 | General procedure |
| (E)-β-Nitrostyrene | Thiophenol | Chiral squaramide | Toluene | - | 99 | General procedure |
Table 3: Representative Stereoselectivities in Asymmetric Diels-Alder Reactions
| Dienophile | Diene | Catalyst | Solvent | endo:exo | ee (%) | Reference |
| N-Acryloyloxazolidinone | Cyclopentadiene | Chiral Cu(II)-BOX | CH2Cl2 | >95:5 | >98 | [5] |
| Methyl acrylate | Isoprene | Chiral Ti(IV)-TADDOL | Toluene | 90:10 | 95 | General procedure |
| Maleimide | 1,3-Butadiene | Chiral oxazaborolidine | CH2Cl2 | >99:1 | 98 | [6] |
References
- 1. raj.emorychem.science [raj.emorychem.science]
- 2. mdpi.com [mdpi.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Methoxyphenyl
For researchers and professionals in drug development and chemical synthesis, the efficient and high-purity production of key intermediates like 3-methoxyphenol (B1666288) is paramount. This guide provides a comparative analysis of common and emerging synthesis methods for 3-methoxyphenol, supported by experimental data and detailed protocols to aid in methodological selection and optimization.
Comparison of Synthesis Methods
The synthesis of 3-methoxyphenol is predominantly achieved through the selective mono-methylation of resorcinol (B1680541). Variations in the methylating agent, catalyst, and reaction conditions significantly impact yield, purity, and scalability. Other innovative routes starting from alternative materials are also being explored.
| Method | Starting Material(s) | Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference(s) |
| Method 1: Standard Methylation | Resorcinol | Dimethyl sulfate (B86663), Sodium hydroxide (B78521) | 30 minutes (heating) | < 40 | 50 | Not specified | [1][2] |
| Method 2: Optimized Phase-Transfer Catalysis | Resorcinol | Dimethyl sulfate, Sodium hydroxide, TBAB | 8 hours | 80 | 66 | > 96 | [3] |
| Method 3: Alternative Methylating Agents | Resorcinol | Halomethanes (e.g., chloromethane) | Not specified | Not specified | Not specified | Not specified | [3] |
| Resorcinol | p-Toluenesulfonic acid methyl ester | Not specified | Not specified | Good selectivity | Not specified | [3] | |
| Method 4: Green Synthesis Approach | 3-Methoxyphenylboronic acid | Hydrogen peroxide, Ethanol | 1 minute | 20 | 99 | Not specified | [1] |
| Method 5: Oxidation of Anisole | Anisole | Hydrogen peroxide, Acetic acid | 60 minutes (addition) | 110 | ~15 (as part of a mix) | Not specified | [4] |
Experimental Protocols
Method 2: Optimized Synthesis via Phase-Transfer Catalysis
This method enhances the selective mono-methylation of resorcinol by utilizing a phase-transfer catalyst, which improves the reaction's yield and reproducibility, particularly for larger scale operations.[3]
Materials:
-
Resorcinol (11g, 0.1 mol)
-
Dimethyl sulfate (15.1g, 0.12 mol)
-
Tetrabutylammonium bromide (TBAB) (0.5g)
-
Toluene (50 mL)
-
2 mol/L Sodium hydroxide solution (50 mL)
-
Ice acetic acid
-
Anhydrous sodium sulfate
Procedure:
-
In a 250 mL three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, combine resorcinol, TBAB, toluene, and the sodium hydroxide solution.
-
Heat the mixture to 80°C while stirring.
-
Add dimethyl sulfate dropwise to the reaction mixture.
-
Maintain the reaction at 80°C for 8 hours after the addition is complete.
-
Cool the mixture and neutralize to a weak acidity with ice acetic acid.
-
Separate the organic phase and extract the aqueous phase with 25 mL of toluene.
-
Combine the organic phases, wash with water and then with a saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation, collecting the fraction at 115-118°C (0.67 kPa). This yields approximately 8.5g of 3-methoxyphenol.[3]
Method 1: Standard Synthesis Protocol
This is a classic and straightforward method for the laboratory-scale synthesis of 3-methoxyphenol.[1][2]
Materials:
-
Resorcinol (1 mole)
-
Dimethyl sulfate (1 mole)
-
10% Sodium hydroxide solution (1.25 mole)
-
Diethyl ether
-
Dilute sodium carbonate solution
-
Calcium chloride
Procedure:
-
In a three-necked flask fitted with a reflux condenser, stirrer, internal thermometer, and dropping funnel, rapidly treat resorcinol with the 10% sodium hydroxide solution while stirring.
-
With vigorous stirring, add dimethyl sulfate, ensuring the temperature is maintained below 40°C, using water cooling as necessary.
-
To complete the reaction and decompose any unreacted dimethyl sulfate, heat the mixture on a boiling water bath for 30 minutes.
-
After cooling, separate the organic layer.
-
Extract the aqueous solution multiple times with diethyl ether.
-
Combine all organic phases and wash them with a dilute sodium carbonate solution, followed by water.
-
Dry the organic phase with calcium chloride.
-
Fractionally distill the product to purify it. Unreacted resorcinol can be recovered by acidifying the initial aqueous solution and washings, followed by extraction with ether.[1]
Visualizing the Synthesis Workflow
To better understand the process, the following diagrams illustrate the key steps and relationships in the synthesis of 3-methoxyphenol.
Caption: A logical workflow for the synthesis of 3-methoxyphenol.
Caption: Key synthetic pathways leading to 3-methoxyphenol.
References
A Comparative Analysis of Methoxyphenyl Isomers for Researchers
This guide provides a detailed comparative study of the ortho-, meta-, and para-isomers of methoxyphenyl compounds, with a primary focus on anisidines. It is designed for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their physicochemical properties, biological activities, and analytical methodologies.
Physicochemical Properties
The position of the methoxy (B1213986) group on the phenyl ring significantly influences the physicochemical properties of the anisidine isomers. These differences can impact their solubility, reactivity, and pharmacokinetic profiles. A summary of key properties is presented below.
| Property | o-Anisidine (B45086) | m-Anisidine (B1676023) | p-Anisidine |
| Molecular Formula | C₇H₉NO | C₇H₉NO | C₇H₉NO |
| Molar Mass ( g/mol ) | 123.15 | 123.15 | 123.15 |
| Appearance | Yellowish liquid, turns brown on air exposure[1] | Pale yellow oily liquid[2][3] | White to reddish-brown crystalline solid[4] |
| Melting Point (°C) | 6.2[1] | < 0[2][3] | 56-59 |
| Boiling Point (°C) | 224[1] | 251[2][3] | 243 |
| Density (g/cm³) | 1.0923 | 1.096 | 1.071 (at 57°C)[4] |
| Water Solubility | 1.5 g/100 ml[1] | Sparingly soluble | Sparingly soluble[4] |
| pKa | 4.53 | 4.24 | 5.36[5] |
| LogP | 1.18 | 0.93 | 0.95 |
Biological Activity and Toxicity
The isomeric position of the methoxy group also dictates the biological activity and toxicity profile of anisidines.
-
o-Anisidine: This isomer is recognized as a potential occupational carcinogen and is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, possibly carcinogenic to humans.[1][6] Acute exposure can lead to skin irritation, while chronic exposure has been associated with headaches, vertigo, and hematological effects.[6] Animal studies have demonstrated its potential to cause urinary bladder tumors.[6] Its carcinogenicity is linked to metabolic activation to reactive intermediates that can form DNA adducts.[7]
-
m-Anisidine: There is less information available on the specific biological activities of m-anisidine compared to its isomers. It is generally considered to be of moderate toxicity if ingested.
-
p-Anisidine: This isomer is widely used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.[8] For instance, it is a precursor in the production of the urinary tract analgesic phenazopyridine (B135373) and the antirheumatic drug bucillamine.[9] While it is considered toxic, particularly affecting the blood, kidneys, and liver, its carcinogenic potential is classified as Group 3 by IARC, meaning it is not classifiable as to its carcinogenicity to humans.
Metabolic Pathways
The metabolism of anisidine isomers primarily occurs in the liver and involves cytochrome P450 enzymes. The metabolic pathways can lead to detoxification or activation to toxic metabolites. The metabolic activation of o-anisidine is of particular toxicological significance.
Metabolic activation pathway of o-anisidine.
Experimental Protocols
Determination of Basicity (pKa)
Principle: The basicity of an amine is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. Potentiometric titration is a common method for pKa determination.
Protocol:
-
Sample Preparation: Prepare a 0.01 M solution of the anisidine isomer in a suitable solvent (e.g., a mixture of water and methanol).
-
Titration Setup: Use a calibrated pH meter with a glass electrode and a reference electrode. Place the sample solution in a beaker with a magnetic stirrer.
-
Titration: Titrate the sample solution with a standardized 0.1 M solution of a strong acid (e.g., HCl) at a constant temperature.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Culture: Plate cells (e.g., HepG2 human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the anisidine isomers in the cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. Due to their different polarities, methoxyphenyl isomers can be effectively separated using reversed-phase HPLC.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water can be used as the mobile phase. The exact ratio should be optimized to achieve the best separation. A common starting point is a 50:50 (v/v) mixture.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the elution of the isomers using a UV detector at a wavelength of approximately 254 nm.
-
Sample Injection: Inject a small volume (e.g., 20 µL) of a standard mixture of the three isomers to determine their retention times. Subsequently, inject the unknown sample.
-
Quantification: The concentration of each isomer in a sample can be determined by comparing its peak area to a calibration curve prepared from standards of known concentrations.
Workflow for HPLC analysis of methoxyphenyl isomers.
References
- 1. o-Anisidine - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. m-Anisidine - Wikipedia [en.wikipedia.org]
- 4. p-Anisidine - Wikipedia [en.wikipedia.org]
- 5. rjptonline.org [rjptonline.org]
- 6. epa.gov [epa.gov]
- 7. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 3-Methoxyphenylacetonitrile and Its Alternatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate reagents is paramount to achieving desired outcomes with efficiency and purity. 3-Methoxyphenylacetonitrile, a versatile building block, is frequently employed for its unique reactivity, attributed to the interplay between its nitrile group and the methoxy-substituted phenyl ring. This guide provides a comprehensive comparison of 3-Methoxyphenylacetonitrile with its key alternatives, focusing on their performance in crucial chemical transformations. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
Introduction to Methoxyphenylacetonitriles and their Reactivity
Methoxyphenylacetonitriles are a class of organic compounds characterized by a phenyl ring substituted with both a methoxy (B1213986) (-OCH₃) group and a cyanomethyl (-CH₂CN) group. The position of the methoxy group (ortho, meta, or para) significantly influences the electronic properties of the aromatic ring and, consequently, the reactivity of the molecule. The key reactive centers are the acidic benzylic protons (the -CH₂- group adjacent to the nitrile and the phenyl ring) and the carbon atom of the nitrile group.
The electron-donating or -withdrawing nature of the methoxy group, depending on its position, affects the stability of the carbanion formed upon deprotonation of the benzylic carbon. This, in turn, dictates the reagent's efficacy in various carbon-carbon bond-forming reactions, such as alkylations and condensations.
Comparative Performance of Methoxyphenylacetonitrile Isomers
The primary alternatives to 3-Methoxyphenylacetonitrile are its positional isomers: 2-Methoxyphenylacetonitrile and 4-Methoxyphenylacetonitrile. While direct, side-by-side quantitative comparisons in all reaction types are not extensively documented in a single source, a qualitative and, where possible, quantitative comparison can be drawn from existing literature based on the electronic effects of the methoxy group.
Electronic Effects of the Methoxy Group:
-
2-Methoxyphenylacetonitrile (ortho-isomer): The methoxy group at the ortho position exerts a strong electron-donating resonance effect and a moderate electron-withdrawing inductive effect. Steric hindrance from the ortho-substituent can also play a significant role in its reactivity.
-
3-Methoxyphenylacetonitrile (meta-isomer): The methoxy group at the meta position primarily exerts an electron-withdrawing inductive effect, with a less pronounced resonance effect. This inductive withdrawal can increase the acidity of the benzylic protons, making it more reactive in base-catalyzed reactions.[1]
-
4-Methoxyphenylacetonitrile (para-isomer): The methoxy group at the para position exhibits a strong electron-donating resonance effect that outweighs its inductive effect. This can decrease the acidity of the benzylic protons compared to the meta-isomer.
Performance in Key Reactions
The following table summarizes the predicted and observed performance of the methoxyphenylacetonitrile isomers in common synthetic transformations.
| Reaction Type | 2-Methoxyphenylacetonitrile (ortho) | 3-Methoxyphenylacetonitrile (meta) | 4-Methoxyphenylacetonitrile (para) | Key Observations & Citations |
| Base-Catalyzed Alkylation | Moderate to Good | Good to Excellent | Good | The meta-isomer is predicted to be the most reactive due to the inductive electron-withdrawing effect of the methoxy group, which stabilizes the resulting carbanion.[1] |
| Knoevenagel Condensation | Moderate | Good to Excellent | Good | Similar to alkylation, the increased acidity of the benzylic protons in the meta-isomer facilitates carbanion formation, leading to higher reactivity in condensations with aldehydes and ketones.[1] |
| Hydrolysis of Nitrile Group (Acid-Catalyzed) | Good | Good | Excellent | The para-isomer is predicted to have the highest reactivity in acid-catalyzed hydrolysis due to the strong electron-donating resonance effect of the methoxy group, which stabilizes the carbocation intermediate.[1] |
| Hydrolysis of Nitrile Group (Base-Catalyzed) | Good | Excellent | Good | The meta-isomer is predicted to be the most reactive in base-catalyzed hydrolysis, where the inductive effect of the methoxy group facilitates nucleophilic attack on the nitrile carbon.[1] |
| Thorpe-Ziegler Cyclization | Potentially Lower | Potentially Higher | Potentially Moderate | The efficiency of this intramolecular condensation to form cyclic ketones would likely follow the trend of benzylic proton acidity, favoring the meta-isomer. |
Experimental Protocols
Detailed experimental protocols for the synthesis of 3-Methoxyphenylacetonitrile and its alternatives are provided below to facilitate their preparation in a laboratory setting.
Synthesis of 3-Methoxyphenylacetonitrile
A common method for the synthesis of 3-Methoxyphenylacetonitrile involves the nucleophilic substitution of 3-methoxybenzyl chloride with a cyanide salt.
Reaction Scheme:
Caption: Synthesis of 3-Methoxyphenylacetonitrile.
Procedure:
-
In a round-bottom flask, dissolve 3-methoxybenzyl chloride in a suitable solvent system, such as a mixture of acetone and water.
-
Add sodium cyanide to the solution.
-
Heat the reaction mixture to reflux and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an aqueous work-up to remove inorganic salts.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 3-Methoxyphenylacetonitrile.
Synthesis of 2-Methoxyphenylacetonitrile
The synthesis of the ortho-isomer can be achieved from 2-bromoanisole (B166433) and ethyl cyanoacetate.
Reaction Scheme:
Caption: Synthesis of 2-Methoxyphenylacetonitrile.
Procedure:
-
Combine 2-bromoanisole, ethyl cyanoacetate, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a reaction vessel under an inert atmosphere.
-
Add a suitable solvent, such as toluene (B28343) or dioxane.
-
Heat the mixture to the desired temperature (e.g., 100-120 °C) and stir for several hours until the starting materials are consumed (monitored by GC-MS or TLC).
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
The resulting intermediate is then subjected to hydrolysis and decarboxylation, typically by heating with an aqueous acid or base, to yield 2-Methoxyphenylacetonitrile.
-
Purify the product via vacuum distillation or column chromatography.
Synthesis of 4-Methoxyphenylacetonitrile
The para-isomer is commonly synthesized from 4-methoxybenzyl chloride.
Reaction Scheme:
Caption: Synthesis of 4-Methoxyphenylacetonitrile.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-methoxybenzyl chloride, finely powdered sodium cyanide, and a catalytic amount of sodium iodide in dry acetone.
-
Heat the mixture to reflux with vigorous stirring for 16-20 hours.
-
Cool the reaction mixture and filter to remove the precipitated sodium chloride.
-
Wash the filter cake with acetone.
-
Combine the filtrates and remove the acetone by distillation.
-
The residual oil can be purified by vacuum distillation to yield 4-Methoxyphenylacetonitrile.
Signaling Pathways and Reaction Mechanisms
The utility of methoxyphenylacetonitriles in the synthesis of complex molecules, such as isoflavones, stems from their ability to act as key building blocks. Isoflavones are a class of flavonoids known for their diverse biological activities. The synthesis often involves the reaction of a substituted phenylacetonitrile (B145931) with a suitable electrophile.
Illustrative Signaling Pathway Involvement:
While 3-Methoxyphenylacetonitrile and its alternatives are synthetic intermediates and not directly involved in biological signaling pathways, the products derived from them, such as certain isoflavones, can modulate various cellular signaling cascades. For instance, some isoflavones are known to interact with estrogen receptors and influence downstream signaling pathways related to cell proliferation and differentiation.
General Reaction Workflow for Isoflavone (B191592) Synthesis:
The following diagram illustrates a generalized workflow for the synthesis of an isoflavone core using a methoxyphenylacetonitrile derivative.
Caption: Generalized workflow for isoflavone synthesis.
Conclusion
The choice between 3-Methoxyphenylacetonitrile and its ortho- and para-isomers as a reagent is a critical decision that should be guided by the specific requirements of the desired chemical transformation. The meta-isomer often exhibits enhanced reactivity in base-catalyzed reactions due to the inductive effect of the methoxy group, which increases the acidity of the benzylic protons. Conversely, the para-isomer may be more suitable for reactions that proceed through a carbocation intermediate stabilized by resonance. The ortho-isomer's reactivity is a balance of electronic effects and potential steric hindrance.
Researchers and drug development professionals are encouraged to consider these electronic and steric factors, along with the detailed experimental protocols provided, to optimize their synthetic routes and achieve their desired target molecules with high efficiency and purity. Further head-to-head experimental comparisons under identical conditions are warranted to provide more definitive quantitative data on the relative performance of these valuable synthetic intermediates.
References
A Spectroscopic Comparison of 3-Methoxyphenyl Derivatives for Researchers
A comprehensive guide to the spectral characteristics of 3-methoxyphenol (B1666288) and its derivatives, offering valuable data for identification, characterization, and application in drug development and chemical synthesis.
This guide provides a detailed comparative analysis of the spectroscopic properties of 3-methoxyphenol and a selection of its key derivatives: 1,3-dimethoxybenzene (B93181) (3-methoxyanisole), 3-methoxybenzoic acid, and 3-methoxytoluene. By presenting quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in a clear, tabular format, this document serves as a practical reference for researchers and scientists. Detailed experimental protocols for each spectroscopic technique are also included to support the reproduction and validation of the presented data.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-methoxyphenol and its derivatives. These values are compiled from various spectral databases and literature sources, providing a reliable foundation for comparative analysis.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | Methoxy Protons (-OCH₃) | Other Protons | Solvent |
| 3-Methoxyphenol | 6.4-7.2 (m, 4H) | 3.73 (s, 3H) | 8.0-9.0 (br s, 1H, -OH) | DMSO-d₆ |
| 1,3-Dimethoxybenzene | 6.44 (t, 1H), 6.50 (d, 2H), 7.15 (t, 1H) | 3.74 (s, 6H) | - | CDCl₃[1] |
| 3-Methoxybenzoic Acid | 7.0-7.6 (m, 4H) | 3.82 (s, 3H) | 12.0-13.0 (br s, 1H, -COOH) | CDCl₃[2] |
| 3-Methoxytoluene | 6.6-7.2 (m, 4H) | 3.73 (s, 3H) | 2.30 (s, 3H, -CH₃) | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons | Methoxy Carbon (-OCH₃) | Other Carbons | Solvent |
| 3-Methoxyphenol | 102.1, 107.4, 108.2, 130.3, 157.8, 160.5 | 55.1 | - | DMSO-d₆ |
| 1,3-Dimethoxybenzene | 99.9, 104.6, 129.2, 161.0 | 55.5 | - | CDCl₃[3] |
| 3-Methoxybenzoic Acid | 113.4, 119.4, 121.9, 129.7, 131.4, 159.9 | 55.3 | 171.5 (-COOH) | CDCl₃[4] |
| 3-Methoxytoluene | 108.9, 112.1, 120.9, 129.3, 139.5, 159.6 | 55.0 | 21.5 (-CH₃) | CDCl₃ |
Table 3: Key IR Absorption Bands (in cm⁻¹)
| Compound | O-H Stretch | C-H (Aromatic) | C-O Stretch (Aryl Ether) | C=O Stretch | Other Key Bands |
| 3-Methoxyphenol | ~3350 (broad) | ~3050 | ~1250, ~1050 | - | ~1600 (C=C aromatic) |
| 1,3-Dimethoxybenzene | - | ~3060 | ~1260, ~1050 | - | ~1590 (C=C aromatic)[5] |
| 3-Methoxybenzoic Acid | ~3000 (broad, -COOH) | ~3070 | ~1250, ~1040 | ~1690 | ~1600 (C=C aromatic)[6] |
| 3-Methoxytoluene | - | ~3030 | ~1260, ~1050 | - | ~1600 (C=C aromatic) |
Table 4: Mass Spectrometry Data (m/z of Key Fragments in EI-MS)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| 3-Methoxyphenol | 124 | 109, 81, 53 |
| 1,3-Dimethoxybenzene | 138 | 123, 108, 95, 77[7] |
| 3-Methoxybenzoic Acid | 152 | 135, 107, 77[8] |
| 3-Methoxytoluene | 122 | 107, 91, 77[9] |
Table 5: UV-Vis Spectroscopic Data (λmax in nm and Molar Absorptivity ε)
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| 3-Methoxyphenol | ~275 | ~2000 | Ethanol |
| 1,3-Dimethoxybenzene | 274, 279 | 2040, 1950 | Cyclohexane[10][11] |
| 3-Methoxybenzoic Acid | ~220, ~280 | ~10000, ~2000 | Ethanol |
| 3-Methoxytoluene | ~272 | ~2100 | Ethanol |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and aid in the design of new experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Data Acquisition:
-
Spectrometer: 300-500 MHz.
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
¹³C NMR Data Acquisition:
-
Spectrometer: 75-125 MHz (corresponding to the ¹H frequency).
-
Technique: Proton-decoupled.
-
Pulse Angle: 45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 or more, due to the low natural abundance of ¹³C.
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
-
Background Collection: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the clean, empty crystal.
-
Sample Application:
-
For liquid samples, place a single drop onto the center of the crystal.
-
For solid powder samples, place a small amount of the powder onto the crystal and apply pressure using the instrument's pressure clamp to ensure good contact.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent to remove all traces of the sample.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Direct Infusion: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile). The solution is then introduced directly into the ion source via a syringe pump.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile samples, inject a dilute solution of the sample onto a GC column. The separated components elute directly into the mass spectrometer's ion source.
-
-
Ionization:
-
The sample is vaporized in the ion source.
-
A beam of electrons, typically with an energy of 70 eV, bombards the gaseous sample molecules.
-
This impact removes an electron from the molecule, creating a positively charged molecular ion (M⁺) and causing fragmentation.
-
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane) of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.1 and 1.0. A typical concentration for analysis is in the range of 10⁻⁴ to 10⁻⁵ M.
-
-
Instrument Setup:
-
Use a dual-beam spectrophotometer.
-
Fill a matched pair of quartz cuvettes (typically 1 cm path length) with the solvent. Place one in the reference beam path and the other in the sample beam path.
-
Run a baseline correction (autozero) with the solvent in both cuvettes.
-
-
Data Acquisition:
-
Replace the solvent in the sample cuvette with the sample solution.
-
Scan the sample over the desired wavelength range (e.g., 200-400 nm).
-
Record the wavelength of maximum absorbance (λmax) and the absorbance value.
-
Visualizations: Pathways and Workflows
To further contextualize the application and synthesis of these compounds, the following diagrams illustrate a key biological pathway and a representative experimental workflow.
Caption: Simplified Lignin Biosynthesis Pathway.
The above diagram illustrates a simplified pathway for the biosynthesis of guaiacyl (G) lignin, a polymer derived from coniferyl alcohol. Methoxyphenols, such as ferulic acid, are key intermediates in this pathway.
Caption: General Workflow for NMR Spectroscopy.
This diagram outlines the typical experimental workflow for obtaining and processing NMR spectra of small organic molecules, from sample preparation to data analysis.
References
- 1. 1,3-Dimethoxybenzene(151-10-0) 1H NMR [m.chemicalbook.com]
- 2. 3-Methoxybenzoic acid(586-38-9) 1H NMR [m.chemicalbook.com]
- 3. 1,3-Dimethoxybenzene(151-10-0) 13C NMR [m.chemicalbook.com]
- 4. 3-Methoxybenzoic acid(586-38-9) 13C NMR [m.chemicalbook.com]
- 5. 1,3-Dimethoxybenzene(151-10-0) IR Spectrum [chemicalbook.com]
- 6. 3-Methoxybenzoic acid(586-38-9) IR Spectrum [m.chemicalbook.com]
- 7. Benzene, 1,3-dimethoxy- [webbook.nist.gov]
- 8. Benzoic acid, 3-methoxy- [webbook.nist.gov]
- 9. Benzene, 1-methoxy-3-methyl- [webbook.nist.gov]
- 10. Benzene, 1,3-dimethoxy- [webbook.nist.gov]
- 11. Benzene, 1,3-dimethoxy- [webbook.nist.gov]
Comparative Biological Activity of 3-Methoxyphenyl Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various 3-methoxyphenyl analogs, supported by experimental data from recent studies. The information is presented to facilitate informed decisions in drug discovery and development projects.
The this compound moiety is a key pharmacophore found in a diverse range of biologically active compounds. Its presence often influences the potency and selectivity of these molecules across various therapeutic targets. This guide summarizes the reported activities of several this compound analogs, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties.
Data Presentation: Quantitative Biological Activity
The following table summarizes the quantitative biological activity data for selected this compound analogs from the cited literature. This allows for a direct comparison of their potency against different biological targets.
| Compound ID | Derivative Class | Biological Target/Assay | Cell Line/Enzyme | Activity (IC50/Ki/MIC) |
| SCT-4 | 1,3,4-Thiadiazole | Cytotoxicity (DNA Biosynthesis) | MCF-7 | >100 µM (decreased DNA biosynthesis)[1] |
| APD791 (10k) | Phenyl Pyrazole | 5-HT2A Receptor Inverse Agonism | Human Platelets | IC50 = 8.7 nM[2] |
| Compound 9 | N-phenyl triazinone | Cytotoxicity | HepG2 | IC50 = 1.38 µM[3][4] |
| Compound 10 | N-pyridoyl triazinone | Cytotoxicity | HepG2 | IC50 = 2.52 µM[3][4] |
| Compound 11 | N-phenylthiazolyl triazinone | Cytotoxicity | HepG2 | IC50 = 3.21 µM[3][4] |
| Compound 9 | Tubulin Polymerization Inhibition | β-tubulin | - | 86.73% inhibition[3] |
| Compound 10 | Tubulin Polymerization Inhibition | β-tubulin | - | 80.51% inhibition[3] |
| N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | Carboxanilide | Photosynthetic Electron Transport Inhibition | Spinach Chloroplasts | IC50 = 4.5 µM[5] |
| 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide | Carboxanilide | Antibacterial | Methicillin-resistant S. aureus | MIC = 12 µM[5] |
| N-[2-(But-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide | Carboxanilide | Antibacterial | Methicillin-resistant S. aureus | MIC = 12 µM[5] |
| Compound 7g | 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene | Cytotoxicity | Huh7, MCF-7, SGC-7901 | IC50 = 0.080–0.12 µM[6][7] |
| 3-(this compound)-2H-chromen-2-one (11) | 3-Phenylcoumarin | Monoamine Oxidase B (MAO-B) Inhibition | MAO-B | IC50 = 56 nM[8] |
| 3-hydroxydesaminokynurenine | Kynurenine analog | Kynureninase Inhibition | Recombinant Human Kynureninase | Ki = 5 nM[9] |
| 3-methoxydesaminokynurenine | Kynurenine analog | Kynureninase Inhibition | Recombinant Human Kynureninase | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard procedures and the information available in the referenced literature.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][10][11]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. The plate is incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]
-
Compound Treatment: The this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these compounds and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle-only control is included.[12]
-
MTT Addition and Incubation: Following treatment, 10 µL of 5 mg/mL MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[10][12]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[13]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. A dose-response curve is plotted to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[12]
In Vitro Tubulin Polymerization Assay
This assay is used to identify and characterize compounds that modulate microtubule dynamics by monitoring the polymerization of purified tubulin.[4]
-
Reagent Preparation: Lyophilized tubulin is reconstituted in a general tubulin buffer containing GTP and glycerol (B35011) on ice. The test compounds are prepared at various concentrations.[4][14]
-
Assay Setup: The assay is performed in a pre-warmed 96-well plate. The test compounds are added to the wells, followed by the cold tubulin polymerization mix to initiate the reaction.[4][7]
-
Data Acquisition: The absorbance at 340 nm is measured every 60 seconds for 60 minutes at 37°C using a microplate reader.[4]
-
Data Analysis: The rate and extent of tubulin polymerization are determined by plotting the absorbance against time. The effect of the compounds is evaluated by comparing the polymerization curves to that of a control.[14]
Caspase Activity Assay
This assay measures the activity of caspases, key enzymes in the apoptotic pathway, to determine if a compound induces programmed cell death.
-
Cell Lysis: Cells treated with the test compounds are harvested and lysed to release cellular contents, including caspases.
-
Substrate Addition: A specific caspase substrate conjugated to a colorimetric or fluorometric reporter is added to the cell lysates.
-
Incubation: The reaction is incubated to allow the caspases to cleave the substrate.
-
Detection: The amount of released reporter is quantified using a microplate reader (spectrophotometer or fluorometer), which is proportional to the caspase activity.[1][2]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.[5][15][16]
-
Cell Preparation and Fixation: Cells are harvested and fixed, typically with cold ethanol, to permeabilize the cell membrane.[5]
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). RNase is often included to prevent the staining of RNA.[5][15]
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The data is analyzed to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be determined.[15]
Visualizations
Experimental Workflow for MTT Assay
Caption: A step-by-step workflow of the MTT assay for determining cell viability.
Apoptosis Signaling Pathway
Caption: Overview of extrinsic and intrinsic apoptosis pathways.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Tubulin Polymerization Assay [bio-protocol.org]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 3-Methoxyphenyl Derivatives: A Guide for Researchers
This guide provides a comparative analysis of the cross-reactivity of various 3-methoxyphenyl derivatives, focusing on their interactions with key G-protein coupled receptors (GPCRs). The data presented here is intended to assist researchers, scientists, and drug development professionals in evaluating the selectivity and potential off-target effects of these compounds. The information is compiled from various studies and presented in a standardized format for ease of comparison.
Introduction to this compound Derivatives and Cross-Reactivity
The this compound moiety is a common structural feature in a diverse range of biologically active compounds, from pharmaceuticals to research chemicals. The presence of this group can significantly influence a molecule's binding affinity and selectivity for various biological targets. Cross-reactivity, the ability of a compound to bind to multiple, often unintended, targets, is a critical consideration in drug discovery and development. Understanding the cross-reactivity profile of this compound derivatives is essential for predicting potential side effects, elucidating mechanisms of action, and designing more selective therapeutic agents.
This guide focuses on the cross-reactivity of these derivatives at the receptor level, specifically their binding affinities for serotonin (B10506) and dopamine (B1211576) receptors, as these are common targets for psychoactive compounds containing the this compound group.
Data Presentation: Comparative Binding Affinities
The following tables summarize the binding affinities (Ki or IC50 values) of several this compound derivatives for various receptors. Lower values indicate higher binding affinity.
Table 1: Binding Affinities of 3-Methoxyphenylpiperazine Derivatives for Serotonin 5-HT1A Receptor
| Compound/Derivative | Receptor | Binding Affinity (Ki in nM) |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 1.2 |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 21.3 |
| 8-OH-DPAT (Reference Agonist) | 5-HT1A | ~1.0 |
| Buspirone | 5-HT1A | ~16 |
Table 2: Binding Affinities of 3-Methoxy-Tyramine and Related Compounds for Dopamine and Adrenergic Receptors
| Compound/Derivative | Receptor | Binding Affinity (IC50 in µM) |
| 3-Methoxytyramine | Dopamine D1 | 121 |
| 3-Methoxytyramine | Dopamine D2 | 36 |
| 3-Methoxytyramine | α2A-Adrenergic | 3.6 |
| 3-Methoxytyramine | α2C-Adrenergic | 55 |
| Dopamine (Endogenous Ligand) | Dopamine D1 | 1.1 |
| Dopamine (Endogenous Ligand) | Dopamine D2 | 0.7 |
| Dopamine (Endogenous Ligand) | α2A-Adrenergic | 2.6 |
| Dopamine (Endogenous Ligand) | α2C-Adrenergic | 3.2 |
Table 3: Cross-Reactivity of Tramadol and its Metabolite at the µ-Opioid Receptor
| Compound/Derivative | Receptor | Activity |
| Tramadol | µ-Opioid | Weak Agonist |
| O-desmethyltramadol (M1 metabolite) | µ-Opioid | Potent Agonist |
Note: The activity of Tramadol and its metabolite is described qualitatively as direct binding affinity values (Ki or IC50) from a single comparative study were not available in the initial search results.
Experimental Protocols
The following is a generalized protocol for a competitive radioligand binding assay, a common method used to determine the binding affinity of a compound for a specific receptor.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., a this compound derivative) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT1A or D2)
-
Radiolabeled ligand with known affinity for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A)
-
Test compound (unlabeled) at various concentrations
-
Non-specific binding control (a high concentration of an unlabeled ligand known to bind to the receptor)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and perform serial dilutions to obtain a range of concentrations.
-
Prepare a working solution of the radiolabeled ligand at a concentration close to its Kd value.
-
Prepare cell membrane homogenates at a specific protein concentration.
-
-
Assay Setup:
-
In a series of tubes, add the following in order:
-
Assay buffer
-
Test compound at varying concentrations (or buffer for total binding, or non-specific control)
-
Cell membrane homogenate
-
Radiolabeled ligand
-
-
The final volume in each tube should be constant.
-
-
Incubation:
-
Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Termination of Reaction:
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (in the filtrate).
-
Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of the non-specific control) from the total binding (CPM with buffer only).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Simplified GPCR signaling pathway for this compound derivatives.
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Confirming the Structure of 3-Methoxyphenyl Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common reaction products derived from 3-methoxyphenyl compounds. Understanding the regioselectivity and efficiency of various synthetic routes is crucial for the targeted synthesis of novel chemical entities. This document presents experimental data, detailed protocols, and visual aids to facilitate the confirmation of product structures and the selection of optimal reaction pathways.
Electrophilic Aromatic Substitution
The methoxy (B1213986) group (-OCH₃) is a moderately activating, ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions.[1][2][3] This is due to the resonance effect, where the lone pairs on the oxygen atom donate electron density to the aromatic ring, stabilizing the arenium ion intermediate when the electrophile attacks the ortho and para positions.[4] While both positions are activated, the para product is often favored due to reduced steric hindrance.[4]
Nitration
The nitration of anisole (B1667542), a simple this compound compound, typically yields a mixture of ortho and para isomers. The product distribution can be influenced by reaction conditions. In a notable exception, the nitration of 3-methoxyphenol (B1666288) with cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) results in exclusive substitution at the C-2 position, ortho to the hydroxyl group and meta to the methoxy group, affording 3-methoxy-2-nitrophenol (B2904787) in high yield.[5] This highlights the powerful directing effect of the hydroxyl group in this specific reaction.
| Substrate | Reagent | Product(s) | Isomer Ratio (ortho:meta:para) | Yield (%) |
| Anisole | HNO₃/H₂SO₄ | o-Nitroanisole, p-Nitroanisole | ~30-40 : <5 : ~60-70 | High |
| 3-Methoxyphenol | Ce(NH₄)₂(NO₃)₆ | 3-Methoxy-2-nitrophenol | Exclusive ortho (to -OH) | 90[5] |
| 3-Hydroxy-4-methoxybenzaldehyde | H₂SO₄, Isopropyl nitrate | 3-Hydroxy-4-methoxy-2-nitrobenzaldehyde, 3-Hydroxy-4-methoxy-6-nitrobenzaldehyde | 6.8:1 | 86 (combined)[6] |
Experimental Protocol: Nitration of 3-Methoxyphenol [5]
-
To a solution of 3-methoxyphenol (1 mmol) in acetonitrile (B52724) (10 mL), add sodium bicarbonate (2 mmol).
-
Stir the mixture at room temperature and add a solution of cerium (IV) ammonium nitrate (2.2 mmol) in water (5 mL) dropwise over 10 minutes.
-
Continue stirring for an additional 30 minutes.
-
After completion of the reaction (monitored by TLC), pour the mixture into water (50 mL) and extract with ethyl acetate (B1210297) (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 3-methoxy-2-nitrophenol.
Bromination
The bromination of 3-alkylanisoles can be performed with high regioselectivity to yield the 4-bromo product.[7]
| Substrate | Reagent | Product | Yield (%) |
| 3-Methylanisole (B1663972) | Br₂ (vapor phase) | 4-Bromo-3-methylanisole | 96.6[7] |
Experimental Protocol: Bromination of 3-Methylanisole [7]
-
Establish a vapor of 3-methylanisole in the reaction zone of a reactor.
-
Introduce bromine vapor into the reaction zone to commingle with the 3-methylanisole vapor.
-
Maintain the mixed vapors in a vaporized phase at a temperature and for a time sufficient to convert 3-methylanisole to 4-bromo-3-methylanisole.
-
The reaction is typically carried out at a reduced pressure (e.g., 50 mm Hg).
-
After the reaction is complete, the crude product is distilled to remove any unreacted starting material, which can be recycled.
Friedel-Crafts Acylation
Friedel-Crafts acylation of anisole with an acyl chloride in the presence of a Lewis acid catalyst typically yields the para-substituted product as the major isomer.[3]
| Substrate | Acylating Agent | Catalyst | Major Product | Yield (%) |
| Anisole | Acetyl chloride | AlCl₃ | 4-Methoxyacetophenone | High |
| Anisole | Propionyl chloride | FeCl₃ | 4-Methoxypropiophenone | Not specified[8] |
Experimental Protocol: Friedel-Crafts Acylation of Anisole [3]
-
In a round-bottomed flask equipped with an addition funnel and a reflux condenser, place anhydrous aluminum chloride (1.1 equiv) and methylene (B1212753) chloride.
-
Cool the flask in an ice bath.
-
Add a solution of anisole (1 equiv) and acetyl chloride (1 equiv) in methylene chloride dropwise from the addition funnel.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 15 minutes.
-
Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with methylene chloride.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to obtain the crude product.
-
Purify by distillation or column chromatography.
Metal-Catalyzed Cross-Coupling Reactions
This compound derivatives, such as boronic acids and halides, are versatile substrates in a variety of metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[9] A common side reaction is the homocoupling of the alkyne (Glaser coupling), which can be minimized by using copper-free conditions or performing the reaction under an inert atmosphere.[2]
| Aryl Halide | Alkyne | Catalyst System | Product | Yield (%) |
| 3-Iodoaniline | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 3-((Trimethylsilyl)ethynyl)aniline | High |
| 3-Ethynylaniline (B136080) | Aryl Iodide | Pd(PPh₃)₂Cl₂ / CuI | 3-(Arylethynyl)aniline | Moderate to High[2] |
Experimental Protocol: Sonogashira Coupling of 3-Ethynylaniline [2]
-
To a dry Schlenk flask, add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.02 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add triethylamine (B128534) (and optional co-solvent like THF) via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3-ethynylaniline (1.2 mmol) dropwise.
-
Stir the reaction at room temperature or heat as needed, monitoring by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[10] This reaction is known for its high functional group tolerance.[10]
| Organozinc Reagent | Aryl Halide | Catalyst | Product | Yield (%) |
| 3,5-Dimethoxybenzylzinc Chloride | Aryl Bromide | Pd(dba)₂ / SPhos | 1-Aryl-3,5-dimethoxybenzene | High |
| Secondary Alkylzinc Halide | Aryl Bromide/Chloride | Pd₂ (dba)₃ / CPhos | Aryl-substituted alkane | High[11] |
Experimental Protocol: General Procedure for Negishi Coupling [12]
-
Prepare the organozinc reagent in situ or use a pre-formed solution.
-
In a reaction vessel under an inert atmosphere, combine the palladium or nickel catalyst and the ligand in a suitable solvent.
-
Add the aryl halide to the catalyst mixture.
-
Add the organozinc reagent to the reaction mixture.
-
Stir the reaction at room temperature or heat as required until completion.
-
Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[13] A variety of ligands and bases can be used to optimize the reaction for different substrates.[14]
| Aryl Halide | Amine | Catalyst System (Catalyst/Ligand/Base) | Product | Yield (%) |
| 3-Bromoanisole | Primary/Secondary Amine | Pd(OAc)₂ / BINAP / NaOtBu | 3-Methoxy-N-alkylaniline | Generally High |
| 2-Bromopyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / BINAP / NaOtBu | N,N'-bis(2-pyridyl)cyclohexane-1,2-diamine | 60[15] |
| Aryl Halide | Amide | [Pd(Cinamyl)Cl]₂ / Xantphos / DBU | N-Aryl amide | 85[16] |
Experimental Protocol: Buchwald-Hartwig Amination [15]
-
In a Schlenk tube under an inert atmosphere, combine the aryl halide, amine, palladium catalyst, ligand, and base in a suitable solvent (e.g., toluene).
-
Heat the reaction mixture with stirring for the required amount of time (typically several hours).
-
Cool the reaction to room temperature and add an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over magnesium sulfate, and remove the solvent under reduced pressure.
-
Recrystallize or chromatograph the crude product to obtain the purified aryl amine.
Ullmann Condensation
The Ullmann condensation is a copper-promoted reaction for the synthesis of aryl ethers, thioethers, and amines from aryl halides.[17] Traditional conditions often require high temperatures, but modern methods with soluble copper catalysts and ligands allow for milder reaction conditions.[17][18]
| Aryl Halide | Nucleophile | Catalyst System | Product | Yield (%) |
| Aryl Iodide/Bromide | Phenol | CuO-NPs / KOH | Diaryl ether | Good to Excellent[19] |
| 4-Chloronitrobenzene | Phenol | Cu | p-Nitrophenyl phenyl ether | Not specified[17] |
Experimental Protocol: Ullmann Ether Synthesis [19]
-
Combine the aryl halide, phenol, copper catalyst (e.g., CuO nanoparticles), and a base (e.g., KOH or Cs₂CO₃) in a suitable solvent (e.g., DMSO or DMAc).
-
Heat the reaction mixture under an inert atmosphere at the required temperature (e.g., ~100 °C).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Alternative Synthetic Routes
Comparing different synthetic strategies is essential for process optimization. For example, 3-methoxyacetophenone can be synthesized through various methods, each with its own advantages and disadvantages.
Route 1: Friedel-Crafts Acylation of Anisole (as described above)
Route 2: Nickel-Catalyzed Reaction of 3-Methoxyphenylboronic Acid with an Alkyl Nitrile [20]
| Substrate | Reagent | Catalyst System | Product |
| 3-Methoxyphenylboronic acid | Acetonitrile | NiBr₂·diglyme / 1,10-phenanthroline (B135089) | 3-Methoxyacetophenone |
Experimental Protocol: Nickel-Catalyzed Synthesis of 3-Methoxyacetophenone [20]
-
In an autoclave, place NiBr₂·diglyme (5 mol%), 1,10-phenanthroline (10 mol%), 3-methoxyphenylboronic acid (1.0 mmol), NaHCO₃ (2.0 equiv), water (2.0 mmol), and the alkyl nitrile (1.0 mL).
-
Seal the autoclave and heat at 100 °C for 5 hours.
-
After cooling, add water to the mixture and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and evaporate the solvent.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. US7005553B2 - Method for the nitration of phenolic compounds - Google Patents [patents.google.com]
- 7. US5008464A - Anisole bromination - Google Patents [patents.google.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. benchchem.com [benchchem.com]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Negishi Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. 3-Methoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
Benchmarking 3-Methoxyphenyl Compounds Against Other Phenolic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenolic compounds are a diverse group of molecules characterized by a hydroxyl group attached to an aromatic ring. Their versatile chemical structures give rise to a wide array of biological activities, making them valuable candidates in drug discovery and development.[1] This guide provides a comparative analysis of 3-methoxyphenyl compounds, specifically guaiacol (B22219) (2-methoxyphenol), against other common phenolic compounds such as phenol (B47542) and cresol. The comparison focuses on key performance metrics including antioxidant, anti-inflammatory, and cytotoxic activities, supported by experimental data from various studies. Detailed experimental protocols for the key assays are also provided to facilitate reproducible research.
Data Presentation
Table 1: Comparative Antioxidant Activity
The antioxidant capacity of phenolic compounds is a key indicator of their potential to mitigate oxidative stress-related diseases. The half-maximal inhibitory concentration (IC50) in various antioxidant assays is a common metric for comparison, with lower values indicating higher potency.
| Compound | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) | Reference |
| Guaiacol (2-Methoxyphenol) | 1838 (EC50) | Not Available | [2][3][4] |
| Phenol | > 1000 | Not Available | [5] |
| p-Cresol | Higher than dimer | Not Available | [6] |
| Eugenol | Not Available | Not Available | [5] |
| Thymol | Not Available | Not Available | [5] |
Note: A lower IC50/EC50 value indicates greater antioxidant activity. The data for guaiacol is presented as EC50.
Table 2: Comparative Anti-inflammatory Activity
The anti-inflammatory properties of phenolic compounds are crucial for their therapeutic potential in treating a range of inflammatory conditions. The IC50 values for the inhibition of inflammatory markers provide a basis for comparison.
| Compound | Inhibition of Neutrophil Chemotaxis (Order of Potency) | COX-2 Inhibition IC50 (µg/mL) | Reference |
| Guaiacol (2-Methoxyphenol) | Less potent than Eugenol and Thymol, more potent than Phenol | 2.92 | [5][7] |
| Phenol | Least potent | Not Available | [5] |
| Eugenol | Most potent | Not Available | [5] |
| Thymol | More potent than Guaiacol and Phenol | Not Available | [5] |
Table 3: Comparative Cytotoxicity
The cytotoxic effects of phenolic compounds are essential to evaluate for both potential anticancer applications and general toxicity assessment. The IC50 values against various cancer cell lines are presented below.
| Compound | Cell Line | IC50 | Reference |
| Phenol | HT-29 | > p-cresol | [8] |
| HCT 116 | > p-cresol | [8] | |
| p-Cresol | HT-29 | Lower than phenol | [8] |
| HCT 116 | Lower than phenol | [8] | |
| (E)-2-Methoxy-4-(3-(4-Methoxyphenyl)Prop-1-en-1-yl)Phenol (MMPP) | HeLa | Cytotoxic | [9] |
| Leaf Flavone Extract | HepG2 | 36.49 ± 1.12 µg/mL | [10][11] |
| Leaf Bound Phenolic Acids from Acid Hydrolysis-1 Extract | HeLa | 36.24 ± 1.89 µg/mL | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add a specific volume of each dilution to the wells.
-
Add a freshly prepared solution of DPPH in methanol to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Anti-inflammatory Activity Assay
1. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants. The Griess reagent converts nitrite into a colored azo compound, which can be measured spectrophotometrically.
-
Protocol:
-
Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for a short period to allow for color development.
-
Measure the absorbance at a wavelength of around 540 nm.
-
A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration in the samples.
-
The IC50 value for the inhibition of NO production is then calculated.
-
Cytotoxicity Assay
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells (e.g., HeLa or HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for a few hours at 37°C.
-
During this incubation, viable cells will convert MTT into formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
Measure the absorbance of the purple solution at a wavelength between 500 and 600 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[12][13]
-
Signaling Pathway Visualizations
The biological activities of phenolic compounds are often mediated through their interaction with key cellular signaling pathways. Guaiacol (2-methoxyphenol), a representative this compound compound, has been shown to inhibit inflammatory responses by suppressing the NF-κB and MAPK signaling pathways.
Guaiacol's Inhibition of Inflammatory Signaling Pathways
The following diagram illustrates the inhibitory effect of guaiacol on the Lipopolysaccharide (LPS)-induced inflammatory cascade, which involves the Toll-Like Receptor 4 (TLR4), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways.
Caption: Guaiacol inhibits LPS-induced inflammatory response by suppressing MAPK and NF-κB signaling pathways.
Experimental Workflow for Evaluating Anti-inflammatory Effects
The following diagram outlines a typical experimental workflow to assess the anti-inflammatory properties of a phenolic compound.
Caption: Experimental workflow for assessing the anti-inflammatory effects of phenolic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum [frontiersin.org]
- 3. The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological studies on the anti-inflammatory action of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Computational Design, Synthesis, and Pharmacological Evaluation of Naproxen-Guaiacol Chimera for Gastro-Sparing Anti-Inflammatory Response by Selective COX2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (E)-2-Methoxy-4-(3-(4-Methoxyphenyl)Prop-1-en-1-yl)Phenol Induces Apoptosis in HeLa Cervical Cancer Cells via the Extrinsic Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phenolic composition, antioxidant, and cytotoxic effects on HeLa and HepG2 cancer cell lines of Mespilus germanica grown in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
The Emerging Role of 3-Methoxyphenyl Derivatives in Cancer Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents is a continuous endeavor in medicinal chemistry. Among the myriad of molecular scaffolds explored, the 3-methoxyphenyl moiety has garnered significant attention for its presence in various biologically active compounds. This guide provides a comparative analysis of the applications and properties of this compound derivatives, with a focus on their anticancer activities, supported by experimental data from recent literature.
Unveiling the Anticancer Potential: A Comparative Look
Derivatives incorporating the this compound group have demonstrated notable cytotoxic effects against several cancer cell lines. Recent studies have highlighted their potential as promising candidates for further drug development.
Performance Against Breast Cancer Cell Lines
A study on a series of 1,3,4-thiadiazole (B1197879) derivatives revealed that the presence and position of the this compound group significantly influence their anticancer activity. One particular compound featuring two this compound groups exhibited exceptionally high activity against both MCF-7 (estrogen-dependent) and MDA-MB-231 (estrogen-independent) breast cancer cell lines, reducing cell viability to 40.30% and 33.86% respectively at a concentration of 100 µM.
For the purpose of comparison, the widely used chemotherapeutic drug, Doxorubicin, exhibits a half-maximal inhibitory concentration (IC50) of approximately 400 nM on sensitive MCF-7 cells. It is important to note that these values are from different studies and direct comparative studies are needed for a conclusive assessment.
Another class of compounds, 3-R-6-(4-methoxyphenyl)-7H-[1][2]triazolo[3,4-b][2][3]thiadiazine hydrobromides, has also been evaluated for its antitumor activity across a panel of 60 human cancer cell lines. Specific derivatives within this series have shown significant growth inhibition against various cancer types, including breast cancer[2][3].
Table 1: Anticancer Activity of Selected this compound Derivatives against Breast Cancer Cell Lines
| Compound Class | Cancer Cell Line | Concentration | % Cell Viability | Reference |
| 1,3,4-Thiadiazole with two this compound groups | MCF-7 | 100 µM | 40.30 ± 2 | |
| 1,3,4-Thiadiazole with two this compound groups | MDA-MB-231 | 100 µM | 33.86 ± 2 | |
| Reference Compound | IC50 | |||
| Doxorubicin | MCF-7 | ~400 nM |
Delving into the Mechanism of Action
The anticancer effects of this compound derivatives are believed to be mediated through multiple mechanisms, with the induction of apoptosis and inhibition of tubulin polymerization being prominent pathways.
Induction of Apoptosis via Caspase-8 Activation
Several studies suggest that this compound-containing compounds can trigger programmed cell death, or apoptosis, in cancer cells. One of the proposed mechanisms involves the activation of the extrinsic apoptotic pathway, initiated by the activation of caspase-8[1]. The activation of this initiator caspase leads to a downstream cascade of effector caspases, ultimately resulting in cell death.
Caption: Proposed extrinsic apoptosis pathway induced by this compound derivatives.
Inhibition of Tubulin Polymerization
Another significant mechanism of action for some anticancer agents bearing a methoxyphenyl moiety is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This interference with the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. The 3,4,5-trimethoxyphenyl moiety, in particular, is a well-known pharmacophore in tubulin polymerization inhibitors[4][5]. While not all this compound derivatives may function through this pathway, it represents a key area of investigation.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial. The following is a representative protocol for assessing the cytotoxic effects of compounds on cancer cell lines.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (this compound derivatives) and control drugs (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and control drugs in the culture medium. After the 24-hour incubation, replace the medium with 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: A generalized workflow for the MTT cell viability assay.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The derivatives discussed in this guide demonstrate significant potential, with some exhibiting high cytotoxic activity against aggressive breast cancer cell lines. While the precise mechanisms of action are still under investigation, the induction of apoptosis and inhibition of tubulin polymerization appear to be key pathways. Further research, including direct comparative studies with established chemotherapeutic drugs and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this promising class of compounds. The detailed experimental protocols provided herein serve as a foundation for researchers to build upon in their quest for more effective cancer therapies.
References
Safety Operating Guide
Safe Disposal of 3-Methoxyphenyl Compounds: A Comprehensive Guide for Laboratory Professionals
For immediate release: The proper handling and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides essential procedural guidance for the safe disposal of compounds containing the 3-methoxyphenyl moiety, tailored for researchers, scientists, and drug development professionals. Due to the varied nature of specific this compound derivatives, it is imperative to consult the specific Safety Data Sheet (SDS) for the exact compound in use. However, the following guidelines provide a general framework for safe disposal.
Hazard Identification and Classification
Compounds containing the this compound group can exhibit a range of hazards, from moderate toxicity to skin and eye irritation.[1][2][3][4][5] It is crucial to handle these chemicals with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1]
General Hazard Profile:
| Hazard Classification | Description | Citations |
| Acute Toxicity (Oral, Dermal, Inhalation) | Can be harmful if swallowed, in contact with skin, or inhaled. | [2][4][5] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][2][3] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation or damage. | [1][2][3][5] |
| Respiratory Sensitization/Irritation | May cause respiratory irritation. | [1][2] |
| Flammability | Some derivatives are flammable liquids. | [1][2] |
Physical and Chemical Properties of Representative this compound Compounds:
| Compound | CAS No. | Molecular Formula | Flash Point | Melting Point | Boiling Point | Specific Gravity |
| This compound isocyanate | 18908-07-1 | C8H7NO2 | 96 °C / 204.8 °F | No data available | No data available | 1.130 |
| 3-Methoxyphenol | 150-19-6 | C7H8O2 | 112 °C / 233.6 °F | -17 °C / 1.4 °F | No data available | 1.145 |
Note: This table summarizes data for specific this compound compounds and should be used for illustrative purposes only. Always refer to the SDS for the specific compound you are handling.
Standard Operating Procedure for Disposal
The disposal of this compound compounds must be managed as hazardous waste.[1] Under no circumstances should these chemicals be disposed of down the drain or in regular trash.[1]
Experimental Protocol: Waste Collection and Segregation
-
Waste Identification: Clearly identify the this compound waste to be disposed of.
-
Containerization:
-
Segregation: Do not mix this compound waste with other waste streams unless their compatibility has been confirmed.[6]
-
Contaminated Materials: Collect any materials contaminated with this compound compounds, such as gloves, paper towels, and absorbent materials, in the same designated hazardous waste container.[1]
Experimental Protocol: Storage and Final Disposal
-
Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[1] This area should be cool, dry, and well-ventilated.[2][4]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[1][7]
-
Documentation: Maintain a detailed record of the disposal, including the chemical name, quantity, disposal date, and the contact information of the waste disposal company.[6]
Spill and Emergency Procedures
In the event of a spill or accidental release, immediate action is necessary to contain the situation and prevent exposure.[1]
Experimental Protocol: Spill Management
-
Minor Spill:
-
Alert personnel in the immediate vicinity.[1]
-
Wearing appropriate PPE (chemical safety goggles, chemically resistant gloves, lab coat), contain the spill using an inert absorbent material such as sand, vermiculite, or silica (B1680970) gel.[1][2]
-
Using non-sparking tools, collect the absorbed material and place it into a sealed and labeled hazardous waste container.[1][8]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[1]
-
-
Major Spill:
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling 3-Methoxyphenyl
For the attention of: Researchers, scientists, and drug development professionals.
This document provides immediate, essential guidance for the safe handling, storage, and disposal of 3-Methoxyphenyl (also known as m-Hydroxyanisole), a compound requiring careful management in a laboratory setting. Adherence to these protocols is critical to ensure personnel safety and regulatory compliance.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following potential health effects:
-
Serious Eye Irritation: Causes severe eye irritation and potential damage.[1][2]
-
Harmful if Swallowed or Inhaled: May be harmful if ingested or inhaled, potentially causing respiratory and digestive tract irritation.[2][3]
-
Harmful in Contact with Skin: Can be harmful if absorbed through the skin.[2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Required PPE | Purpose |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1][4][5] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[1] | Prevents skin contact and absorption. |
| Skin and Body Protection | A lab coat or a chemical-resistant apron must be worn.[1] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if ventilation is inadequate or there is a risk of inhalation.[1] | Protects against inhaling harmful vapors or aerosols. |
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is crucial for laboratory safety.
Step-by-Step Handling Protocol
-
Preparation:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Inspect all PPE for integrity before use.
-
Keep the chemical away from heat, sparks, and open flames.[1]
-
-
Handling:
-
Storage:
Spill Management
Immediate action is necessary to contain any spills and prevent exposure.
-
Minor Spills:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand.[1][2]
-
Collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[1]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[1]
-
-
Major Spills:
Disposal Plan
The disposal of this compound must be managed as hazardous waste.
-
Waste Collection:
-
Waste Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[1]
-
-
Final Disposal:
Quantitative Data
The following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₈O₂ |
| Molecular Weight | 124.14 g/mol [7] |
| Appearance | Clear pink to red liquid[2][8] |
| Boiling Point | 113-115 °C at 5 mmHg[7][8] |
| Density | 1.131 g/mL at 25 °C[7][8] |
| Flash Point | > 112 °C (> 233.6 °F)[2] |
| Refractive Index | n20/D 1.552[7][8] |
Safety and Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. 3-甲氧基苯酚 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-Methoxyphenol | 150-19-6 [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
